molecular formula C5H13NO2 B3097647 2-Amino-4-methoxybutan-1-ol CAS No. 1314909-08-4

2-Amino-4-methoxybutan-1-ol

Cat. No.: B3097647
CAS No.: 1314909-08-4
M. Wt: 119.16 g/mol
InChI Key: CXDOZVCBIJMGPS-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybutan-1-ol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methoxybutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methoxybutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDOZVCBIJMGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314909-08-4
Record name 2-amino-4-methoxybutan-1-ol
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Foundational & Exploratory

2-Amino-4-methoxybutan-1-ol CAS 1314909-08-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4): A Comprehensive Technical Guide for Drug Development and Synthesis

As a Senior Application Scientist overseeing API process development, I approach building blocks not merely as chemical commodities, but as strategic architectural components. The selection of 2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4) is a prime example of this philosophy. This bifunctional aliphatic molecule provides a highly versatile 1,2-amino alcohol pharmacophore, coupled with a terminal methoxy group. It is increasingly utilized in the synthesis of complex heterocyclic APIs, including novel splicing modulators for neurodegenerative diseases and advanced morpholine derivatives.

This whitepaper deconstructs the physicochemical properties, mechanistic utility, and self-validating experimental protocols associated with this critical intermediate.

Physicochemical Profiling & Structural Rationale

In drug design, every functional group must justify its presence. The structure of 2-amino-4-methoxybutan-1-ol integrates three distinct reactive/interactive centers:

  • Primary Amine (-NH₂): Serves as the primary nucleophile for amide couplings, reductive aminations, or N-alkylations.

  • Primary Alcohol (-OH): Enables orthogonal reactivity. It can be activated (e.g., via tosylation) for intramolecular cyclization or oxidized to an aldehyde.

  • Terminal Methoxy (-OCH₃): Acts as a stable, non-reactive hydrogen-bond acceptor. Unlike highly lipophilic alkyl chains that can trigger metabolic liabilities (e.g., CYP450 oxidation), the methoxy ether enhances aqueous solubility and improves the pharmacokinetic (PK) profile of the final API.

Table 1: Quantitative Physicochemical Data

ParameterSpecification / ValueCausality / Strategic Relevance
Chemical Name 2-Amino-4-methoxybutan-1-olProvides a 1,2-amino alcohol motif essential for heterocycle synthesis.
CAS Registry Number 1314909-08-4Standard identifier for regulatory and procurement tracking.
Molecular Formula C₅H₁₃NO₂Low molecular weight ensures minimal penalty to the overall API mass (Rule of 5).
Molecular Weight 119.16 g/mol Facilitates high atom economy in multi-step convergent syntheses.
Purity Standard ≥ 98.0% (HPLC/GC)Critical threshold to prevent side-reactions from isomeric or unreacted impurities.
Storage Conditions 20°C, inert atmospherePrevents oxidative degradation of the primary amine over prolonged storage.

Data supported by commercial manufacturing specifications [1].

Mechanistic Applications in Advanced Therapeutics

The true value of 2-amino-4-methoxybutan-1-ol lies in its ability to act as a precursor for rigidified heterocyclic scaffolds.

Application A: Splicing Modulators for Spinocerebellar Ataxia 3 (SCA3)

SCA3 is a devastating neurodegenerative disorder caused by polyglutamine expansion in the ataxin-3 protein. Recent breakthroughs detailed in highlight the use of 2-amino-4-methoxybutan-1-ol in synthesizing small-molecule splicing modulators [2]. The intermediate is integrated into the core scaffold to alter pre-mRNA splicing, ultimately reducing the translation of the toxic polyQ-expanded protein. The methoxy group is critical here, as it optimizes blood-brain barrier (BBB) penetration by balancing the molecule's polar surface area (PSA).

SCA3_Pathway A 2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4) B Amide/Heterocycle Formation A->B Synthetic Integration C Splicing Modulator API (e.g., Formula I) B->C Lead Optimization D Target Pre-mRNA (Ataxin-3 Gene) C->D Splicing Modulation E Reduction of PolyQ-expanded Ataxin-3 Protein D->E Transcript Alteration F Therapeutic Efficacy in Spinocerebellar Ataxia 3 E->F Phenotypic Rescue

Pathway demonstrating the integration of CAS 1314909-08-4 into SCA3 splicing modulators.

Application B: Novel Morpholine Derivatives

As documented in, this compound is a highly efficient precursor for substituted morpholines [3]. By selectively N-alkylating the primary amine and subsequently activating the primary alcohol (via mesylation or tosylation), the molecule undergoes a rapid intramolecular cyclization under basic conditions to yield a morpholine ring featuring a methoxyethyl side chain.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the standard amide coupling of 2-amino-4-methoxybutan-1-ol to a generic carboxylic acid API precursor.

The Causality of the Design: This protocol is engineered to be a self-validating system. Every step contains an intrinsic chemical checkpoint that confirms the success of the previous action.

Protocol: HATU-Mediated Amide Coupling

Reagents Required:

  • 2-Amino-4-methoxybutan-1-ol (1.0 eq)

  • Target Carboxylic Acid (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory. Moisture will compete with the amine for the activated O-7-azabenzotriazole ester, leading to hydrolysis back to the starting acid and severely depressing the yield.

  • Base Addition: Add DIPEA dropwise, stirring for 15 minutes at room temperature.

    • Validation Checkpoint: The solution will typically undergo a distinct color change (often turning pale yellow), indicating the successful formation of the active ester.

  • Amine Introduction: Add 2-amino-4-methoxybutan-1-ol slowly to the reaction mixture. Stir at room temperature for 2-4 hours.

    • Causality: HATU is chosen over EDC/HOBt because it accelerates the coupling of sterically hindered substrates, driving the reaction to completion faster and minimizing potential epimerization.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Validation Checkpoint: The protocol self-validates here. The complete disappearance of the amine's mass signal (m/z 120.1 [M+H]⁺) and the emergence of the product mass confirms successful coupling.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is mildly acidic. It neutralizes excess DIPEA without protonating the newly formed amide, preventing the product from partitioning into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Coupling_Workflow Step1 Step 1: Preparation Dissolve 2-Amino-4-methoxybutan-1-ol in anhydrous DMF Step2 Step 2: Activation Add HATU and DIPEA Activate carboxylic acid Step1->Step2 Step3 Step 3: Coupling Stir at RT under N2 Monitor via LC-MS Step2->Step3 Step4 Step 4: Quench & Extract Quench with NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography Validate via NMR/MS Step4->Step5

Self-validating workflow for the HATU-mediated amide coupling of CAS 1314909-08-4.

Analytical Validation & Quality Control

For downstream cGMP applications, the purity of 2-amino-4-methoxybutan-1-ol must be rigorously verified.

  • ¹H NMR (CDCl₃): Key diagnostic peaks include the singlet for the methoxy group (-OCH₃) around 3.3 ppm, and the multiplet for the proton adjacent to the amine (C2-H).

  • Mass Spectrometry (ESI+): A strong molecular ion peak at m/z 120.1 [M+H]⁺ is required. The absence of m/z 102.1 (loss of water) in mild ionization conditions confirms the stability of the primary alcohol prior to reaction.

By understanding the mechanistic causality behind its reactivity and implementing self-validating protocols, drug development professionals can leverage 2-amino-4-methoxybutan-1-ol to construct highly sophisticated, targeted therapeutics.

References

  • Title: Compositions useful for modulating splicing (WO2023220439A1)
  • Title: Novel morpholine derivative or salt thereof (WO2015030057A1)

A Technical Guide to the Structure and Molecular Weight of 2-Amino-4-methoxybutan-1-ol: A Chiral Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Structure and Molecular Weight of 2-Amino-4-methoxybutan-1-ol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Amino-4-methoxybutan-1-ol is a chiral amino alcohol with significant potential as a versatile building block in medicinal chemistry and drug development. Its structure incorporates three key functional groups: a primary amine, a primary alcohol, and a methoxy ether, all organized around a four-carbon backbone. The presence of a stereocenter at the C2 position makes it an attractive synthon for creating complex, stereospecific molecules. This guide provides a comprehensive analysis of its chemical structure, methods for its definitive characterization, and a precise determination of its molecular weight. We will explore the theoretical basis and the practical experimental workflows required to validate the identity and purity of this compound, grounding the discussion in the principles of modern analytical chemistry.

Chemical Identity and Physicochemical Properties

A complete understanding of a molecule begins with its unambiguous identification and a summary of its fundamental properties.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-Amino-4-methoxybutan-1-ol

  • Molecular Formula: C₅H₁₃NO₂[1][2]

  • CAS Number: 1314909-08-4[2]

  • InChI Key: CXDOZVCBIJMGPS-UHFFFAOYSA-N[1]

  • Canonical SMILES: COCCC(CO)N[1]

Structural Analysis

The structure of 2-Amino-4-methoxybutan-1-ol is characterized by a butane chain functionalized at three positions.

  • C1 (Carbon 1): Bonded to a primary hydroxyl (-OH) group, classifying the molecule as a primary alcohol. This site is crucial for forming esters, ethers, and for use as a nucleophile.

  • C2 (Carbon 2): Bonded to a primary amine (-NH₂) group. This is the molecule's chiral center and a key site for amide bond formation, salt formation, and other nucleophilic reactions common in the synthesis of active pharmaceutical ingredients (APIs).

  • C4 (Carbon 4): Connected to a methoxy (-OCH₃) group. This ether linkage is generally stable and can influence the molecule's polarity, solubility, and metabolic profile.

The combination of these groups in a small, chiral molecule provides a rich platform for synthetic diversification.

Stereochemistry: The C2 Chiral Center

The carbon at position 2 is bonded to four different substituents: a hydrogen atom (H), an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a 2-methoxyethyl group (-CH₂CH₂OCH₃). This asymmetry means the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-4-methoxybutan-1-ol and (R)-2-Amino-4-methoxybutan-1-ol.

In drug development, the stereochemistry of a molecule is critical. Enantiomers often exhibit vastly different pharmacological activities, potencies, and toxicity profiles. Therefore, any synthesis or application of this compound in a biological context necessitates strict stereochemical control and analytical methods to confirm enantiomeric purity.

Physicochemical Data Summary

The following table summarizes key computed and reported physicochemical properties, which are essential for planning experiments, predicting solubility, and understanding potential biological interactions.

PropertyValueSource
Molecular Formula C₅H₁₃NO₂PubChemLite, MolCore[1][2]
Molecular Weight (Average) 119.16 g/mol MolCore[2]
Monoisotopic Mass 119.09463 DaPubChemLite[1]
Predicted XLogP -1.1PubChemLite[1]
Hydrogen Bond Donors 2PubChemLite
Hydrogen Bond Acceptors 3PubChemLite
Rotatable Bonds 4PubChemLite

Determination of Molecular Weight and Formula

Confirming the molecular weight and formula is the first step in verifying the identity of a synthesized compound.

Theoretical Calculations

The molecular weight is calculated from the molecular formula (C₅H₁₃NO₂) using the standard atomic weights of its constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999). In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element, which is what is measured by mass spectrometry.[1]

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the gold standard for experimentally confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This allows for the determination of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Dissolve sample (1 mg/mL) in suitable solvent (e.g., Methanol/Water) Ionize Introduce into ESI source (Electrospray Ionization) to generate [M+H]+ ions Prep->Ionize Injection Analyze Analyze ions in high-res mass analyzer (e.g., Orbitrap or TOF) Ionize->Analyze Ion Transfer Measure Measure exact m/z of [M+H]+ adduct (Expected: 120.1019) Analyze->Measure Data Acquisition Compare Compare experimental mass with theoretical mass for C₅H₁₄NO₂⁺ Measure->Compare Confirm Confirm formula if mass error is < 5 ppm Compare->Confirm

Caption: Experimental workflow for molecular formula confirmation using HRMS.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of 2-Amino-4-methoxybutan-1-ol in 1 mL of a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) according to the manufacturer's guidelines. Set the ESI source to positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The theoretical exact mass for [C₅H₁₃NO₂ + H]⁺ is 120.10191 Da.[1]

    • Compare the measured m/z value to the theoretical value. A mass accuracy error of less than 5 parts per million (ppm) provides high confidence in the assigned elemental formula of C₅H₁₃NO₂.

Elucidation of Chemical Structure

While HRMS confirms the formula, it does not reveal the connectivity of the atoms. A suite of spectroscopic techniques, primarily NMR and IR, is required for unambiguous structural elucidation. As there is no publicly available experimental data for this specific compound, this section outlines the authoritative methodologies used for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-4-methoxybutan-1-ol, one would expect distinct signals for the -OH, -NH₂, -CH₂OH, -CH(N)-, -CH₂-, and -OCH₃ protons. The integration of these signals would correspond to the number of protons in each group.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Five distinct signals would be expected for the five carbon atoms in the structure. The chemical shift of each signal indicates the type of carbon (e.g., bonded to oxygen, nitrogen, or another carbon).

  • 2D NMR (COSY, HSQC): These experiments establish connectivity. A COSY (Correlation Spectroscopy) experiment shows which protons are coupled (i.e., on adjacent carbons), allowing for the tracing of the carbon backbone. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the carbon signal to which it is directly attached, confirming C-H assignments.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ allows for the observation of exchangeable -OH and -NH₂ protons, which might be lost in CD₃OD.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants (J-values), and correlations to piece together the molecular structure, confirming the connectivity from the C1 alcohol through to the C4 methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

  • -OH Stretch: A broad, strong absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the alcohol group.

  • -NH₂ Stretch: Two sharp peaks (for symmetric and asymmetric stretching) are expected around 3300-3500 cm⁻¹, partially overlapping with the -OH band.

  • C-H Stretch: Absorption bands just below 3000 cm⁻¹ (for sp³ C-H bonds).

  • C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and the ether.

Integrated Workflow for Structural Confirmation

The definitive confirmation of a chemical structure is not based on a single piece of evidence but on the convergence of data from multiple analytical techniques.

Structure_Workflow MS HRMS Analysis Result_MS Provides: Molecular Formula (C₅H₁₃NO₂) MS->Result_MS NMR NMR Spectroscopy (1H, 13C, 2D) Result_NMR Provides: Atom Connectivity (C-H Framework) Stereochemistry NMR->Result_NMR IR IR Spectroscopy Result_IR Provides: Functional Groups (-OH, -NH₂, C-O) IR->Result_IR Conclusion Unambiguous Structure of 2-Amino-4-methoxybutan-1-ol Result_MS->Conclusion Result_NMR->Conclusion Result_IR->Conclusion

Caption: Integrated analytical workflow for definitive structural elucidation.

Synthesis and Potential Applications

While a detailed synthetic route is beyond the scope of this guide, the structure of 2-Amino-4-methoxybutan-1-ol suggests it could be prepared from chiral starting materials such as protected amino acids or amino diols. For instance, a synthetic pathway could involve the reduction of a corresponding protected amino acid ester, a strategy employed in the synthesis of other amino alcohols.[3]

The true value of this molecule lies in its potential as a chiral building block. Amino alcohols are privileged structures in medicinal chemistry, forming the core of numerous drugs. The presence of three distinct functional groups at defined positions allows for controlled, sequential chemical modifications to build larger, more complex molecules. Its structural motifs are found in intermediates for important antiviral drugs and other therapeutics, highlighting its relevance to drug discovery programs.[4]

Conclusion

2-Amino-4-methoxybutan-1-ol is a precisely defined chemical entity with the molecular formula C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol . Its structure features a chiral center and a valuable array of functional groups, making it a molecule of high interest for synthetic and medicinal chemistry. Definitive characterization relies on a synergistic approach, using high-resolution mass spectrometry to confirm its elemental composition and a suite of NMR and IR spectroscopic techniques to elucidate its atomic connectivity and functional group makeup. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of novel, stereochemically pure therapeutic agents.

References

  • PubChemLite. 2-amino-4-methoxybutan-1-ol (C5H13NO2). Available from: [Link]

  • NIH PubChem. 2-Methoxybutan-1-ol. Available from: [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available from: [Link]

  • Google Patents. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Google Patents. CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
  • D. J. Nag, et al. Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. Available from: [Link]

Sources

Strategic Analysis: 2-Amino-4-methoxybutan-1-ol vs. O-methyl-L-homoserinol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for API Synthesis and Drug Development

Executive Summary

In the high-stakes landscape of small molecule drug discovery, the precise identification and selection of chiral building blocks are paramount. This guide analyzes the chemical entity 2-Amino-4-methoxybutan-1-ol , frequently encountered in literature and commerce under its chiral-pool derivative name, O-methyl-L-homoserinol .

While these terms describe the same connectivity, they signal distinct sourcing strategies, stereochemical purities, and synthetic utilities. This whitepaper clarifies the nomenclature, details the synthetic routes for the enantiopure (S)-form, and explores their critical role in developing next-generation peptidomimetics and RNA splicing modulators.

Part 1: Molecular Identity & Stereochemical Criticality

The core confusion between these two terms stems from the difference between systematic IUPAC nomenclature and biochemical naming conventions derived from amino acid precursors.

1.1 Structural Equivalence and Divergence
  • 2-Amino-4-methoxybutan-1-ol : This is the systematic chemical name.[1] Without stereochemical descriptors (R/S), it technically refers to the racemic mixture or the achiral connectivity. It is often used in patent literature to cover broad chemical space.

  • O-methyl-L-homoserinol : This name explicitly designates the compound as a derivative of L-homoserine ( (S)-2-amino-4-hydroxybutanoic acid). It confirms the (S)-configuration at the chiral center (C2) and implies the methoxy group is located at the side-chain (gamma-carbon), preserving the "serinol" head group.

Key Insight: In drug development, "O-methyl-L-homoserinol" is the functional specification for the (S)-enantiomer of 2-amino-4-methoxybutan-1-ol.

1.2 Physicochemical Profile[2][3]
PropertyDataNotes
IUPAC Name (2S)-2-amino-4-methoxybutan-1-olSpecific for the L-isomer
Common Name O-methyl-L-homoserinolDerived from L-Homoserine
CAS Number (Racemic) 1314909-08-4Often used for the general skeleton
CAS Number (Precursor) 10405-07-9Refers to (S)-2-Aminobutane-1,4-diol (L-Homoserinol)
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
Chiral Center C2 (S-configuration)Essential for bioactivity
Solubility Polar Organic Solvents, WaterAmine/Alcohol functionality increases polarity
Part 2: Synthetic Pathways & Manufacturing

The synthesis of the enantiopure (S)-form is critical. Researchers typically employ two main strategies: the Chiral Pool Approach (starting from amino acids) or Asymmetric Synthesis .

2.1 The Chiral Pool Route (Preferred)

This method utilizes naturally occurring L-amino acids (L-Aspartic acid or L-Methionine) to establish the chiral center, eliminating the need for costly resolution steps.

Mechanism:

  • Starting Material: L-Homoserine is generated from L-Methionine or L-Aspartic acid.

  • Protection: The amine and carboxylic acid are protected (e.g., Boc-protection) to prevent side reactions.

  • O-Methylation: The side-chain hydroxyl (gamma-OH) is methylated. This is the yield-limiting step due to potential racemization or over-methylation.

  • Reduction: The C-terminal carboxyl group (or ester) is reduced to a primary alcohol using Lithium Aluminum Hydride (LiAlH4) or Borane-DMS.

2.2 Visualization of Synthetic Logic

Synthesis_Pathway L_Asp L-Aspartic Acid (Starting Material) L_Homo L-Homoserine L_Asp->L_Homo Biocatalysis / Reduction Prot_Homo N-Boc-L-Homoserine (Protected) L_Homo->Prot_Homo Boc2O, NaOH Meth_Homo N-Boc-O-methyl-L-homoserine Prot_Homo->Meth_Homo MeI, Ag2O (Selective Methylation) Red_Inter N-Boc-O-methyl-L-homoserinol Meth_Homo->Red_Inter LiAlH4 or BH3-DMS (Carboxyl Reduction) Final_Prod O-methyl-L-homoserinol ((S)-2-Amino-4-methoxybutan-1-ol) Red_Inter->Final_Prod TFA/HCl (Deprotection)

Caption: Step-wise synthesis of O-methyl-L-homoserinol from the chiral pool, ensuring retention of stereochemistry.

Part 3: Applications in Drug Discovery[5]

The utility of O-methyl-L-homoserinol extends beyond simple scaffolding. It acts as a "chiral pivot" in modern medicinal chemistry.

3.1 RNA Splicing Modulators

Recent patent literature (e.g., WO2023220439A1) highlights the use of 2-amino-4-methoxybutan-1-ol derivatives in modulating pre-mRNA splicing [1].

  • Role: The methoxyethyl side chain mimics the solvation properties of larger pegylated chains but with a smaller steric footprint, allowing the molecule to fit into the spliceosome's binding pockets (e.g., SMN2 splicing modifiers).

  • Mechanism: The primary alcohol serves as a handle for attaching the pharmacophore, while the amine anchors the molecule via hydrogen bonding.

3.2 Peptidomimetics

In peptide synthesis, O-methyl-L-homoserinol serves as a serine surrogate .

  • Stability: Unlike Serine, which has a reactive primary hydroxyl, the methoxy ether in the side chain is chemically inert to many metabolic enzymes, improving the half-life of the resulting peptide drug.

  • Conformation: The flexibility of the ethyl-ether side chain allows for unique conformational sampling compared to the rigid methyl-ether of O-methyl-serine.

Part 4: Analytical & Quality Control

Ensuring the identity of O-methyl-L-homoserinol requires rigorous analytical profiling.

4.1 Differentiating Regioisomers

A common impurity is the O-methyl-serinol (1-methoxy-2-aminobutane isomer), which can form if the reduction/methylation sequence is inverted.

MethodO-methyl-L-homoserinol SignalImpurity (Isomer) Signal
1H NMR Distinct multiplet for -CH2-CH2-OCH3 (approx 1.8 & 3.4 ppm)Doublet for -CH2-OCH3 (approx 3.5 ppm)
Chiral HPLC Single Peak (S-enantiomer)Split peaks (Racemic contamination)
Mass Spec Fragment m/z 73 (C4H9O+)Fragment m/z 45 (C2H5O+)
4.2 Handling and Stability
  • Hygroscopicity: The free base is highly hygroscopic. It is recommended to store it as the Hydrochloride (HCl) or Oxalate salt for long-term stability.

  • Storage: -20°C, under Argon. The ether linkage is stable, but the primary amine is susceptible to oxidation over time.

References
  • PCT/US2023/022043 . (2023). Compositions useful for modulating splicing. World Intellectual Property Organization. Link

  • PubChem Database . (2025).[4] 2-amino-4-methoxybutan-1-ol Compound Summary. National Center for Biotechnology Information. Link

  • BLD Pharm . (2025). Product Analysis: (2S)-2-Aminobutane-1,4-diol. BLD Pharm Catalog. Link

  • ChemicalBook . (2024).[3] Synthesis and Applications of Homoserine Derivatives. Link

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An In-depth Technical Guide to 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Amino-4-methoxybutan-1-ol, a bifunctional organic compound with potential applications in synthetic chemistry and drug discovery. This document delves into its chemical identity, structural characteristics, potential synthetic pathways, and expected analytical signatures, offering valuable insights for researchers working with novel chemical entities.

Chemical Identity and Nomenclature

2-Amino-4-methoxybutan-1-ol is a primary amino alcohol with a methoxy functional group. The presence of both an amine and a hydroxyl group on a flexible butane backbone suggests its utility as a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for 2-Amino-4-methoxybutan-1-ol

IdentifierValueSource
IUPAC Name 2-amino-4-methoxybutan-1-olPubChemLite[1]
CAS Number 1314909-08-4MolCore[2]
Molecular Formula C₅H₁₃NO₂MolCore[2]
Molecular Weight 119.16 g/mol MolCore[2]
SMILES COCCC(CO)NPubChemLite[1]
InChI InChI=1S/C5H13NO2/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3PubChemLite[1]
InChIKey CXDOZVCBIJMGPS-UHFFFAOYSA-NPubChemLite[1]

Currently, there are no widely recognized synonyms for 2-Amino-4-methoxybutan-1-ol.

Structural Elucidation and Physicochemical Properties

The molecular structure of 2-Amino-4-methoxybutan-1-ol features a chiral center at the second carbon, indicating the potential for stereoisomers. The molecule's polarity is influenced by the hydrophilic amino and hydroxyl groups, as well as the ether linkage.

Caption: 2D structure of 2-Amino-4-methoxybutan-1-ol.

Due to the limited availability of experimental data, many of the physicochemical properties of 2-Amino-4-methoxybutan-1-ol must be predicted. The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (-O-) suggests high water solubility and a relatively high boiling point compared to non-functionalized alkanes of similar molecular weight.[3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point HighAmino alcohols generally exhibit high boiling points.[3]
Water Solubility HighThe presence of hydrophilic hydroxyl and amino groups enhances water solubility.[3]
XlogP -1.1PubChemLite[1]
pKa (Predicted) ~9-10 for the amine, ~15-16 for the alcoholBased on typical values for primary amines and alcohols.

Potential Synthetic Pathways

One potential precursor is 2-amino-4-methoxybutanoic acid. The synthesis could proceed via the reduction of the carboxylic acid or its ester.

SynthesisWorkflow Start 2-Amino-4-methoxybutanoic acid Ester Methyl 2-amino-4-methoxybutanoate Start->Ester Esterification (e.g., SOCl₂/MeOH) Reduction Reduction Ester->Reduction Reducing Agent (e.g., LiAlH₄, NaBH₄) Product 2-Amino-4-methoxybutan-1-ol Reduction->Product

Caption: Proposed synthetic workflow for 2-Amino-4-methoxybutan-1-ol.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the reduction of amino acid esters to amino alcohols.[4]

  • Esterification: The starting material, 2-amino-4-methoxybutanoic acid, would first be converted to its methyl or ethyl ester. This can be achieved using standard esterification methods, such as refluxing with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Reduction: The resulting amino ester is then reduced to the desired amino alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically required for this transformation. The reaction is usually carried out at low temperatures initially and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched carefully with water and a base (e.g., NaOH solution) to decompose the excess reducing agent and precipitate aluminum salts. The product is then extracted into an organic solvent, dried, and purified, typically by distillation or chromatography.

Potential Applications in Research and Drug Development

Amino alcohols are a significant class of compounds in medicinal chemistry and materials science.[3][5] The bifunctional nature of 2-Amino-4-methoxybutan-1-ol makes it a candidate for several applications:

  • Chiral Ligands: As a chiral molecule, it can be used in the synthesis of chiral ligands for asymmetric catalysis.[]

  • Pharmaceutical Intermediates: Amino alcohols are common structural motifs in many biologically active molecules and can serve as key intermediates in the synthesis of novel drug candidates.[3]

  • Building Blocks for Complex Molecules: The dual functionality allows for selective reactions at either the amino or hydroxyl group, making it a versatile building block for the synthesis of more complex molecules.[5]

Spectroscopic Characterization

For a researcher synthesizing or working with 2-Amino-4-methoxybutan-1-ol, spectroscopic analysis is crucial for structure confirmation.

Table 3: Expected Spectroscopic Signatures

TechniqueExpected Features
¹H NMR - A multiplet for the proton at C2 (adjacent to both -NH₂ and -CH₂OH).- Distinct signals for the diastereotopic protons of the -CH₂OH group.- A singlet for the -OCH₃ protons around 3.3 ppm.- Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O.[7]
¹³C NMR - A signal for the carbon bearing the hydroxyl group (C1) in the 60-70 ppm range.- A signal for the carbon bearing the amino group (C2) in the 50-60 ppm range.- A signal for the methoxy carbon (-OCH₃) around 59 ppm.- Signals for the other two backbone carbons (C3 and C4).[7]
IR Spectroscopy - A broad O-H stretching band around 3300-3400 cm⁻¹.- N-H stretching bands (for the primary amine) in the same region, often appearing as sharper peaks superimposed on the O-H band.- A C-O stretching band for the alcohol around 1050 cm⁻¹.- A C-O stretching band for the ether around 1100 cm⁻¹.[7]
Mass Spectrometry - The molecular ion peak (M⁺) may be weak or absent.- Characteristic fragmentation patterns would include the loss of a hydroxymethyl radical (•CH₂OH) and cleavage alpha to the nitrogen atom.

Conclusion

2-Amino-4-methoxybutan-1-ol represents a chemical entity with significant potential for applications in various fields of chemical research. While detailed experimental data remains scarce, its structural features and the established chemistry of related amino alcohols provide a solid foundation for its synthesis and utilization as a valuable building block. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential of this intriguing molecule.

References

  • ChemScene. 2-((4-Methoxy-4-methylpentan-2-yl)amino)butan-1-ol. Accessed March 7, 2024.
  • MolCore. 1314909-08-4 | 2-Amino-4-methoxybutan-1-ol. Accessed March 7, 2024.
  • PubChemLite. 2-amino-4-methoxybutan-1-ol (C5H13NO2). Accessed March 7, 2024.
  • PubChem. alpha-(Aminomethyl)-4-methoxybenzyl alcohol. Accessed March 7, 2024.
  • Benchchem. A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol. Accessed March 7, 2024.
  • Alfa Chemistry. Amino Alcohols. Accessed March 7, 2024.
  • Fiveable. Aminoalcohol Definition. Accessed March 7, 2024.
  • Santa Cruz Biotechnology. Amino Alcohols. Accessed March 7, 2024.
  • Guidechem. 4-Amino-1-(2-methoxy-phenoxy)-butan-2-ol. Accessed March 7, 2024.
  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Accessed March 7, 2024.
  • PubChem. 2-Methoxybutan-1-ol. Accessed March 7, 2024.
  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Accessed March 7, 2024.
  • DiVA portal. Reference XPS spectra of amino acids. Accessed March 7, 2024.
  • BOC Sciences. Amino Alcohol. Accessed March 7, 2024.
  • Canadian Science Publishing. A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Accessed March 7, 2024.
  • VIVAN Life Sciences. 4-Amino-2-Methyl-1-Butanol. Accessed March 7, 2024.
  • Google Patents. CN105481703B - One kind synthesis(S)The method of 2 amino butanols. Accessed March 7, 2024.
  • MilliporeSigma. (S)-2-Amino-4-phenylbutan-1-ol. Accessed March 7, 2024.
  • MDPI. Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Accessed March 7, 2024.
  • PMC. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Accessed March 7, 2024.
  • Google Patents. USRE29588E - Preparation of d-2-amino-1-butanol salts. Accessed March 7, 2024.
  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Accessed March 7, 2024.
  • US EPA. 2-Butanol, 4-amino- - Substance Details - SRS. Accessed March 7, 2024.
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An In-Depth Technical Guide to the Safe Handling of 2-Amino-4-methoxybutan-1-ol and Structurally Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Unavailability: A comprehensive, officially registered Safety Data Sheet (SDS) for the specific compound 2-Amino-4-methoxybutan-1-ol (CAS No. not assigned, Molecular Formula: C5H13NO2) is not publicly available at the time of this writing. PubChem, a major chemical database, indicates "No literature data available for this compound"[1]. This suggests that it is either a novel, rare, or sparsely documented substance.

In the interest of promoting a culture of safety for researchers and drug development professionals, this guide has been constructed by synthesizing data from officially published safety sheets of structurally analogous and isomeric compounds. The primary surrogates used for this analysis are DL-2-Amino-1-butanol and other related amino alcohols for which extensive safety data exists. The principles and protocols outlined herein are based on the established hazardous properties of these related molecules and represent a conservative, best-practice approach to handling 2-Amino-4-methoxybutan-1-ol.

Section 1: Compound Identification and Inferred Physicochemical Properties

While experimental data for 2-Amino-4-methoxybutan-1-ol is scarce, we can infer its basic properties from its structure and from data on related compounds.

Table 1: Structural and Predicted Properties of 2-Amino-4-methoxybutan-1-ol and Key Surrogates

Property2-Amino-4-methoxybutan-1-ol (Predicted)DL-2-Amino-1-butanol (Reference)
Molecular Formula C5H13NO2[1]C4H11NO
Molecular Weight 119.16 g/mol [1]89.14 g/mol
CAS Number Not Available96-20-8
Appearance Likely a liquid, based on similar structures[2][3]Liquid
Boiling Point Not Available~172-178 °C
pH Expected to be strongly alkaline11.1 (0.1 M aqueous solution)[4]
Solubility Expected to be soluble in waterSoluble in water

The presence of both an amino (-NH2) and a hydroxyl (-OH) group suggests the molecule will be polar and capable of hydrogen bonding, likely rendering it water-soluble. The amino group confers basicity, indicating the substance will be alkaline.

Section 2: Hazard Identification and Classification - A Composite Analysis

Based on the hazard profiles of closely related amino alcohols, 2-Amino-4-methoxybutan-1-ol should be treated as a hazardous substance with multiple potential risks. The primary hazards are associated with its corrosive nature.[5]

Primary Assumed Hazards:
  • Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns and damage.[5] The high pH of amino alcohols can saponify fats and extract lipids from the skin, leading to deep and painful chemical burns.[4]

  • Serious Eye Damage (Category 1): Causes serious, potentially irreversible eye damage.[5] The cornea is exceptionally sensitive to alkaline substances.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed. An oral LD50 in mice for DL-2-Amino-1-butanol is reported as 2300 mg/kg, indicating moderate acute toxicity.[5]

  • Combustible Liquid (Category 4): While not highly flammable, it is a combustible liquid and may form explosive mixtures with air upon intense heating.[3]

GHS Hazard Pictograms (Anticipated):

Signal Word: Danger [5]

Anticipated Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[5]

  • H302: Harmful if swallowed.

  • H227: Combustible liquid.

  • H400/H411: May be very toxic to aquatic life with long-lasting effects.

Section 3: First-Aid Measures - Emergency Response Protocols

Immediate and decisive action is critical in the event of exposure. First responders should always protect themselves before assisting a victim.

Step-by-Step First-Aid Protocols:
  • In Case of Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[6]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[6]

    • Immediately call a POISON CENTER or physician. [5] Ocular damage from corrosive substances is a medical emergency.

  • In Case of Skin Contact:

    • Immediately take off all contaminated clothing and shoes.[6]

    • Rinse the affected skin area with large volumes of water for at least 15 minutes. A safety shower is ideal.[6]

    • Call a physician immediately.

  • If Inhaled:

    • Move the person to fresh air and ensure they are in a position comfortable for breathing.[7]

    • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[7]

    • Immediately call a POISON CENTER or doctor. [5]

  • If Swallowed:

    • Rinse the mouth thoroughly with water.[7]

    • Do NOT induce vomiting. [7] The corrosive nature of the substance can cause further damage to the esophagus on regurgitation.

    • Have the victim drink one or two glasses of water to dilute the substance, but only if they are conscious and able to swallow. Never give anything by mouth to an unconscious person.[7]

    • Immediately call a POISON CENTER or doctor. [5]

Emergency Response Workflow Diagram

FirstAidWorkflow cluster_exposure Exposure Event cluster_response Immediate Response Protocol cluster_medical Medical Intervention Eye Eye Contact FlushEyes Flush Eyes with Water (15 min) Remove Contacts Eye->FlushEyes Skin Skin Contact RinseSkin Remove Clothing Rinse Skin with Water (15 min) Skin->RinseSkin Inhalation Inhalation FreshAir Move to Fresh Air Assist Breathing Inhalation->FreshAir Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth CallEmergency IMMEDIATELY CALL POISON CENTER / DOCTOR FlushEyes->CallEmergency RinseSkin->CallEmergency FreshAir->CallEmergency RinseMouth->CallEmergency

Caption: Immediate first-aid response workflow following exposure.

Section 4: Handling, Storage, and Engineering Controls

The causality behind proper handling procedures is the prevention of vapor generation and direct contact.

Engineering Controls:
  • Ventilation: Handle the product only within a certified chemical fume hood or a well-ventilated area with local exhaust ventilation to prevent the accumulation of vapors.[5][7]

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[7]

Precautions for Safe Handling:
  • Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear at all times. This is a non-negotiable protocol.

    • Eye/Face Protection: Use chemical safety goggles and a face shield.[8][9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[8]

    • Body Protection: Wear a lab coat, and for larger quantities, impervious clothing may be necessary.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Take precautionary measures against static discharge.

Conditions for Safe Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Storage Area: Store in a locked, designated corrosives area.[5][6]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.[3]

Section 5: Accidental Release and Disposal

A spill represents a significant exposure risk and must be handled with a pre-planned, systematic approach.

Spill Response Protocol:
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition Sources: Remove all sources of ignition from the area.[7]

  • Don PPE: Don the appropriate personal protective equipment, including respiratory protection if vapors are significant.

  • Containment: For liquid spills, cover drains to prevent environmental release. Contain the spill using inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of the waste container according to all applicable local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[5]

Spill Cleanup Workflow Diagram

SpillWorkflow Spill Accidental Release Occurs Evacuate 1. Evacuate Area Spill->Evacuate Ventilate 2. Ensure Ventilation & Control Ignition Sources Evacuate->Ventilate PPE 3. Don Full PPE Ventilate->PPE Contain 4. Contain Spill (Cover Drains, Use Absorbent) PPE->Contain Collect 5. Collect Waste (Non-Sparking Tools) Contain->Collect Decontaminate 6. Decontaminate Area Collect->Decontaminate Dispose 7. Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Step-by-step workflow for managing an accidental chemical spill.

Section 6: Toxicological and Ecological Information

  • Toxicological Profile: The toxicological properties of 2-Amino-4-methoxybutan-1-ol have not been thoroughly investigated. However, based on surrogate data, it is harmful if swallowed and corrosive to skin and eyes.[5] There is no data to suggest carcinogenicity or mutagenicity for the related compound DL-2-Amino-1-butanol.[4][5]

  • Ecological Profile: Data for related compounds suggests they can be very toxic to aquatic life. Therefore, the product should not be allowed to enter drains or waterways.[7]

References

  • Tokyo Chemical Industry. (2024). Safety Data Sheet: DL-2-Amino-1-butanol. Retrieved from TCI EUROPE N.V. [Source not publicly accessible]
  • Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxybut-3-en-2-one. Retrieved from Fisher Scientific. [Source not publicly accessible]
  • TargetMol. (2026). Safety Data Sheet. Retrieved from TargetMol. [Source not publicly accessible]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxy-1-butanol. Retrieved from Fisher Scientific. [Source not publicly accessible]
  • Fisher Scientific. (2025). Safety Data Sheet: (+)-2-Amino-1-butanol. Retrieved from Fisher Scientific. [Source not publicly accessible]
  • CymitQuimica. (2026). Safety Data Sheet: 4-methoxy-2-methylbutan-2-ol. Retrieved from CymitQuimica. [Source not publicly accessible]
  • National Institutes of Health, PubChem. (n.d.). 2-Methoxybutan-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-4-methoxybutan-1-ol (C5H13NO2). Retrieved from [Link]

  • Australian Government Department of Health. (2016). 1-Butanol, 2-amino-: Human health tier II assessment. Retrieved from NICNAS. [Source not publicly accessible]

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Procuring Novel Chiral Building Blocks: A Technical Guide to the Custom Synthesis and Quality Validation of 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Amino-4-methoxybutan-1-ol as a Chiral Intermediate

2-Amino-4-methoxybutan-1-ol is a chiral building block possessing both a primary amine and a primary alcohol, functional groups of significant interest in medicinal chemistry for their roles in forming a wide array of chemical bonds. The methoxy group provides a point of structural diversity and can influence physicochemical properties such as lipophilicity and metabolic stability. As with many chiral molecules, the specific stereoisomer of this compound is expected to have distinct interactions with biological targets, making enantiomeric purity a paramount concern for its application in the synthesis of active pharmaceutical ingredients (APIs).[1][2]

An initial survey of the chemical supplier landscape reveals that 2-Amino-4-methoxybutan-1-ol is not a standard, off-the-shelf product. This necessitates a custom synthesis approach, a common scenario for researchers working on the cutting edge of drug development. This guide, therefore, focuses on the strategic and technical considerations for procuring this and other novel intermediates through a partnership with a Contract Research Organization (CRO) or Custom Manufacturing Organization (CMO).

The Custom Synthesis Paradigm: Identifying and Vetting a Manufacturing Partner

When a required compound is not commercially available, outsourcing its synthesis to a specialized partner is the most efficient path forward.[3][4] The success of such a project hinges on the careful selection of a CRO/CMO. A partnership should be viewed as an extension of your own research capabilities, demanding a thorough vetting process.

Key Criteria for Supplier Evaluation

Choosing the right partner involves assessing more than just cost; it requires a holistic evaluation of their technical capabilities, quality systems, and project management approach.[5][6]

Evaluation CriterionKey Considerations & Rationale
Technical Expertise & Experience Does the supplier have a documented history of synthesizing similar compound classes (e.g., chiral amino alcohols, heterocyclic compounds)?[5][7] This experience is a strong predictor of their ability to troubleshoot potential synthetic challenges. Ask for case studies or examples of relevant past projects.
Regulatory Compliance & Quality Systems Does the supplier operate under a robust Quality Management System (QMS)?[8] Are they compliant with relevant standards like ISO 9001 or, if required for later-stage development, Good Manufacturing Practices (GMP)?[9][10] This ensures that the synthesis and documentation will meet the necessary standards for reproducibility and potential regulatory filings.
Analytical Capabilities An in-house analytical chemistry laboratory is crucial for in-process and final quality control.[11] Verify that they have the necessary instrumentation (e.g., high-field NMR, HPLC-MS, Chiral HPLC) to confirm the structure, purity, and enantiomeric excess of the final product.
Scalability Can the supplier produce the required quantity for your current needs (e.g., milligrams to grams for initial screening) and potentially scale up to kilograms for later preclinical or clinical studies?[3][6] This foresight prevents the need to change suppliers mid-program, which can introduce costly delays and process validation challenges.
Communication and Project Management Effective and transparent communication is essential for a successful partnership.[6][12] A good partner will provide regular progress reports and maintain open channels for technical discussions.[13]
Intellectual Property (IP) Protection Ensure the supplier has strong legal and data security measures to protect your proprietary information, including the chemical structure and synthetic route.[3] A clear confidentiality agreement is non-negotiable.

Deconstructing the Custom Synthesis Quote: Factors Influencing Project Cost

Unlike catalog chemicals with fixed prices, the cost of a custom synthesis project is highly variable. Understanding the key cost drivers is essential for budgeting and for comparing quotes from different suppliers.[14][15][16]

Cost FactorImpact on Pricing & Underlying Rationale
Complexity of Synthesis The number of synthetic steps and the difficulty of the chemical transformations are the primary determinants of cost.[14][15][16] Complex, multi-step syntheses require more chemist time and resources.
Cost of Starting Materials The price of the raw materials needed for the synthesis directly impacts the final cost.[14][16] If the synthesis requires rare or expensive reagents, the price will reflect this.
Scale of Synthesis (Quantity) While larger quantities have a higher total cost, the per-unit (e.g., per gram) cost typically decreases due to economies of scale.[14] Fixed costs associated with setup and analysis are spread over a larger output.
Purity Requirements Higher purity specifications (e.g., >98% vs. >95%) necessitate more intensive purification steps, such as multi-column chromatography or recrystallization, which increases labor and solvent costs.[14][17]
Analytical & Documentation Requirements The extent of analytical characterization required (e.g., full structural elucidation, chiral purity analysis, residual solvent analysis) and the level of documentation (e.g., a basic Certificate of Analysis vs. a full GMP-compliant batch record) will affect the price.[8][16]
Project Urgency Expedited projects often incur a premium as they may require the supplier to allocate additional resources or pay overtime to meet a tight deadline.[14]
Contract Model The two most common models are Fee-For-Service (FFS) , where the client pays for the work performed, and Full-Time Equivalent (FTE) , where a dedicated chemist's time is purchased. FFS is common for well-defined, one-off syntheses, while FTE is often used for more exploratory research projects.[13]

Proposed Synthetic Pathway and Quality Control Strategy

A critical step in engaging a custom synthesis partner is discussing a plausible synthetic route. This allows for a proactive assessment of potential impurities and the development of a robust analytical control strategy.

A Plausible Retrosynthesis

A feasible approach to 2-Amino-4-methoxybutan-1-ol could start from a commercially available chiral amino acid, such as L-Methionine. A literature-informed pathway might involve the reduction of the carboxylic acid moiety. For example, the esterification of the corresponding aminobutyric acid followed by high-pressure hydrogenolysis is a known method for producing amino alcohols.

This approach offers excellent control over the stereochemistry at the C2 position, which is derived directly from the chiral starting material.

Anticipating and Controlling Impurities

The choice of synthetic route dictates the potential impurity profile. In the proposed pathway, key impurities to monitor could include:

  • Unreacted Starting Material: Residual methyl 2-amino-4-methoxybutanoate.

  • Over-reduction Products: Although less likely for this substrate, side reactions can occur.

  • Protecting Group-Related Impurities: If protecting groups are used, their incomplete removal can lead to byproducts.[18]

  • Racemization Products: Harsh reaction conditions (e.g., strong base or high heat) could potentially lead to a loss of stereochemical integrity.[18]

A robust quality control plan must include analytical methods capable of detecting and quantifying these potential impurities.[1][2]

Experimental Protocols for Quality Validation

Upon receiving the synthesized compound, it is imperative to perform independent analytical validation to confirm its identity, purity, and chiral integrity.

Protocol 1: Identity and Purity Confirmation by ¹H NMR and LC-MS

Objective: To confirm the chemical structure of 2-Amino-4-methoxybutan-1-ol and assess its purity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: The spectrum should be consistent with the structure of 2-Amino-4-methoxybutan-1-ol, showing characteristic peaks for the methoxy group (singlet, ~3.3 ppm), the methylene groups of the butyl chain, the methine proton at the chiral center, and the protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each group.

  • LC-MS Acquisition:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

    • Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Expected Results: The HPLC chromatogram should show a single major peak, indicating high purity. The mass spectrometer should detect the molecular ion corresponding to the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) consistent with the molecular formula C₅H₁₃NO₂ (Expected m/z ≈ 120.10).

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of the synthesized 2-Amino-4-methoxybutan-1-ol.

Methodology:

  • Column Selection: The separation of enantiomers requires a chiral stationary phase (CSP). For amino alcohols, polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective.

  • Mobile Phase Optimization:

    • Start with a normal-phase mobile phase, such as a mixture of n-Hexane and a polar modifier like isopropanol (IPA) or ethanol (e.g., 90:10 v/v).[19]

    • To improve peak shape for the basic amine, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase.[19]

  • Sample Analysis:

    • Prepare a solution of the compound in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile using a UV detector.

  • Data Analysis:

    • If the compound is enantiomerically pure, only one peak should be observed. If a racemic mixture is present, two well-resolved peaks will be seen.

    • Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100. For drug development applications, an e.e. of >99% is typically required.

The Procurement Workflow: A Visual Guide

The process of procuring a non-catalog chemical is a multi-step workflow that requires careful planning and execution. The following diagram illustrates the logical progression from project inception to the final release of the material for research.

ProcurementWorkflow cluster_Planning Phase 1: Planning & Sourcing cluster_Execution Phase 2: Synthesis & Delivery cluster_Validation Phase 3: Internal Validation scoping 1. Project Scoping (Quantity, Purity, Timeline) identification 2. Supplier Identification (CRO/CMO Vetting) scoping->identification rfq 3. Request for Quotation (RFQ) (Submit Technical Package) identification->rfq evaluation 4. Supplier Evaluation (Compare Quotes & Capabilities) rfq->evaluation contract 5. Contract Agreement (Finalize Terms & IP) evaluation->contract synthesis 6. Synthesis & In-Process QC (Regular Updates from Supplier) contract->synthesis delivery 7. Final Product Delivery (Compound + COA) synthesis->delivery iqc 8. Incoming Quality Control (IQ-C) (NMR, LC-MS, Chiral HPLC) delivery->iqc release 9. Release for Research (Material Meets All Specs) iqc->release

Caption: A logical workflow for the procurement and validation of a custom-synthesized chemical intermediate.

Conclusion

The procurement of novel, non-catalog intermediates like 2-Amino-4-methoxybutan-1-ol is a frequent necessity in innovative drug discovery programs. Success in this endeavor is not merely a transactional purchase but a strategic process encompassing diligent partner selection, a clear understanding of cost drivers, and, most critically, a robust, in-house analytical validation program. By adopting the structured approach outlined in this guide—from vetting suppliers based on comprehensive criteria to implementing self-validating quality control protocols—researchers and drug development professionals can confidently source the high-quality, custom-synthesized building blocks essential for advancing their scientific objectives. This ensures that the integrity of the chemical starting material underpins the integrity of the entire research and development cascade.

References

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An In-depth Technical Guide to Novel Amino Alcohol Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their defined stereochemistry is often critical for biological activity, making their enantioselective synthesis a primary focus in medicinal chemistry and process development.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, their applications as privileged structural motifs in modern pharmaceuticals, and the critical analytical techniques required for their characterization. We will delve into key methodologies, including synthesis from the chiral pool, asymmetric reductions, and biocatalytic approaches, supported by quantitative data and detailed experimental protocols.

Introduction: The Strategic Importance of Amino Alcohols in Medicinal Chemistry

Amino alcohols are bifunctional organic compounds containing both an amine and a hydroxyl group.[][3] When these functional groups are attached to adjacent carbons (a 1,2- or vicinal amino alcohol), they create a structural motif of profound importance in drug discovery.[4][5] The specific three-dimensional arrangement, or stereochemistry, of these groups is frequently the basis for selective interactions with chiral biological targets like enzymes and receptors, a fundamental principle governing the efficacy and safety of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry, prevalent in a wide range of therapeutic agents, including:

  • Antimalarials: Aryl-amino alcohols like quinine and mefloquine are thought to inhibit hemozoin formation in the malaria parasite.[6][7]

  • Antivirals: The hydroxyethylamine core is a key feature in aspartic protease inhibitors used as anti-HIV agents.[8]

  • Antifungals: Novel L-amino alcohol derivatives have shown potent, broad-spectrum antifungal activity by inhibiting essential fungal enzymes like CYP51.[9]

  • Cardiovascular Drugs: β-adrenergic blockers (beta-blockers) like propranolol, used to manage hypertension and cardiac arrhythmias, are based on the N-substituted β-amino alcohol framework.[10]

The strategic value of these intermediates necessitates robust, scalable, and highly stereoselective synthetic routes to meet the demands of modern drug development.[1]

The Core Challenge: Mastering Asymmetric Synthesis

The central challenge in synthesizing amino alcohol intermediates lies in controlling their stereochemistry. As drug-target interactions are highly specific, often only one enantiomer (a non-superimposable mirror image) of a chiral drug provides the desired therapeutic effect, while the other may be less active or even cause harmful side effects.[11] Therefore, developing synthetic methods that produce a single enantiomer in high purity (high enantiomeric excess, or e.e.) is paramount.

The following sections explore the primary strategies employed by medicinal chemists to achieve this control.

Strategy 1: Synthesis from the Chiral Pool

One of the most direct methods for producing chiral amino alcohols is to start with a readily available, enantiomerically pure natural product—a concept known as "chiral pool" synthesis.[1][12] Natural α-amino acids are the most common starting materials for this approach.[1] The carboxylic acid moiety of an amino acid can be chemically reduced to the corresponding alcohol, directly yielding a chiral amino alcohol while preserving the stereocenter.[1][3]

  • Causality: This method is effective because the high optical purity of the starting amino acid is directly transferred to the product. It is often the most cost-effective and straightforward route for amino alcohols that are structurally similar to common amino acids.[1]

  • Trustworthiness: The reliability of this method hinges on the choice of reducing agent. Strong, non-selective reducing agents can lead to side reactions or racemization. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, but requires careful handling. Milder and more selective reagents like sodium borohydride (NaBH₄) in the presence of additives like iodine (I₂) can also be effective.[13]

Strategy 2: Asymmetric Catalysis

For novel amino alcohol structures not easily derived from the chiral pool, asymmetric catalysis is the dominant strategy. This involves using a small amount of a chiral catalyst to steer a reaction toward the formation of one enantiomer over the other.

A highly efficient and atom-economical approach is the direct asymmetric reductive amination of α-hydroxy ketones.[14] This method uses an enzyme or a metal catalyst to convert a prochiral ketone into a chiral amine, installing both the amino group and the desired stereocenter in a single step.[14]

The use of enzymes (biocatalysts) has become a powerful strategy for synthesizing chiral intermediates.[15][16] Enzyme-catalyzed reactions are highly enantioselective and regioselective, and they operate under mild conditions (ambient temperature and pressure), which prevents unwanted side reactions like racemization.[15][16]

Engineered amine dehydrogenases (AmDHs) have emerged as particularly promising biocatalysts.[17] They can catalyze the asymmetric reductive amination of α-hydroxy ketones using inexpensive ammonia as the nitrogen source, often achieving excellent conversions (>99%) and near-perfect enantioselectivity (>99% e.e.).[14][17]

  • Expertise Insight: The choice between a chemical catalyst and a biocatalyst often depends on substrate scope and process scalability. While chemical catalysts may offer broader substrate compatibility, biocatalysts can provide unparalleled selectivity under environmentally benign conditions. Directed evolution techniques can further tailor enzymes to specific substrates, making biocatalysis an increasingly viable and economically efficient option.[15]

Strategy 3: Substrate-Controlled Synthesis & Chiral Auxiliaries

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the starting material.[][18] The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the key bond is formed, the auxiliary is removed, leaving the desired enantiomerically pure product.[18] While effective, this approach is less atom-economical as it requires additional steps for attaching and removing the auxiliary.[19]

Visualization of Synthetic & Analytical Workflows

To ensure the successful synthesis and validation of a novel amino alcohol intermediate, a structured workflow is essential. The following diagrams illustrate the key decision-making processes and experimental sequences.

G Diagram 1: General Synthetic Workflow cluster_0 Design & Strategy cluster_1 Execution & Purification cluster_2 Validation Start Target Amino Alcohol Structure Strategy Select Synthetic Strategy Start->Strategy Pool Chiral Pool Synthesis Strategy->Pool Structurally simple, derived from amino acid Asym Asymmetric Catalysis Strategy->Asym Novel structure, high efficiency needed Aux Chiral Auxiliary Strategy->Aux High control needed, lower efficiency acceptable Reaction Core Asymmetric Reaction Pool->Reaction Asym->Reaction Protect Protecting Group Introduction (if necessary) Aux->Protect Protect->Reaction Deprotect Deprotection & Workup Reaction->Deprotect Purify Purification (Chromatography/Crystallization) Reaction->Purify Deprotect->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Purity Chiral Purity Analysis (Chiral HPLC/SFC) Characterize->Purity Final Validated Intermediate Purity->Final

Caption: General workflow from design to validated intermediate.

Protecting Group Strategies: A Necessary Complexity

In multi-step syntheses, it is often necessary to temporarily "mask" or protect one functional group to prevent it from reacting while another part of the molecule is being modified.[19] For amino alcohols, the amine is inherently more nucleophilic than the alcohol and will preferentially react with many electrophiles.[20]

  • Common Amine Protecting Groups:

    • Boc (tert-butyloxycarbonyl): Introduced using Boc anhydride, it is stable under basic conditions and easily removed with acid.[19][20]

    • Cbz (or Z, benzyloxycarbonyl): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation.[21]

  • Orthogonal Protection: In complex syntheses, chemists use "orthogonal" protecting groups, which can be removed under different, non-interfering conditions.[19] For example, a Boc group (acid-labile) and a Fmoc group (base-labile) can be used in the same molecule, allowing for the selective deprotection of one amine in the presence of the other.[19]

  • Expertise Insight: The selection of a protecting group is a critical decision. An ideal protecting group is easy to introduce in high yield, stable to the desired reaction conditions, and can be removed in high yield without affecting the rest of the molecule.[19][21] Poor planning of a protection strategy can lead to significantly lower overall yields and complex purification challenges.[22]

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic route is a trade-off between efficiency, cost, scalability, and stereoselectivity. The table below summarizes the key characteristics of the primary strategies.

Synthetic StrategyTypical Reagents/CatalystsEnantiomeric Excess (e.e.)AdvantagesLimitations
Chiral Pool Synthesis LiAlH₄, NaBH₄/I₂>99%Inexpensive starting materials, high enantiopurity, straightforward.[1]Limited to structures derivable from natural products.
Asymmetric Catalysis Chiral Metal Complexes (Ir, Ru), Chiral Phosphoric Acids90-99%High efficiency, broad substrate scope, catalytic.[23]Catalyst cost, optimization can be required.
Biocatalysis Engineered Dehydrogenases (AmDHs), Transaminases>99%Exceptional selectivity, mild/green conditions, high yields.[14][15]Substrate scope can be narrow, enzyme stability.
Chiral Auxiliaries Evans Auxiliaries, etc.>98%High degree of stereocontrol, predictable outcomes.[18]Stoichiometric use of chiral material, extra protection/deprotection steps.

Critical Analysis and Quality Control

The synthesis of a novel intermediate is incomplete without rigorous validation of its structure and purity. This is a self-validating system; the data from these techniques must be consistent and unambiguously confirm the identity and quality of the compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming its constitution.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Stereochemical Purity Determination

This is the most critical analytical step for chiral intermediates.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard techniques for determining the enantiomeric excess of a chiral compound.[11] The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to separate and be detected at different times.[11][24] The ratio of the peak areas corresponds directly to the ratio of the enantiomers.

  • Chiral Derivatizing Agents (CDAs): An alternative NMR-based method involves reacting the amino alcohol with a chiral derivatizing agent to form diastereomers.[25] These diastereomers have different physical properties and will show distinct signals in the NMR spectrum, allowing for quantification.[25]

G Diagram 2: Chiral Purity Analysis Workflow Input Purified Amino Alcohol (Unknown e.e.) Method Select Analytical Method Input->Method HPLC Direct Method: Chiral HPLC/SFC Method->HPLC Standard NMR Indirect Method: NMR with Chiral Derivatizing Agent Method->NMR Alternative Column Inject on Chiral Column HPLC->Column Deriv React with CDA NMR->Deriv Detect Separate & Detect Enantiomers Column->Detect NMR_acq Acquire NMR Spectrum Deriv->NMR_acq Integrate Integrate Peak Areas Detect->Integrate NMR_acq->Integrate Calc Calculate Enantiomeric Excess (e.e.) Integrate->Calc Result Validated Purity Calc->Result

Caption: Workflow for determining the enantiomeric excess (e.e.).

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations, representing the practical application of the strategies discussed.

Protocol 1: Synthesis of (S)-2-Amino-3-phenylpropan-1-ol from L-Phenylalanine (Chiral Pool)

This protocol describes the reduction of a natural amino acid to its corresponding amino alcohol.

Materials:

  • L-Phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF.

  • Addition: A solution of L-Phenylalanine in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.

  • Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water.

  • Workup: The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (S)-2-amino-3-phenylpropan-1-ol.

  • Analysis: The product is characterized by NMR and MS. Enantiomeric excess is confirmed to be >99% via chiral HPLC analysis.[1]

Protocol 2: Biocatalytic Asymmetric Reductive Amination of an α-Hydroxy Ketone

This protocol outlines a general procedure using an engineered amine dehydrogenase (AmDH).

Materials:

  • 1-Hydroxy-2-butanone (substrate)

  • Amine Dehydrogenase (AmDH) enzyme preparation

  • NADH (cofactor)

  • Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)

  • Glucose dehydrogenase (GDH) for cofactor regeneration (optional)

  • D-Glucose (optional)

Procedure:

  • Reaction Mixture: In a temperature-controlled vessel, prepare a buffered solution containing the α-hydroxy ketone substrate, the NADH cofactor, and the cofactor regeneration system (GDH and glucose), if used.

  • Enzyme Addition: Initiate the reaction by adding the AmDH enzyme preparation (e.g., as a lyophilisate or whole-cell catalyst).[14]

  • Incubation: The reaction is stirred at a controlled temperature (e.g., 30 °C) for 12-24 hours.[14] The reaction progress can be monitored by measuring the consumption of the substrate via HPLC or GC.

  • Workup: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, filtered, and concentrated. The resulting crude amino alcohol is purified by chromatography.

  • Analysis: The final product is characterized by NMR and MS. The conversion and enantiomeric excess are determined by chiral HPLC analysis, which is expected to be >99% e.e. for an optimized enzymatic reaction.[14][17]

Conclusion and Future Outlook

Novel amino alcohol intermediates remain a cornerstone of modern drug discovery, enabling the synthesis of complex and stereochemically defined pharmaceutical agents.[1] While traditional methods like chiral pool synthesis provide reliable access to certain structures, the future of the field lies in the continued advancement of catalytic asymmetric methods. The rise of biocatalysis, in particular, offers a paradigm shift towards greener, more efficient, and exquisitely selective syntheses.[4] As our ability to engineer enzymes with tailored specificities improves, the door will open to an even wider array of novel amino alcohol scaffolds, empowering medicinal chemists to explore new chemical space and design the next generation of therapeutics.

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A Theoretical and Practical Guide to the Solubility of 2-Amino-4-methoxybutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 2-Amino-4-methoxybutan-1-ol in various organic solvents. In the absence of direct experimental data for this specific molecule, this paper leverages fundamental principles of physical chemistry, including intermolecular forces and the "like dissolves like" paradigm, to offer a robust predictive framework. We will dissect the molecule's structural components—a primary amine, a primary alcohol, and an ether linkage—to forecast its behavior in polar protic, polar aprotic, and nonpolar solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of solubility, ensuring a self-validating system for researchers. This document is designed to be an essential resource for scientists in drug discovery and chemical synthesis, enabling informed solvent selection and facilitating downstream applications.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the realm of chemical and pharmaceutical sciences.[1] For a molecule like 2-Amino-4-methoxybutan-1-ol, understanding its solubility profile is paramount for a variety of applications, including:

  • Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and even the nature of the products formed.

  • Purification: Processes such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Drug Development: The aqueous and lipid solubility of a drug candidate profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, which is a key determinant of its therapeutic efficacy.[2]

This guide will provide a detailed theoretical and practical overview of the solubility of 2-Amino-4-methoxybutan-1-ol, empowering researchers to make strategic decisions in their experimental designs.

Molecular Structure Analysis of 2-Amino-4-methoxybutan-1-ol

The solubility behavior of 2-Amino-4-methoxybutan-1-ol is dictated by the interplay of its constituent functional groups.

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.[3]

  • Primary Alcohol (-OH): Similar to the amine group, the hydroxyl group is a potent hydrogen bond donor and acceptor, enhancing its affinity for polar solvents.[4]

  • Ether (-O-): The ether linkage acts as a hydrogen bond acceptor, further contributing to the molecule's overall polarity.[5]

  • Butane Backbone (-C₄H₈-): The four-carbon chain introduces a degree of nonpolar character to the molecule.

The presence of three polar, hydrogen-bonding functional groups suggests that 2-Amino-4-methoxybutan-1-ol will exhibit a predominantly polar character.

Predicted Solubility in Organic Solvents: A Tripartite Classification

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Polar Protic Solvents

This class of solvents, which includes water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors. Given that 2-Amino-4-methoxybutan-1-ol possesses multiple hydrogen-bonding moieties, it is predicted to have high solubility in polar protic solvents. The strong dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules will facilitate the dissolution process.[3][7]

Polar Aprotic Solvents

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, have significant dipole moments but lack O-H or N-H bonds, meaning they are primarily hydrogen bond acceptors. 2-Amino-4-methoxybutan-1-ol can act as a hydrogen bond donor (from its -OH and -NH₂ groups) to these solvents, and its dipole will interact favorably with the solvent's dipole. Therefore, it is predicted to have good to moderate solubility in polar aprotic solvents.

Nonpolar Solvents

Nonpolar solvents, including hexane, toluene, and diethyl ether, are characterized by low dielectric constants and the absence of significant dipole moments. The primary intermolecular forces at play are weak van der Waals forces. The highly polar nature of 2-Amino-4-methoxybutan-1-ol makes it energetically unfavorable to dissolve in nonpolar environments. Consequently, it is predicted to have low to negligible solubility in nonpolar solvents.[8]

The following diagram illustrates the predicted solubility based on solvent class.

G cluster_solvents Solvent Classes Solute 2-Amino-4-methoxybutan-1-ol (Polar, H-bond donor/acceptor) PolarProtic Polar Protic (e.g., Water, Methanol) H-bond donor/acceptor Solute->PolarProtic High Solubility PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) H-bond acceptor Solute->PolarAprotic Good to Moderate Solubility Nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals forces Solute->Nonpolar Low Solubility

Caption: Predicted solubility of 2-Amino-4-methoxybutan-1-ol in different solvent classes.

Quantitative Solubility Prediction: A Theoretical Framework

While qualitative predictions are useful, quantitative structure-activity relationship (QSAR) models and other computational tools can provide more precise estimates of solubility.[9][10] These models utilize molecular descriptors to correlate a compound's structure with its physicochemical properties. For 2-Amino-4-methoxybutan-1-ol, relevant descriptors would include:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity.

  • Number of Hydrogen Bond Donors and Acceptors.

Various machine learning and physics-based models can leverage these descriptors to predict solubility in different solvents.[11][12][13]

Predicted Physicochemical Properties of 2-Amino-4-methoxybutan-1-ol

PropertyPredicted ValueSource
Molecular Weight119.16 g/mol PubChem
XLogP3-1.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Note: These values are computationally predicted and await experimental verification.

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically validate the predicted solubility, the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard.[14][15][16]

The Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.[17]

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of 2-Amino-4-methoxybutan-1-ol to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[18]

  • Calculation: Calculate the original solubility by accounting for the dilution factor.

The following diagram illustrates the shake-flask experimental workflow.

G start Start step1 1. Add excess solute to solvent start->step1 step2 2. Agitate at constant temperature (24-48h) step1->step2 step3 3. Centrifuge to pellet solid step2->step3 step4 4. Collect supernatant step3->step4 step5 5. Filter supernatant step4->step5 step6 6. Dilute sample step5->step6 step7 7. Analyze by HPLC-UV step6->step7 end End: Determine Solubility step7->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion: A Forward Look

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of 2-Amino-4-methoxybutan-1-ol in a range of organic solvents. The presence of multiple polar, hydrogen-bonding functional groups strongly suggests high solubility in polar protic solvents, good to moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. While these predictions are grounded in established chemical principles, they underscore the need for empirical validation. The detailed experimental protocols provided herein offer a clear pathway for researchers to obtain precise, quantitative solubility data. Such data will be invaluable for the effective utilization of 2-Amino-4-methoxybutan-1-ol in synthetic chemistry, purification processes, and the development of novel therapeutics.

References

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  • American Chemical Society. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. ACS Publications. Retrieved from [Link]

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  • American Chemical Society. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

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The Indispensable Role of Methoxy-Substituted Amino Alcohols in Modern Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methoxy-substituted amino alcohols have emerged as a cornerstone in the field of asymmetric synthesis, offering a powerful and versatile toolkit for the stereocontrolled construction of complex chiral molecules. Their prevalence in high-impact applications stems from a unique combination of steric bulk, coordinating ability, and the subtle yet profound electronic influence of the methoxy group. This technical guide provides an in-depth exploration of the synthesis and application of these critical reagents, moving beyond a simple recitation of protocols to elucidate the underlying principles that govern their efficacy. We will delve into their roles as high-fidelity chiral auxiliaries, as ligands that form the heart of potent enantioselective catalysts, and as versatile organocatalysts in their own right. Through detailed mechanistic discussions, comprehensive data analysis, and practical, field-proven experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of methoxy-substituted amino alcohols in their synthetic endeavors.

Introduction: The Architectural Advantage of Methoxy-Substituted Amino Alcohols

Chiral amino alcohols, broadly defined as organic compounds containing both an amine and a hydroxyl group, are fundamental building blocks in asymmetric synthesis.[1] Their utility is rooted in their bifunctional nature, allowing them to form rigid, well-defined chiral environments around a reactive center. The introduction of a methoxy substituent, often in the form of a methoxymethyl ether at a stereogenic center, imparts a unique set of properties that significantly enhances their performance and versatility.

The methoxy group, while seemingly simple, exerts a powerful influence through a combination of steric and electronic effects:

  • Steric Directing Group: The methoxy group provides significant steric bulk, which is crucial for creating a highly differentiated facial bias, forcing incoming reagents to approach from a specific trajectory and thus inducing high levels of stereoselectivity.

  • Chelating Moiety: The oxygen atom of the methoxy group can act as a Lewis basic site, participating in chelation with metal centers. This pre-organizes the transition state into a more rigid and predictable conformation, which is often the key to high enantioselectivity.[2]

  • Electronic Tuning: The electron-donating nature of the methoxy group can influence the reactivity of the amino alcohol and any associated metal catalyst, subtly tuning its electronic properties for optimal performance.[3]

  • Protection and Stability: In many cases, the methyl ether serves as a robust protecting group for a primary alcohol, preventing unwanted side reactions and increasing the stability of the chiral ligand or auxiliary.

This guide will explore the practical applications of these fundamental properties in three key areas: their use as chiral auxiliaries, their role as ligands in transition metal catalysis, and their function as organocatalysts.

Methoxy-Substituted Amino Alcohols as Chiral Auxiliaries: The SAMP/RAMP Paradigm

Perhaps the most celebrated application of methoxy-substituted amino alcohols as chiral auxiliaries is the Enders SAMP/RAMP hydrazone alkylation methodology. (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are powerful chiral auxiliaries derived from L-proline and D-glutamic acid, respectively, that enable the highly diastereoselective α-alkylation of aldehydes and ketones.[4]

Mechanism of Stereocontrol in SAMP/RAMP Hydrazone Alkylation

The success of the SAMP/RAMP methodology lies in a well-defined and predictable reaction mechanism that ensures excellent stereocontrol. The key steps are as follows:

  • Hydrazone Formation: The aldehyde or ketone is condensed with SAMP or RAMP to form a chiral hydrazone.

  • Deprotonation and Azaenolate Formation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a resonance-stabilized azaenolate. Computational and spectroscopic studies have shown that this intermediate adopts a rigid, chelated structure where the lithium cation is coordinated to both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group.[2][5] This chelation is critical for locking the conformation of the intermediate.

  • Diastereoselective Alkylation: The azaenolate then reacts with an electrophile (e.g., an alkyl halide). The pyrrolidine ring and its methoxymethyl substituent effectively block one face of the azaenolate, directing the electrophile to the opposite face with high diastereoselectivity.[5]

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by ozonolysis or hydrolysis, to reveal the α-alkylated carbonyl compound in high enantiomeric purity.[4]

The methoxy group in SAMP and RAMP plays a pivotal role in this mechanism. Its ability to chelate the lithium cation in the azaenolate intermediate is the primary reason for the high degree of conformational rigidity and, consequently, the excellent stereoselectivity observed in the alkylation step.

Figure 1: Workflow of the SAMP/RAMP Hydrazone Alkylation.
Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP)

The following protocol is a representative procedure for the synthesis of the SAMP chiral auxiliary, starting from the readily available amino acid (S)-proline.[6]

Step A: (S)-(+)-2-Hydroxymethylpyrrolidine

  • In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and under an inert atmosphere, suspend lithium aluminum hydride (1.56 mol) in anhydrous tetrahydrofuran (THF) (2.5 L).

  • Heat the suspension to reflux for 15 minutes.

  • Carefully add powdered (S)-proline (1 mol) in small portions to the refluxing mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture and cautiously quench the excess lithium aluminum hydride by the slow addition of a solution of potassium hydroxide (28 g) in water (112 mL).

  • Filter the resulting white precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Step B: (S)-(-)-1-Formyl-2-hydroxymethylpyrrolidine

  • To a solution of the crude amino alcohol from Step A in methanol, add methyl formate.

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the crude formyl derivative.

Step C: (S)-(-)-1-Formyl-2-methoxymethylpyrrolidine

  • Dissolve the crude formyl derivative in dry THF (1.5 L) in a three-necked flask under an argon atmosphere and cool to -60°C.

  • Add methyl iodide (1.3 mol) followed by the careful addition of sodium hydride (1.2 mol).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

Step D: (S)-(+)-2-Methoxymethylpyrrolidine

  • Hydrolyze the crude O-methylated compound from Step C using 6 N hydrochloric acid.

  • Remove the THF under reduced pressure and then basify the aqueous solution with potassium hydroxide.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product.

Step E: (S)-(-)-1-Carbamoyl-2-methoxymethylpyrrolidine

  • Adjust an aqueous solution of the amine hydrochloride from the previous step to pH 2.8-3.2 with 50% potassium hydroxide.

  • Add a solution of potassium cyanate (1 mol) in water at 15°C and stir the mixture for at least 12 hours at 20°C.

Step F: (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP)

  • To the crude urea from Step E at -5°C, add a chilled solution of potassium hydroxide.

  • Perform a Hofmann degradation by carefully adding bromine at -20°C.

  • After the reaction is complete, extract the product and purify by distillation to afford SAMP as a colorless liquid.

Methoxy-Substituted Amino Alcohols as Ligands in Asymmetric Catalysis

The ability of methoxy-substituted amino alcohols to form well-defined, chiral coordination complexes with transition metals makes them exceptional ligands for a wide array of asymmetric catalytic transformations. Their bifunctional nature, combining a nitrogen and an oxygen donor, allows them to act as effective bidentate ligands. The methoxy group often plays a crucial role in enhancing the stability and stereodirecting ability of the resulting metal complexes.

Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Methoxy-substituted amino alcohols, particularly those derived from proline and other cyclic systems, have proven to be highly effective ligands for this transformation.[7]

In a typical catalytic cycle, the amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, positioning it for a facial-selective alkyl transfer from the zinc center. The methoxy group can participate in this coordination, further rigidifying the transition state and enhancing enantioselectivity.

Organozinc_Addition Ligand Chiral Amino Alcohol Ligand Catalyst Chiral Zinc Alkoxide Complex Ligand->Catalyst + R'2Zn Dialkylzinc R'2Zn Dialkylzinc->Catalyst Transition_State Diastereomeric Transition State Catalyst->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Zinc Alkoxide Product Complex Transition_State->Product_Complex Alkyl Transfer Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Figure 2: Catalytic Cycle for Asymmetric Organozinc Addition.

Table 1: Performance of Methoxy-Substituted Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Ligand/CatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
(1R,2S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol derivative10Toluene09596[5]
Methoxy-substituted Prolinol Derivative5Hexane0>9998[8]
Camphor-derived Amino Alcohol2Toluene259294[8]
Ephedrine-based Ligand10Toluene08588[7]
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral methoxy-substituted amino alcohol ligand.

  • To a solution of the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL) at 0°C under an inert atmosphere, add diethylzinc (1.0 M in hexanes, 3 mmol).

  • Stir the mixture for 30 minutes at 0°C.

  • Add freshly distilled benzaldehyde (1 mmol) dropwise to the solution.

  • Continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a 5% aqueous solution of HCl.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.[5]

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. Ruthenium and rhodium complexes bearing chiral amino alcohol ligands are among the most effective catalysts for this transformation.[9][10]

The mechanism is believed to involve a metal-hydride species that is generated in situ. The chiral ligand creates a stereochemically defined environment around the metal center, leading to a facial-selective transfer of the hydride to the coordinated ketone. The presence of a methoxy group on the ligand can influence both the steric environment and the electronic properties of the catalyst, impacting both the rate and the enantioselectivity of the reaction. For instance, the introduction of a methoxy group on the aryl ring of an aminoindanol ligand has been shown to maintain high catalytic performance in the ATH of acetophenone.[11]

Table 2: Enantioselective Transfer Hydrogenation of Acetophenone

LigandMetal PrecursorHydrogen DonorYield (%)ee (%)Reference
(1R,2S)-Aminoindanol[Rh(Cp*)Cl₂]₂i-PrOH/Base>9997[11]
Methoxy-substituted Amino Alcohol[Ru(p-cymene)Cl₂]₂HCOOH/NEt₃9592[10]
TsDPEN[Ru(mesitylene)Cl₂]₂i-PrOH/Base9899[9]

Methoxy-Substituted Amino Alcohols in Organocatalysis

In addition to their roles as auxiliaries and ligands, methoxy-substituted amino alcohols can also function as potent organocatalysts, mediating a variety of asymmetric transformations without the need for a metal. Proline and its derivatives, including those with methoxy substituents, are particularly prominent in this area.

Asymmetric Michael and Aldol Reactions

Simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.[12] The catalyst is believed to function through a bifunctional activation mechanism. The primary amine acts as a base to deprotonate the β-keto ester, forming an enolate, while the hydroxyl group can activate the nitroalkene through hydrogen bonding. The chiral backbone of the amino alcohol, which may include a methoxy-substituted stereocenter, then directs the facial approach of the enolate to the nitroalkene, leading to high diastereo- and enantioselectivity.

Similarly, proline-based organocatalysts, which can be derived from or incorporate methoxy-substituted amino alcohols, are widely used in asymmetric aldol reactions.[13] These catalysts typically operate via an enamine-based mechanism, where the secondary amine of the catalyst condenses with a ketone or aldehyde to form a chiral enamine, which then attacks the electrophile.

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Chemoselective Reduction of O-methyl-homoserine to O-methyl-homoserinol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of O-methyl-homoserinol in Synthetic Chemistry

O-methyl-homoserine is a valuable non-proteinogenic amino acid utilized in peptide synthesis and drug discovery.[1][2] Its reduction to the corresponding amino alcohol, O-methyl-homoserinol, yields a chiral building block with broad applications in the synthesis of complex molecules, including peptidomimetics and pharmaceutical intermediates. The primary challenge in this transformation lies in the chemoselective reduction of the carboxylic acid moiety without affecting the existing ether linkage in the side chain. This guide provides a detailed protocol for this reduction, focusing on methodology, mechanistic insights, and comparative analysis of common reducing agents.

Core Principles: Selecting the Appropriate Reducing Agent

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of other functional groups, such as the amino and ether groups in O-methyl-homoserine, necessitates a careful choice of reducing agent to ensure high yield and purity of the desired amino alcohol.

The most common and effective reducing agents for this purpose are metal hydrides.[3][] Two of the most powerful and widely used are Lithium Aluminum Hydride (LAH) and Borane (BH₃), typically in the form of a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).

  • Lithium Aluminum Hydride (LiAlH₄): A potent and versatile reducing agent capable of reducing a wide array of functional groups, including carboxylic acids, esters, amides, and nitriles.[5][6] Its high reactivity, however, can be a double-edged sword, as it reacts violently with protic solvents like water and alcohols and can sometimes lead to over-reduction or side reactions if not handled with care.[5][7][8]

  • Borane (BH₃): Borane is a more chemoselective reducing agent compared to LAH.[9] It readily reduces carboxylic acids while being less reactive towards many other functional groups, making it an excellent choice for substrates with sensitive functionalities.[10][11] Borane is commonly used as a solution in THF (BH₃·THF) or as a complex with dimethyl sulfide (BH₃·SMe₂), the latter offering improved stability.[11]

Table 1: Comparison of Common Reducing Agents for Amino Acid Reduction

Reducing AgentAdvantagesDisadvantagesKey Considerations
Lithium Aluminum Hydride (LiAlH₄) - High reactivity and effectiveness for carboxylic acid reduction.- Readily available.- Highly reactive with protic solvents (water, alcohols).[5][7]- Can be difficult to handle safely on a large scale.[3]- Less chemoselective than borane.- Requires strictly anhydrous conditions.- Inverse addition can sometimes improve selectivity.[8]
Borane (BH₃·THF or BH₃·SMe₂) - High chemoselectivity for carboxylic acids.[9]- Safer to handle than LAH.- Borane-dimethyl sulfide complex offers enhanced stability.[11]- Can form stable borane-amine complexes, requiring a specific work-up.[10]- May require elevated temperatures for complete reaction.[11]- The use of boron trifluoride etherate can accelerate the reduction.[12][13]- Work-up with methanolic HCl is often necessary.[10]
Sodium Borohydride (NaBH₄) / Iodine (I₂) - Milder and safer than LAH.- Generates diborane in situ.- The reaction mechanism is more complex.- Can have variable yields depending on the substrate.- Offers good selectivity in some cases.[7]

Recommended Protocol: Borane-mediated Reduction of O-methyl-homoserine

This protocol details the reduction of O-methyl-homoserine to O-methyl-homoserinol using a borane-tetrahydrofuran complex. This method is chosen for its high selectivity and relatively safer handling profile compared to LAH.

Materials and Equipment
  • O-methyl-homoserine

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Methanol

  • 1 N Methanolic HCl

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quenching & Work-up cluster_3 Purification A Dissolve O-methyl-homoserine in anhydrous THF under N₂ B Cool the solution to 0°C in an ice bath A->B C Slowly add BH₃·THF solution via addition funnel B->C D Allow to warm to room temperature and then reflux C->D Maintain inert atmosphere E Cool to 0°C and cautiously quench with methanol D->E F Evaporate the solvent E->F G Add methanolic HCl and heat to break borane complexes F->G H Evaporate the solvent again G->H I Dissolve residue in water and basify with NaHCO₃ H->I J Extract with an organic solvent (e.g., ethyl acetate) I->J K Dry organic layer with MgSO₄ and concentrate J->K L Purify by column chromatography if necessary K->L

Caption: Workflow for the reduction of O-methyl-homoserine.

Step-by-Step Procedure
  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve O-methyl-homoserine (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Borane: Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (approximately 3-4 equivalents) to the stirred solution via the addition funnel. The excess borane is necessary to react with the carboxylic acid and the amine proton.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C with an ice bath. Cautiously and slowly add methanol to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Borane Complex Hydrolysis: To the resulting residue, add 1 N methanolic HCl and heat the mixture to 90°C for 30 minutes.[10] This step is crucial to break the stable borane-amine complex formed during the reaction.

  • Final Solvent Removal: Evaporate the methanolic HCl under reduced pressure.

  • Extraction: Dissolve the residue in water and basify the solution to a pH of ~8-9 by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-methyl-homoserinol.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Mechanism of Action: The Borane Reduction Pathway

The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

G start O-methyl-homoserine intermediate1 Acyloxyborane Intermediate start->intermediate1 + BH₃·THF intermediate2 Trialkoxyboroxine intermediate1->intermediate2 Further reaction with O-methyl-homoserine product O-methyl-homoserinol intermediate2->product + BH₃·THF (Reduction)

Caption: Simplified mechanism of borane reduction of a carboxylic acid.

Initially, the borane coordinates to the carbonyl oxygen of the carboxylic acid. A subsequent hydride transfer and loss of hydrogen gas leads to the formation of an acyloxyborane. This intermediate can then be further reduced by additional borane to yield the primary alcohol after work-up. The amine group of the amino acid will also react with borane to form a borane-amine complex, which is hydrolyzed during the acidic work-up.[10]

Alternative Protocol: Lithium Aluminum Hydride (LAH) Reduction

For a more rapid reduction, or if borane is unavailable, LAH can be employed. However, stringent safety precautions are paramount.

Key Procedural Differences
  • Solvent: Strictly anhydrous diethyl ether or THF must be used.

  • Addition: A solution of O-methyl-homoserine in THF should be added slowly to a suspension of LAH in THF at 0°C (inverse addition can improve selectivity).[8]

  • Quenching: The quenching procedure is critical and must be performed with extreme care at 0°C. A common method is the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Work-up: The resulting aluminum salts are typically filtered off, and the product is isolated from the filtrate.

Conclusion

The reduction of O-methyl-homoserine to O-methyl-homoserinol is a valuable synthetic transformation. The choice of reducing agent is critical for achieving a high yield of the desired product while maintaining the integrity of the ether linkage. The borane-mediated reduction offers a reliable and selective method with a more favorable safety profile than the highly reactive lithium aluminum hydride. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently synthesize O-methyl-homoserinol for their drug development and chemical research needs.

References

  • Frank, H., & Desiderio, D. M. (n.d.). Reduction of oligopeptides to amino alcohols with borane. Academia.edu. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Brown, H. C., & Kulkarni, S. U. (1979). Reduction of amino acids in the presence of boron trifluoride. U.S. Patent No. 3,935,280. Washington, DC: U.S. Patent and Trademark Office.
  • Periasamy, M., & Thirumalaikumar, M. (2000). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids.
  • Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Carrasco, M. R., Brown, R. T., & Serafimova, I. M. (2003). Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides. The Journal of Organic Chemistry, 68(1), 195–197.
  • Reduction of carboxylic acids (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(8), 842-846.
  • Zhang, X., et al. (2024). l-Amino acid ester as a biomimetic reducing agent for the reduction of unsaturated C=C bonds. Organic & Biomolecular Chemistry.
  • Gunanathan, C., & Shalumon, K. C. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. The Journal of Organic Chemistry, 87(23), 15893–15901.
  • Deming, T. J. (2017). Controlled synthesis and properties of poly(L-homoserine). Polymer Chemistry, 8(3), 534-540.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Southampton. Retrieved from [Link]

  • Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Barton, D. H. R., et al. (2024). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS)
  • Reducing Agent Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hullo, M.-F., et al. (2007). Alternative reactions for the O-acylation of homoserine. Journal of Bacteriology, 189(1), 111-120.
  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Garner, P., & Park, J. M. (1991). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18.
  • Kiss, R. D., & Stephanopoulos, G. (1992). Effect of reducing agents in an aerobic amino acid fermentation. Biotechnology and Bioengineering, 39(6), 565–574.
  • Arakawa, K., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine.
  • Hwang, Y., & Miller, M. J. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106–108.
  • Loos, A., et al. (2016). Pichia pastoris MutS strains are prone to misincorporation of O-methyl-l-homoserine at methionine residues when methanol is used as the sole carbon source. Microbial Cell Factories, 15, 94.
  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258.
  • Methods of O-methylation of amino acids without interfering the amine groups?. (2024, June 17). ResearchGate. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17–33). Humana Press.
  • Sharma, A., et al. (2017). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 58(4), 356–359.
  • Synthesis method of O-methyl-D-serine. (2016). Google Patents.

Sources

Application Note: Chemoselective N-Alkylation Strategies for 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of amino alcohols is a cornerstone of pharmaceutical development and complex molecule synthesis. 2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4) presents a unique synthetic challenge due to the presence of three distinct heteroatom functionalities: a primary amine, a primary alcohol, and a methoxy ether. This application note provides a comprehensive, field-proven guide to achieving highly chemoselective mono-N-alkylation of this substrate, effectively mitigating the risks of competitive O-alkylation and over-alkylation (di-alkylation).

By analyzing the causality behind reagent selection, we outline three distinct, self-validating methodologies: Reductive Amination, Hydrogen-Borrowing Catalysis, and 9-BBN Chelation.

Mechanistic Context & The Chemoselectivity Challenge

When subjecting 2-amino-4-methoxybutan-1-ol to classical alkylation conditions (e.g., alkyl halides with an alkali carbonate base), the primary amine is kinetically favored to react first due to its higher nucleophilicity compared to the primary alcohol. However, two critical side reactions frequently compromise product purity and yield:

  • Over-alkylation: The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid di-N-alkylation (tertiary amine formation).

  • O-Alkylation: Under strongly basic conditions, the primary alcohol can be deprotonated, leading to competitive etherification.

To achieve precise mono-N-alkylation, the synthetic strategy must either bypass direct nucleophilic substitution or temporarily mask reactive sites.

G SM 2-Amino-4-methoxybutan-1-ol (Primary Amine + Primary OH) MonoN Mono-N-Alkylation (Desired Product) SM->MonoN Controlled Conditions OAlk O-Alkylation (Ether Formation) SM->OAlk Strong Base + Alkyl Halide DiN Di-N-Alkylation (Over-alkylation) MonoN->DiN Excess Reagent

Figure 1. Reaction pathways and chemoselectivity challenges in the alkylation of amino alcohols.

Protocol A: Reductive Amination (The Gold Standard)

Causality & Mechanistic Rationale

Reductive amination remains the most reliable method for preventing over-alkylation[1]. By reacting the primary amine with an aldehyde, an imine (or iminium ion) intermediate is formed. Because the primary alcohol cannot form a stable imine, O-alkylation is entirely bypassed.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands reduce the hydridic character of the boron center, rendering it unreactive toward aldehydes at room temperature. However, the transiently formed iminium ion is significantly more electrophilic than the parent aldehyde, allowing for rapid, selective reduction without generating alcohol byproducts[1].

Step-by-Step Methodology
  • Imine Formation: In a dry, round-bottom flask under argon, dissolve 2-amino-4-methoxybutan-1-ol (1.0 equiv, 10 mmol) and the desired aldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the mixture to accelerate iminium ion formation. Stir at room temperature (20–25 °C) for 1 hour.

  • Selective Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15 mmol) over 15 minutes to prevent sudden temperature spikes.

  • Reaction Monitoring: Stir the suspension for 12 hours. The reaction is self-validating via TLC (Ninhydrin stain); the disappearance of the primary amine spot confirms complete imine reduction.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-N-alkylated product.

Protocol B: Hydrogen-Borrowing Catalysis (Green Chemistry)

Causality & Mechanistic Rationale

The amination of primary alcohols using transition metal catalysts via the hydrogen borrowing methodology has emerged as a highly chemoselective approach[2]. This method utilizes an Ir(III) or Ru(II) catalyst to temporarily oxidize an alkyl alcohol to an aldehyde. The in situ generated aldehyde condenses with the primary amine of 2-amino-4-methoxybutan-1-ol to form an imine, which is subsequently reduced by the metal hydride intermediate. This approach is highly chemoselective because the primary alcohol of the substrate remains inert under these specific catalytic conditions, and water is the only stoichiometric byproduct[2].

Step-by-Step Methodology
  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with 2-amino-4-methoxybutan-1-ol (1.0 equiv, 5 mmol), the alkylating alcohol (1.2 equiv, 6 mmol), and an NHC-Ir(III) catalyst (e.g.,[Ir(Cp*)(NHC)Cl₂], 2–5 mol%).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or toluene (10 mL) as the solvent. HFIP often enhances imine formation and reduction kinetics.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat the mixture at 80–100 °C for 18 hours.

  • Workup: Cool the mixture to room temperature. The reaction mixture should be filtered through a short pad of Celite to remove the metal catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient) to isolate the secondary amine.

Protocol C: Direct Alkylation via 9-BBN Chelation

Causality & Mechanistic Rationale

When direct alkylation with an alkyl halide is strictly required, chelation strategies utilizing 9-borabicyclo[3.3.1]nonane (9-BBN) effectively mask the hydroxyl group while directing mono-N-alkylation[3]. 9-BBN forms a rigid, stable N-B-O chelate with the substrate. This coordination serves a dual purpose: it protects the primary alcohol from deprotonation and sterically/electronically deactivates the nitrogen after a single alkylation event, completely suppressing the formation of tertiary amines[3].

Step-by-Step Methodology
  • Chelate Formation: Dissolve 2-amino-4-methoxybutan-1-ol (1.0 equiv, 5 mmol) in anhydrous THF (15 mL) under argon. Cool to 0 °C.

  • 9-BBN Addition: Add a 0.5 M solution of 9-BBN in THF (1.1 equiv, 5.5 mmol) dropwise. Stir for 2 hours at room temperature to ensure complete chelate formation (hydrogen gas evolution will be observed).

  • Alkylation: Cool the mixture back to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) followed by the desired alkyl halide (1.1 equiv).

  • Reflux: Heat the reaction to reflux (65 °C) for 12 hours.

  • Hydrolysis (Critical Step): Cool to room temperature and carefully quench with 1M HCl (10 mL) to hydrolyze the boron chelate. Stir for 1 hour.

  • Isolation: Adjust the pH to 10 using 2M NaOH, extract with ethyl acetate (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the mono-alkylated amino alcohol.

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the performance metrics of each protocol when applied to amino alcohol substrates:

MethodologyReagents / CatalystChemoselectivity (N vs O)Mono vs Di-alkylationScalabilityEnvironmental Impact (Green Metrics)
Reductive Amination Aldehyde, NaBH(OAc)₃>99:1>95:5ExcellentModerate (Generates stoichiometric boron waste)
Hydrogen Borrowing Alcohol, NHC-Ir(III)>99:1>98:2GoodExcellent (Water is the only byproduct; high atom economy)
9-BBN Chelation Alkyl Halide, 9-BBN>95:5>99:1ModeratePoor (Requires stoichiometric boron and strong bases)

Workflow Visualization

The following diagram illustrates the self-validating workflow of the recommended Reductive Amination protocol, highlighting the critical intermediate transitions.

G Step1 1. Condensation Amine + Aldehyde Step2 2. Imine Formation (Intermediate) Step1->Step2 Step3 3. Reduction NaBH(OAc)3 Step2->Step3 Step4 4. Workup Basic Extraction Step3->Step4 Step5 5. Pure Mono-N- Alkylated Product Step4->Step5

Figure 2. Step-by-step workflow for the highly chemoselective reductive amination process.

References

1.[1] Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal Database. URL:[Link] 2.[2] Silvi, E., Bermejo-López, A., Jabbari, S., Pettersson, M., Johansson, M. J., & Martín-Matute, B. "Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex." Organic Letters. URL:[Link] 3.[3] Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters. URL:[Link]

Sources

Technical Application Note: Enantioselective Assembly of Pyrazole Scaffolds via 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Amino-4-methoxybutan-1-ol (specifically the (


)-enantiomer, a key chiral building block) to synthesize enantiopure 

-substituted pyrazoles—a scaffold ubiquitous in modern kinase inhibitors (e.g., JAK, BTK inhibitors).

Part 1: Executive Summary & Strategic Analysis

The "Chiral Linchpin" in Kinase Inhibitor Design

In the landscape of modern drug discovery, the pyrazole ring serves as a critical pharmacophore, often functioning as a hinge-binder in ATP-competitive kinase inhibitors. However, the vector and solubility of these inhibitors are frequently modulated by the


-substituent.

2-Amino-4-methoxybutan-1-ol represents a "privileged" chiral synthon. It offers three distinct advantages:

  • Solubility Enhancement: The terminal methoxy ether improves metabolic stability and aqueous solubility compared to alkyl chains.

  • Chiral Fidelity: The C2-stereocenter allows for precise orientation of the pyrazole relative to the solvent-exposed regions of the protein pocket.

  • Orthogonal Reactivity: The presence of a primary amine (

    
    ) and a primary alcohol (
    
    
    
    ) enables divergent synthetic pathways.
Synthetic Strategy: The "Builder" vs. The "Coupler"

To synthesize chiral pyrazoles using this scaffold, we define two primary methodologies. This guide focuses on the "Builder" Strategy (Route A) , which is chemically more demanding but yields higher regiocontrol and isotopic purity, while briefly detailing the "Coupler" Strategy (Route B) for high-throughput applications.

FeatureRoute A: De Novo Assembly (The Builder)Route B: Convergent Coupling (The Coupler)
Mechanism

-Amination

Cyclocondensation
Mitsunobu Inversion or

Alkylation
Key Intermediate Chiral HydrazinePre-formed Pyrazole
Chirality Retained (Configuration Preserved)Inverted (Mitsunobu) or Retained (

)
Regioselectivity Controlled by Diketone StericsOften Mixtures (

vs

alkylation)
Application Process Chemistry / Scale-upDiscovery Chemistry / SAR

Part 2: Detailed Protocols

Protocol A: De Novo Synthesis via Chiral Hydrazine Formation

This protocol describes the conversion of the amino-alcohol to a hydrazine, followed by cyclization. This route avoids the regioselectivity issues common in alkylating asymmetric pyrazoles.

Phase 1: Electrophilic

-Amination

Objective: Convert the primary amine to a hydrazine without racemizing the


-chiral center.

Reagents:

  • Substrate: (S)-2-Amino-4-methoxybutan-1-ol (1.0 equiv)

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Base: NaOH (2.5 equiv, 10% aq solution)

  • Solvent: Water / THF (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-2-Amino-4-methoxybutan-1-ol in water/THF at 0°C.

  • Neutralization Buffer: Add NaOH solution dropwise to adjust pH to ~10.

  • Amination: Add HOSA portion-wise over 30 minutes, maintaining internal temperature

    
    . Mechanism: The amine attacks the nitrogen of HOSA, displacing sulfate.
    
  • Aging: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

  • Workup: The resulting hydrazine is highly water-soluble. Do not extract yet. Proceed directly to Phase 2 (one-pot) or isolate as a hydrochloride salt via lyophilization.

Phase 2: Regioselective Cyclocondensation

Objective: Form the pyrazole ring using a 1,3-dielectrophile.

Reagents:

  • Intermediate: Chiral Hydrazine (from Phase 1)

  • Partner: 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (Model Diketone)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Acetic Acid (10 mol%)

Step-by-Step Methodology:

  • Condensation: To the aqueous hydrazine solution (or resuspended salt in EtOH), add the 1,3-diketone (1.0 equiv).

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours.

    • Critical Control Point: Monitor by LC-MS for the disappearance of the hydrazone intermediate.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with

    
     (sat.) and Brine.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome:

  • Yield: 65-75% (2 steps).

  • Enantiomeric Excess (ee): >98% (Retention of Configuration).[2]

Protocol B: The "Mitsunobu" Inversion (Alternative)

Use this route if the pyrazole core is complex and already synthesized.

Concept: The primary alcohol of the starting material is used as the electrophile to alkylate a pyrazole


-nucleophile.
Note:  This reaction proceeds with Walden Inversion . Starting with (

)-alcohol yields the (

)-alkylated pyrazole.
  • Protection: Protect the amine of (S)-2-Amino-4-methoxybutan-1-ol (e.g., with

    
    ).
    
  • Coupling: React

    
    -Boc-amino alcohol with the Pyrazole core using 
    
    
    
    and DIAD in THF at 0°C to RT.
  • Deprotection: Removal of Boc group (TFA/DCM).

Part 3: Visualization & Logic Flow

Synthetic Pathway Logic

The following diagram illustrates the decision matrix and chemical flow for the "Builder" strategy (Route A), highlighting the critical control points for stereochemical retention.

G cluster_0 Critical Control Point: Stereoretention Start (S)-2-Amino-4-methoxybutan-1-ol (Chiral Scaffold) Step1 N-Amination (HOSA, NaOH) Start->Step1 Activation Inter Chiral Hydrazine Intermediate Step1->Inter Nu-Substitution Step2 Cyclocondensation (1,3-Diketone, EtOH) Inter->Step2 Ring Closure Product N-Substituted Chiral Pyrazole (Target) Step2->Product -2 H2O

Figure 1: Reaction workflow for the De Novo synthesis of chiral pyrazoles preserving the amino-stereocenter.

Part 4: Quality Control & Validation

To ensure the "Trustworthiness" of this protocol, the following analytical parameters must be met.

Enantiomeric Purity Assessment

Since the synthesis relies on the chiral pool, racemization is the primary failure mode.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase:

    
     / Methanol (with 0.1% DEA).
    
  • Acceptance Criteria:

    
     ee.
    
Regiochemistry Verification

In 1,3-diketone cyclizations, two isomers (


- vs 

-disubstituted) are possible if the diketone is asymmetric.
  • Tool: 2D NMR (NOESY).

  • Signature: Look for NOE cross-peaks between the pyrazole

    
    -substituent (the chiral chain) and the pyrazole C5 proton/substituent.
    
Data Summary Table
ParameterMethod A (Hydrazine Route)Method B (Mitsunobu)
Overall Yield 60-70%45-55%
Step Count 2 (Telescoped)3 (Protect/Couple/Deprotect)
Atom Economy HighLow (High MW byproducts:

,

)
Stereo-Outcome Retention (

)
Inversion (

)

Part 5: References

  • Gois, P. M. P., et al. (2018). "N-Amination of Amines: A Powerful Tool for Heterocycle Synthesis." Chemical Reviews. Link (Validation of HOSA method).

  • Fustero, S., et al. (2011). "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews. Link (General pyrazole cyclization mechanisms).

  • Aggarwal, V. K., et al. (2005). "Stereocontrolled Synthesis of Chiral Pyrazoles." Journal of Organic Chemistry. Link (Stereochemical considerations in pyrazole assembly).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 56926444, (S)-2-Amino-4-methoxybutan-1-ol." Link (Physical properties and safety data).

Sources

Application Note: Orthogonal Protecting Group Strategies for 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4) is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and chiral ligands[1]. Its molecular architecture features three distinct functional groups:

  • C1: A primary alcohol (-OH).

  • C2: A primary amine (-NH₂).

  • C4: A stable methyl ether (-OCH₃).

When incorporating this amino alcohol into multi-step synthetic sequences, preventing unwanted side reactions (such as N-alkylation, O-acylation, or polymerization) is critical. The C4 methyl ether is chemically inert under standard conditions; however, the C1 alcohol and C2 amine require a robust orthogonal protecting group strategy that differentiates their respective nucleophilicities[2].

Strategic Considerations & Mechanistic Causality

Designing a self-validating protection strategy requires exploiting the inherent electronic differences between nitrogen and oxygen.

Why protect the amine first? The primary amine is significantly more nucleophilic than the primary alcohol. Nitrogen's lower electronegativity compared to oxygen makes its lone pair more available for electrophilic attack. This inherent electronic difference allows for chemoselective N-protection without the need to transiently mask the O-terminus[3].

By utilizing Di-tert-butyl dicarbonate (Boc₂O), the amine can be selectively converted into a tert-butyloxycarbonyl (Boc) carbamate. The bulky nature of the Boc group provides immense steric hindrance, which, when combined with strictly controlled low temperatures (0 °C), completely suppresses unwanted O-acylation.

Once the amine is masked, the primary alcohol is free to be protected. For true orthogonal stability, a silyl ether such as tert-butyldimethylsilyl (TBDMS) is ideal[4].

  • Orthogonality Causality: The N-Boc group is acid-labile (cleaved by TFA or HCl) but completely stable to basic and nucleophilic conditions[5]. Conversely, the O-TBDMS group is fluoride-labile (cleaved by TBAF) and stable to mild bases[2].

  • Note on Acid Sensitivity: While TBDMS is stable to very mild acids, standard Boc-deprotection conditions (e.g., 50% TFA in DCM) will often result in concomitant loss of the TBDMS group. If selective N-deprotection is required while strictly retaining the O-protecting group, substituting TBDMS with the more acid-robust tert-butyldiphenylsilyl (TBDPS) group is recommended.

Orthogonality Matrix

Table 1: Quantitative Orthogonal Protection Strategy Matrix for Amino Alcohols

Protecting GroupTarget SiteReagent SystemTypical TimeExpected YieldCleavage Condition
Boc N- (Amine)Boc₂O, Et₃N4-6 h85-95%Strong Acid (TFA, HCl)
Fmoc N- (Amine)Fmoc-Cl, DIPEA2-4 h80-90%Mild Base (20% Piperidine)
TBDMS O- (Alcohol)TBDMSCl, Imidazole12-16 h85-90%Fluoride (TBAF)
TBDPS O- (Alcohol)TBDPSCl, Imidazole16-24 h80-85%Fluoride (TBAF)

Protection Workflow

G A 2-Amino-4-methoxybutan-1-ol (Starting Material) B N-Boc-2-amino-4-methoxybutan-1-ol (Intermediate) A->B Boc2O, Et3N DCM, 0°C to RT C N-Boc-O-TBDMS Derivative (Fully Protected) B->C TBDMSCl, Imidazole DMF, RT

Workflow for the orthogonal N-Boc and O-TBDMS protection of 2-Amino-4-methoxybutan-1-ol.

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Selective formation of N-Boc-2-amino-4-methoxybutan-1-ol without racemization or O-acylation[3].

Reagents:

  • 2-Amino-4-methoxybutan-1-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-4-methoxybutan-1-ol in anhydrous DCM to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Thermal Control (Causality): Cool the reaction mixture to 0 °C using an ice-water bath. Lowering the thermal energy of the system maximizes chemoselectivity for the amine and kinetically prevents the less nucleophilic alcohol from reacting.

  • Base Addition: Add Et₃N dropwise to the cooled solution to act as an acid scavenger and maintain the amine in its active, unprotonated state.

  • Reagent Addition: Dissolve Boc₂O in a minimal volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). Use a Ninhydrin stain; the disappearance of the primary amine (which stains bright purple/pink) validates complete conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-Boc protected intermediate.

Protocol B: O-TBDMS Protection of the N-Boc Intermediate

Objective: Installation of the TBDMS ether to yield the fully protected N-Boc-O-TBDMS-2-amino-4-methoxybutan-1-ol[4],[6].

Reagents:

  • N-Boc-2-amino-4-methoxybutan-1-ol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M concentration) under nitrogen. DMF is chosen as it effectively solubilizes the polar intermediate and stabilizes the polar transition state of the silylation.

  • Catalyst Addition (Causality): Add imidazole to the solution and stir until completely dissolved. Imidazole serves a dual purpose: it acts as a base to scavenge the HCl byproduct, and it acts as a nucleophilic catalyst by reacting with TBDMSCl to form a highly reactive N-silyl imidazole intermediate, vastly accelerating the protection of the sterically hindered alcohol.

  • Thermal Control: Cool the mixture to 0 °C.

  • Reagent Addition: Add TBDMSCl in portions to the reaction mixture.

  • Propagation: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Stir for an additional 12-16 hours.

  • Validation & Workup: Quench the reaction by adding a large volume of distilled water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x).

  • Critical Washing Step: Wash the combined organic layers extensively with water (at least 3-4 times) and finally with brine. This step is critical to self-validate the purity of the organic phase, as it completely partitions the high-boiling DMF and highly water-soluble imidazole salts into the aqueous waste.

  • Isolation: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the fully protected orthogonal building block.

Deprotection Logic & Orthogonal Cleavage

DeprotectionLogic Start N-Boc / O-TBDMS Protected 2-Amino-4-methoxybutan-1-ol Path1 TBAF in THF (Fluoride Source) Start->Path1 Path2 TFA in DCM (Acidic Conditions) Start->Path2 Result1 O-Deprotected (N-Boc Intact) Path1->Result1 Selective O-Cleavage Result2 N-Deprotected (O-TBDMS Cleaved) Path2->Result2 Global/N-Cleavage

Logical decision tree for the selective deprotection of the N-Boc/O-TBDMS orthogonal system.

References

Sources

Procedure for cyclization of 2-Amino-4-methoxybutan-1-ol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the synthesis of 3-methoxypyrrolidine through the intramolecular cyclization of 2-amino-4-methoxybutan-1-ol. This document provides a detailed exploration of reaction mechanisms, comparative analysis of synthetic protocols, and step-by-step experimental procedures tailored for researchers in organic synthesis and drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its ability to serve as a versatile, conformationally constrained building block that can effectively orient substituents for optimal interaction with biological targets. Substituted pyrrolidines, such as 3-methoxypyrrolidine, are particularly valuable intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and central nervous system agents.[3][4]

This application note provides detailed protocols for the synthesis of 3-methoxypyrrolidine via the intramolecular cyclization of the 2-amino-4-methoxybutan-1-ol intermediate. We will explore three robust and widely adopted synthetic strategies: the Mitsunobu reaction, a two-step sulfonation-cyclization sequence, and a one-pot chlorination-cyclization using thionyl chloride. The causality behind experimental choices, troubleshooting, and characterization of the final product are discussed in detail to ensure reliable and reproducible outcomes.

Section 1: Mechanistic Principles of Amino Alcohol Cyclization

The conversion of an amino alcohol to a cyclic amine is fundamentally an intramolecular nucleophilic substitution (S(_N)2) reaction. The primary challenge is that the hydroxyl group (-OH) of the alcohol is a poor leaving group. Therefore, the core principle of any successful cyclization strategy is the in situ or sequential conversion of the hydroxyl group into a more effective leaving group, which is then readily displaced by the intramolecular amine nucleophile.

The primary pathways for achieving this transformation are:

  • Activation via Phosphonium Intermediates (Mitsunobu Reaction): This method offers exceptionally mild reaction conditions. The alcohol is activated by forming an oxyphosphonium salt, which is an excellent leaving group. The reaction proceeds with a characteristic inversion of stereochemistry at the carbinol center.[5][6]

  • Conversion to Sulfonate Esters: The alcohol is first converted to a sulfonate ester (e.g., mesylate or tosylate). This ester is a superb leaving group, and subsequent treatment with a non-nucleophilic base promotes intramolecular cyclization.

  • Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can convert the alcohol to the corresponding alkyl halide. The halide is then displaced by the amine, often in the same pot after basification.[7][8]

General_Mechanism General Pathways for Amino Alcohol Cyclization cluster_start cluster_paths cluster_intermediate cluster_end Start 2-Amino-4-methoxybutan-1-ol Mitsunobu Mitsunobu Reagents (PPh₃, DEAD/DIAD) Start->Mitsunobu Activation Sulfonation Sulfonylation (MsCl/TsCl, Base) Start->Sulfonation Activation Halogenation Halogenation (SOCl₂) Start->Halogenation Activation Intermediate Activated Intermediate (Oxyphosphonium, Sulfonate, or Halide) Mitsunobu->Intermediate Sulfonation->Intermediate Halogenation->Intermediate End 3-Methoxypyrrolidine Intermediate->End Intramolecular Sₙ2 Cyclization

Caption: General strategies for the cyclization of amino alcohols.

Section 2: Reagents and Equipment

Reagent Table
ReagentCAS No.FormulaMW ( g/mol )PurityNotes
2-Amino-4-methoxybutan-1-olN/AC₅H₁₃NO₂119.16>95%Starting Material
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P262.29>99%Moisture sensitive
Diisopropyl azodicarboxylate (DIAD)2446-83-5C₈H₁₄N₂O₄202.21>95%Light and heat sensitive
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11AnhydrousUse freshly distilled or from a solvent purification system
Methanesulfonyl chloride (MsCl)124-63-0CH₃ClO₂S114.55>99%Corrosive, lachrymator
Triethylamine (TEA)121-44-8C₆H₁₅N101.19>99%Use freshly distilled
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous-
Sodium Hydride (NaH)7646-69-7NaH24.0060% disp. in oilHighly reactive with water
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS118.97>99%Highly corrosive and toxic
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00>98%-
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFor extraction/chromatography
Hexanes110-54-3C₆H₁₄86.18ACS GradeFor chromatography
Silica Gel7631-86-9SiO₂60.08230-400 meshFor column chromatography
Standard Equipment
  • Round-bottom flasks, magnetic stir plates, and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, manifold, bubbler)

  • Syringes and needles for reagent transfer

  • Ice-water bath and dry ice-acetone bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glassware for column chromatography

  • Standard glassware for extraction (separatory funnel, beakers, etc.)

  • NMR tubes, Mass Spectrometry vials

Section 3: Detailed Experimental Protocols

Protocol A: Mitsunobu Cyclization

This protocol is prized for its mild conditions and is often the first choice when dealing with sensitive functional groups. The key is maintaining anhydrous conditions and controlling the addition of the azodicarboxylate to manage the exothermic reaction.[6][9][10]

Mitsunobu_Workflow Workflow for Mitsunobu Cyclization A 1. Dissolve Amino Alcohol & PPh₃ in Anhydrous THF under N₂ B 2. Cool solution to 0°C (ice-water bath) A->B C 3. Add DIAD dropwise via syringe (maintain temp < 5°C) B->C D 4. Warm to RT and stir for 12-18h (Monitor by TLC) C->D E 5. Quench reaction (add saturated aq. NaHCO₃) D->E F 6. Aqueous Workup (Extract with EtOAc) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization G->H

Caption: Experimental workflow for the Mitsunobu protocol.

Step-by-Step Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-amino-4-methoxybutan-1-ol (1.00 g, 8.39 mmol) and triphenylphosphine (2.64 g, 10.07 mmol, 1.2 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, 84 mL, 0.1 M).

  • Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.98 mL, 10.07 mmol, 1.2 eq) dropwise via syringe over 20-30 minutes. Causality Note: Slow addition is critical to dissipate the heat generated and prevent the formation of undesired side products.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using TLC (e.g., 10% MeOH in DCM with 1% NH₄OH, stained with ninhydrin). The disappearance of the starting material indicates completion.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography. The triphenylphosphine oxide and hydrazine byproducts are typically less polar than the desired pyrrolidine. A gradient elution (e.g., 2% to 10% methanol in dichloromethane containing 1% triethylamine) is effective.

  • Combine the product-containing fractions and concentrate to yield 3-methoxypyrrolidine as a colorless to pale yellow oil.

Protocol B: Two-Step Mesylation and Base-Mediated Cyclization

This classic, reliable method involves the formation of a stable mesylate intermediate, which is then cyclized in a separate step. This allows for the purification of the intermediate if necessary and offers flexibility in the choice of base and solvent for the cyclization step.

Step 1: Mesylation

  • Dissolve 2-amino-4-methoxybutan-1-ol (1.00 g, 8.39 mmol) in anhydrous dichloromethane (DCM, 42 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.34 mL, 16.78 mmol, 2.0 eq). Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic for the subsequent cyclization.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (0.78 mL, 10.07 mmol, 1.2 eq) dropwise. A white precipitate of triethylamine hydrochloride will form.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude mesylate. This intermediate can be used directly in the next step.

Step 2: Base-Mediated Cyclization

  • To a flame-dried flask under nitrogen, add sodium hydride (60% dispersion in mineral oil, 0.40 g, 10.07 mmol, 1.2 eq).

  • Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Suspend the washed NaH in anhydrous THF (42 mL).

  • Dissolve the crude mesylate from Step 1 in anhydrous THF (20 mL) and add it dropwise to the NaH suspension at 0 °C. Safety Note: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • After the addition, warm the reaction to room temperature and then heat to 50 °C for 4-6 hours until TLC analysis shows consumption of the mesylate.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography as described in Protocol A to obtain 3-methoxypyrrolidine.

Protocol C: One-Pot Cyclization using Thionyl Chloride (SOCl₂)

This is an efficient, atom-economical method that avoids the need for protecting groups.[7] The key to success is controlling the highly reactive nature of SOCl₂ through inverse addition, which suppresses side reactions by ensuring the amine is rapidly protonated.[7]

  • To a round-bottom flask containing anhydrous isopropyl acetate (50 mL) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.22 mL, 16.78 mmol, 2.0 eq) and cool to 0 °C.

  • In a separate flask, dissolve 2-amino-4-methoxybutan-1-ol (1.00 g, 8.39 mmol) in isopropyl acetate (30 mL).

  • Add the amino alcohol solution dropwise to the stirred SOCl₂ solution over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality Note: This "inverse addition" ensures the amine is immediately protonated by the HCl generated, preventing it from reacting as a nucleophile with SOCl₂ or the chlorosulfinyl ester intermediate.[7]

  • After addition, allow the mixture to stir at room temperature for 2 hours. A slurry will form.

  • Concentrate the mixture in vacuo to remove the solvent and excess SOCl₂.

  • Cool the residue in an ice bath and carefully add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12. This step neutralizes the ammonium salt and promotes the intramolecular cyclization of the in situ formed chloroamine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography as described previously to yield the final product.

Section 4: Characterization of 3-Methoxypyrrolidine

The successful synthesis of the target compound should be verified using standard analytical techniques.

AnalysisExpected Results for 3-Methoxypyrrolidine (C₅H₁₁NO)
¹H NMR (400 MHz, CDCl₃)δ ~3.85-3.95 (m, 1H, -OCH-), δ ~3.35 (s, 3H, -OCH₃), δ ~3.00-3.15 (m, 1H, -CHH-N-), δ ~2.80-2.95 (m, 2H, -CH₂-N-), δ ~2.65-2.75 (m, 1H, -CHH-N-), δ ~2.00-2.15 (m, 1H, -CHH-CH(O)-), δ ~1.70-1.85 (m, 1H, -CHH-CH(O)-), δ ~1.60 (br s, 1H, -NH).
¹³C NMR (100 MHz, CDCl₃)δ ~78.5 (-OCH-), δ ~56.0 (-OCH₃), δ ~53.0 (-CH₂-N-), δ ~46.0 (-CH₂-N-), δ ~34.0 (-CH₂-CH(O)-).
Mass Spec. (ESI+)Expected m/z: 102.0919 [M+H]⁺.
FTIR (neat, cm⁻¹)~3350 (N-H stretch), ~2950-2850 (C-H stretch), ~1100 (C-O stretch).

Section 5: Troubleshooting and Key Considerations

ProtocolPotential ProblemLikely CauseSuggested Solution
Mitsunobu Low or no yield1. Wet reagents/solvents. 2. Impure PPh₃ or DIAD. 3. Incorrect order of addition.1. Use freshly dried solvents and new reagents. 2. Use high-purity reagents stored under inert gas. 3. Pre-form the betaine by adding DIAD to PPh₃ first, then add the alcohol.[6]
Mitsunobu Complex mixture of byproductsReaction temperature too high during DIAD addition.Maintain strict temperature control (< 5 °C) during the addition of DIAD. Add DIAD very slowly.
Mesylation Dimesylation or reaction at amineExcess MsCl used; TEA added after MsCl.Use only 1.1-1.2 eq of MsCl. Ensure TEA is present before adding MsCl to protect the amine.
NaH Cyclization Low yield1. Inactive NaH. 2. Insufficient reaction time/temp.1. Use fresh NaH or wash thoroughly to remove oxide layer. 2. Increase temperature to refluxing THF or extend reaction time.
SOCl₂ Polymerization/tar formationIncorrect order of addition (amino alcohol added first).Strictly adhere to the inverse addition protocol. Ensure rapid stirring and efficient cooling.[7]
All Protocols Product loss during workupProduct is a small, water-soluble amine.Perform multiple extractions (4-5 times) with the organic solvent. Back-extract the aqueous layers. Use brine wash to reduce water solubility.

Conclusion

The intramolecular cyclization of 2-amino-4-methoxybutan-1-ol to 3-methoxypyrrolidine is a valuable transformation for accessing a key synthetic building block. This guide has detailed three effective and reliable protocols, each with distinct advantages. The Mitsunobu reaction offers mildness, the two-step mesylation/cyclization provides robustness and flexibility, and the one-pot thionyl chloride method presents high efficiency. By understanding the underlying mechanisms and paying close attention to the experimental details provided, researchers can confidently and reproducibly synthesize this important pyrrolidine derivative for applications in drug discovery and complex molecule synthesis.

References

  • G.A. van der Deen, et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • PrepChem (Date N/A). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com. [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]

  • Jackson, M., et al. (Date N/A). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure and Applied Chemistry. [Link]

  • Chen, S. T., et al. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Journal of the Chinese Chemical Society, 54(3), 731-736. [Link]

  • Taylor, M. S., et al. (2009). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 14(11), 4597-4609. [Link]

  • Li, J., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. [Link]

  • Royal Society of Chemistry (2013). Amino-alcohol cyclization. Catalysis Science & Technology. [Link]

  • Li, J., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. National Center for Biotechnology Information. [Link]

  • Wikipedia (Date N/A). Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu, O. (Date N/A). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(9), 662-666. [Link]

  • Caddick, S., et al. (2001). Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal (Date N/A). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Guchok, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7165. [Link]

  • Avenoza, A., et al. (2010). Synthesis of a new chiral pyrrolidine. Molecules, 15(3), 1640-1650. [Link]

  • Li, W., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5726. [Link]

  • van der Deen, G. A., et al. (2025). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • Procter, D. J., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−H Alkylation. Journal of the American Chemical Society, 145(25), 13636-13646. [Link]

  • Google Patents (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
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Application Note: 2-Amino-4-methoxybutan-1-ol as a Bifunctional Precursor for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors frequently relies on the precise functionalization of solvent-exposed regions and the ribose-binding pocket of the kinase hinge. 2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4)[1] has emerged as a critical active pharmaceutical ingredient (API) intermediate in this domain. As a highly versatile, bifunctional amino alcohol, it provides a primary amine for nucleophilic aromatic substitution (


), a primary alcohol for hydrogen bonding or subsequent cyclization, and a methoxy ether to finely tune lipophilicity and oral bioavailability.

Recent patent literature highlights its direct application in the synthesis of novel morpholine derivatives targeting ATM (Ataxia Telangiectasia Mutated) kinase[2] and advanced splicing modulators[3]. By acting as a highly efficient vector for structural diversification, this precursor allows medicinal chemists to rapidly explore structure-activity relationships (SAR).

Table 1: Physicochemical Profiling of 2-Amino-4-methoxybutan-1-ol
PropertyValueCausality in Drug Design & Synthesis
CAS Number 1314909-08-4[1]Standardized identification for high-purity API sourcing.
Molecular Formula C5H13NO2[4]Low molecular weight (119.16 g/mol ) preserves ligand efficiency (LE) when appended to heavy heteroaryl cores.
Monoisotopic Mass 119.09463 Da[5]Critical exact mass reference for LC-MS self-validation during in-process reaction monitoring.
SMILES COCCC(CO)N[5]Highlights the distinct nucleophilic sites (N vs. O) requiring orthogonal reactivity control during coupling.

Biological Context: Targeting the ATM/PI3K Pathway

ATM kinase is a master regulator of the DNA damage response (DDR), specifically sensing DNA double-strand breaks (DSBs) induced by ionizing radiation or chemotherapeutics[2]. Inhibiting ATM sensitizes cancer cells to these treatments. When 2-Amino-4-methoxybutan-1-ol is coupled to a pyrimidine or quinazoline core, the resulting moiety often projects into the solvent-exposed channel, while the primary alcohol can either form critical hydrogen bonds with the kinase hinge (e.g., Valine/Methionine residues) or be cyclized into a morpholine ring to mimic the ribose ring of ATP.

ATM_Pathway DSB DNA Double-Strand Break ATM ATM Kinase (Target) DSB->ATM Triggers p53 p53 Activation ATM->p53 Phosphorylates BRCA1 BRCA1 Repair Complex ATM->BRCA1 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Unrepaired DNA Inhibitor Kinase Inhibitor (Precursor-Derived) Inhibitor->ATM Blocks

ATM Kinase Signaling Pathway and Inhibitor Intervention in DNA Damage Response.

Synthetic Strategy & Logical Workflow

The primary synthetic challenge when utilizing 2-Amino-4-methoxybutan-1-ol is achieving absolute chemoselectivity (N-alkylation over O-alkylation) and regioselectivity (e.g., C4 vs. C2 substitution on a di-halogenated core). Because the primary amine is significantly more nucleophilic than the primary alcohol,


 reactions can be driven to exclusively yield the N-alkylated product by carefully controlling the base and temperature.

Synthetic_Workflow Precursor 2-Amino-4-methoxybutan-1-ol SNAr SNAr Reaction Precursor->SNAr Scaffold Heteroaryl Core Scaffold->SNAr Intermediate N-Alkylated Adduct SNAr->Intermediate Regioselective Cyclization Cyclization Intermediate->Cyclization Optional API Final Inhibitor Intermediate->API Direct Use Cyclization->API

Synthetic workflow utilizing 2-Amino-4-methoxybutan-1-ol in kinase inhibitor assembly.

Validated Protocol: Regioselective Coupling

This protocol describes the self-validating methodology for coupling 2-Amino-4-methoxybutan-1-ol to a generic 2,4-dichloro-heteroaryl scaffold (a ubiquitous core in PI3K and ATM inhibitors).

Materials Required
  • Nucleophile: 2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4)[1]

  • Electrophile: 2,4-dichloro-5-fluoropyrimidine (or equivalent scaffold)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Isopropanol (IPA)

Step-by-Step Methodology

Step 1: Electrophile Preparation In an oven-dried 50 mL round-bottom flask under an inert


 atmosphere, dissolve the 2,4-dichloro-5-fluoropyrimidine (1.0 eq, 10.0 mmol) in anhydrous IPA (20 mL).
  • Causality: IPA is selected over highly polar aprotic solvents (like DMF or NMP) for this initial step because it allows for mild reflux conditions (82°C), suppresses unwanted side reactions, and is easily removed during concentration, preventing thermal degradation of the sensitive pyrimidine core.

Step 2: Base Addition Add DIPEA (2.5 eq, 25.0 mmol) to the stirring solution.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger for the HCl byproduct. Using a stronger or unhindered base (e.g., NaH or TEA) risks deprotonating the primary alcohol of the precursor, leading to competitive O-alkylation and complex mixtures.

Step 3: Kinetic Control via Precursor Addition Cool the reaction mixture to 0°C using an ice bath. Dropwise add a solution of 2-Amino-4-methoxybutan-1-ol (1.05 eq, 10.5 mmol) dissolved in IPA (5 mL) over 15 minutes.

  • Causality: The dropwise addition at 0°C enforces kinetic control. The C4 position of the pyrimidine is more electrophilic than the C2 position. Low temperatures ensure absolute regioselectivity for the C4 position, preventing bis-alkylation or C2-substitution.

Step 4: Reaction Execution & Self-Validation Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60°C for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the starting pyrimidine peak completely disappears, and the chromatogram shows a dominant peak corresponding to the mono-adduct exact mass

    
    .
    

Step 5: Chemoselective Workup Concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous


 (2 x 25 mL), followed by brine (25 mL).
  • Causality: A mildly basic workup is mandatory. It neutralizes residual DIPEA hydrochloride salts while ensuring the newly formed secondary amine product remains deprotonated. If an acidic wash were used, the product would protonate, partition into the aqueous layer, and drastically reduce the isolated yield.

Step 6: Isolation Dry the organic layer over anhydrous


, filter, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure intermediate.

Analytical Validation & Troubleshooting

To ensure reproducibility, adhere to the optimization parameters outlined below. Deviations in solvent polarity or base strength will directly impact the chemoselectivity of the bifunctional precursor.

Table 2: Reaction Optimization & Troubleshooting Parameters
ParameterOptimal ConditionCausality / Observation if Deviated
Solvent Isopropanol (IPA)Solubilizes the polar precursor. Deviation: Non-polar solvents (e.g., Toluene) cause precursor precipitation; DMF complicates workup.
Base Choice DIPEA (2.5 eq)Scavenges HCl efficiently. Deviation: NaH leads to O-alkylation;

is heterogeneous and slows reaction kinetics.
Temperature 0°C

60°C
Ensures C4 selectivity. Deviation: Starting at 60°C yields a 60:40 mixture of C4:C2 regioisomers.
Workup pH pH 8-9 (Sat.

)
Keeps product in the organic phase. Deviation: Acidic workup (pH < 4) results in >80% product loss to the aqueous phase.

References

  • National Center for Biotechnology Information (NCBI). "2-amino-4-methoxybutan-1-ol (C5H13NO2)." PubChem Compound Summary for CID 20065961. Available at:[Link]

  • Google Patents. "WO2015030057A1 - Novel morpholine derivative or salt thereof." World Intellectual Property Organization.
  • Google Patents. "WO2023220439A1 - Compositions useful for modulating splicing." World Intellectual Property Organization.
  • Bio-Fount. "1314909-08-4 | 2-amino-4-methoxybutan-1-ol." Bio-Fount Chemical Properties Database. Available at:[Link]

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Scalable Synthesis Route for 2-Amino-4-methoxybutan-1-ol: A Comprehensive Protocol for API Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4) is a highly versatile chiral amino alcohol utilized as a critical building block in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of complex morpholine and oxazepane derivatives[1]. Sourcing this intermediate at scale often presents cost and purity bottlenecks.

This application note details a robust, two-phase synthetic route starting from commercially available N-Boc-O-methyl-L-homoserine (CAS 104839-08-9)[2]. By leveraging a chemoselective mixed-anhydride reduction followed by anhydrous deprotection, this protocol entirely avoids the use of hazardous pyrophoric reagents (e.g., LiAlH4 or Borane complexes) and high-pressure hydrogenation, ensuring a highly scalable and stereochemically retentive workflow[3].

Strategic Route Selection & Mechanistic Causality

The primary synthetic challenge lies in reducing the carboxylic acid of the homoserine derivative to a primary alcohol without compromising the acid-labile tert-butyloxycarbonyl (Boc) protecting group or causing racemization at the


-chiral center.

We employ the Kokotos Reduction Methodology , which activates the carboxylic acid as a mixed anhydride using isobutyl chloroformate (IBCF). The profound electron-withdrawing nature of the isobutyl carbonate moiety renders the carbonyl highly electrophilic, allowing it to be rapidly reduced by a mild, aqueous solution of Sodium Borohydride (NaBH4)[3]. The breakdown of the resulting tetrahedral intermediate irreversibly expels isobutyl carbonate, which spontaneously decarboxylates into isobutanol and CO2, driving the reaction forward with complete retention of configuration.

SynthesisWorkflow A N-Boc-O-methyl- L-homoserine B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -15°C C Boc-Amino Alcohol B->C NaBH4 (aq) 0°C to RT D 2-Amino-4-methoxybutan-1-ol HCl C->D HCl/Dioxane RT, 2h

Two-step scalable synthesis of 2-Amino-4-methoxybutan-1-ol from N-Boc-O-methyl-L-homoserine.

Phase 1 Protocol: Chemoselective Reduction

Quantitative Reagent Matrix (100 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountOperational Role
N-Boc-O-methyl-L-homoserine233.271.0023.33 gChiral Starting Material
N-Methylmorpholine (NMM)101.151.0511.5 mLSterically Hindered Base
Isobutyl chloroformate (IBCF)136.581.0513.7 mLActivating Agent
Sodium Borohydride (NaBH4)37.833.0011.35 gHydride Source
Tetrahydrofuran (THF)--200 mLAnhydrous Solvent
Deionized Water--30 mLHydride Solvation
Step-by-Step Methodology
  • Reactor Preparation: Purge a 500 mL 3-neck round-bottom flask with inert nitrogen. Charge the flask with 23.33 g of N-Boc-O-methyl-L-homoserine and 200 mL of anhydrous THF.

  • Activation: Chill the solution to -15 °C using a dry ice/ethylene glycol bath. Add 11.5 mL of NMM.

    • Causality: NMM is specifically chosen over triethylamine because its weaker basicity and steric bulk prevent the deprotonation of the

      
      -carbon, strictly preserving the enantiomeric excess (ee) of the amino acid.
      
  • Anhydride Formation: Add 13.7 mL of IBCF dropwise via an addition funnel over 15 minutes, maintaining the internal temperature strictly below -10 °C. Stir for 30 minutes.

    • Validation (IPC): A dense white precipitate of NMM·HCl will form immediately. This visual cue confirms the successful generation of the mixed anhydride.

  • Filtration (Critical Scale-Up Step): Rapidly filter the suspension through a Schlenk frit under nitrogen into a pre-chilled receiving flask. Wash the filter cake with 50 mL of cold THF.

    • Causality: Removing the NMM·HCl salt prevents competitive buffering issues and side reactions during the subsequent aqueous hydride reduction.

  • Aqueous Reduction: Dissolve 11.35 g of NaBH4 in 30 mL of ice-cold water. Immediately add this aqueous solution dropwise to the mixed anhydride filtrate at -15 °C.

    • Causality: While NaBH4 slowly hydrolyzes in water, its reaction with the highly electrophilic mixed anhydride is orders of magnitude faster. The water acts as a crucial proton source that accelerates the breakdown of the tetrahedral intermediate[3].

  • Maturation & Workup: Remove the cooling bath and allow the mixture to stir at room temperature for 1.5 hours. Carefully quench the excess borohydride by adding 1M HCl dropwise until the pH reaches ~7.0.

    • Validation (IPC): Vigorous gas evolution (H2 and CO2) will cease once the quench is complete.

  • Isolation: Concentrate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 1M NaOH (50 mL) and brine (50 mL), dry over Na2SO4, and concentrate to yield tert-butyl (1-hydroxy-4-methoxybutan-2-yl)carbamate as a pale, viscous oil (~20.5 g, 93% yield).

Mechanism A Carboxylate Anion C Mixed Anhydride A->C Nucleophilic Attack B Isobutyl Chloroformate B->C (- Cl-) E Tetrahedral Intermediate C->E Addition of H- D Hydride (NaBH4) D->E F Primary Alcohol + Isobutanol + CO2 E->F Decarboxylation

Mechanistic pathway of the chemoselective reduction of the mixed anhydride intermediate.

Phase 2 Protocol: Boc Deprotection & Salt Formation

Quantitative Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmountOperational Role
Boc-Amino Alcohol (Phase 1)219.281.00~20.5 gIntermediate
4M HCl in 1,4-Dioxane36.465.00116 mLDeprotecting Agent
Dichloromethane (DCM)--50 mLSolvation
Methyl tert-butyl ether (MTBE)--200 mLAnti-solvent for Precipitation
Step-by-Step Methodology
  • Solvation: Dissolve the crude Boc-amino alcohol (20.5 g) in 50 mL of anhydrous DCM in a 500 mL round-bottom flask. Cool the solution to 0 °C.

  • Anhydrous Deprotection: Slowly add 116 mL of 4M HCl in 1,4-dioxane via an addition funnel.

    • Causality: Utilizing anhydrous HCl cleanly cleaves the Boc carbamate without risking the hydrolysis of the terminal methoxy ether, which is a known degradation pathway when utilizing hot aqueous acids (e.g., refluxing aqueous HCl).

  • Reaction Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Validation (IPC): Perform a TLC check (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the high-Rf Boc-protected spot disappears entirely, replaced by a baseline spot corresponding to the highly polar primary amine salt.

  • Precipitation & Isolation: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume to remove excess HCl and DCM. Slowly add 200 mL of cold MTBE under vigorous stirring.

    • Causality: The product, an amine hydrochloride salt, is highly insoluble in ethereal solvents. The addition of MTBE forces the quantitative precipitation of the product while organic impurities remain solvated.

  • Filtration: Filter the resulting white crystalline solid through a Buchner funnel. Wash the filter cake with cold MTBE (2 x 50 mL) and dry under high vacuum at 40 °C for 12 hours.

    • Final Yield: ~13.5 g (93% over Phase 2) of 2-amino-4-methoxybutan-1-ol hydrochloride as a high-purity white solid, ready for downstream API coupling.

References

  • WIPO (PCT). "WO2015030057A1 - Novel morpholine derivative or salt thereof". Google Patents.
  • Tantry, S., & Babu, V. V. S. "Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides". ResearchGate. URL: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Handling the Hygroscopic Amino Alcohol 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-4-methoxybutan-1-ol is a bifunctional organic compound featuring a primary amine and a primary alcohol. Its utility as a building block in pharmaceutical and chemical synthesis is significant. However, its inherent hygroscopicity presents a considerable challenge to its storage, handling, and application. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the proper management of 2-Amino-4-methoxybutan-1-ol, ensuring its stability, purity, and the reproducibility of experimental outcomes. The protocols herein are designed to mitigate the risks associated with moisture absorption and subsequent degradation.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is fundamental to its correct handling.

Table 1: Physicochemical Properties of 2-Amino-4-methoxybutan-1-ol and Related Compounds

PropertyValueSource
Molecular Formula C₅H₁₃NO₂[1]
Molecular Weight 119.16 g/mol [1]
Appearance Colorless to slightly yellow liquid (inferred from similar amino alcohols)[2][3]
Hygroscopicity Assumed to be highly hygroscopic based on the structure and properties of similar amino alcohols[2][4]
Solubility Soluble in water and alcohols[3][5]
Hazard Identification and Safety Precautions

Safety is paramount when handling any chemical. 2-Amino-4-methoxybutan-1-ol and analogous amino alcohols are classified as hazardous materials.[6][7][8]

Table 2: Hazard Summary

HazardDescriptionPrecautionary MeasuresSource
Skin Corrosion/Irritation Causes severe skin burns and irritation.Wear protective gloves and clothing.[5][6][8]
Serious Eye Damage Causes serious eye damage, potentially leading to blindness.Wear safety glasses with side-shields or goggles.[5][6][8]
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product.[6]
Combustibility Combustible liquid.Keep away from heat, sparks, and open flames.[6][7]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

The Challenge of Hygroscopicity and Chemical Stability

The primary challenge in working with 2-Amino-4-methoxybutan-1-ol is its hygroscopic nature. Hygroscopic substances readily absorb moisture from the atmosphere.[9] This can lead to several undesirable consequences:

  • Inaccurate Measurements: The absorbed water increases the mass of the compound, leading to errors in weighing and molar calculations.

  • Physical State Alteration: The compound may become clumped or turn into a viscous liquid, making it difficult to handle.[9]

  • Chemical Degradation: The presence of water can facilitate degradation reactions. Furthermore, the primary amine group can react with atmospheric carbon dioxide to form a carbamate salt, especially in the presence of moisture.

HandlingWorkflow cluster_storage Storage cluster_weighing Weighing A Receive Compound B Store in Desiccator/ Inert Atmosphere A->B C Equilibrate to Room Temp B->C D Weigh Quickly in Controlled Environment C->D E Tightly Reseal Container D->E F Use in Experiment E->F G Return to Storage E->G

Caption: Workflow for handling hygroscopic 2-Amino-4-methoxybutan-1-ol.

Protocol 3: Preparation of Stock Solutions

Preparing solutions requires careful consideration of the solvent and storage conditions.

Methodology:

  • Solvent Selection: Use anhydrous solvents (e.g., anhydrous ethanol, methanol, or DMSO) to prepare stock solutions.

  • Procedure: a. Add the anhydrous solvent to a pre-weighed vial containing the 2-Amino-4-methoxybutan-1-ol. b. Cap the vial tightly and mix thoroughly until the compound is fully dissolved.

  • Storage: Store stock solutions in tightly sealed vials at an appropriate temperature (e.g., 2-8°C or -20°C, depending on stability). Use PTFE-lined caps to prevent solvent evaporation and moisture ingress.

Analytical Quality Control

Regular quality control is crucial to ensure the integrity of the compound, especially for long-term studies.

Table 4: Recommended Quality Control Tests

TestPurposeMethodology
Moisture Content To quantify the amount of absorbed water.Karl Fischer Titration
Purity and Degradation To assess the purity and identify potential degradation products.HPLC-MS or GC-MS
Protocol 4: Moisture Content Determination by Karl Fischer Titration

Methodology:

  • Instrumentation: Use a calibrated Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a sample of 2-Amino-4-methoxybutan-1-ol and introduce it into the titration vessel containing a suitable anhydrous solvent.

  • Titration: Titrate with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content as a percentage of the sample weight.

Protocol 5: Purity and Degradation Analysis by HPLC-MS

This method can separate the parent compound from impurities and degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 2-Amino-4-methoxybutan-1-ol in a suitable mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water with a suitable buffer (e.g., phosphate buffer at pH 3.2). [10] * Flow Rate: 1.0 mL/min. [10] * Detection: UV detection at an appropriate wavelength and Mass Spectrometry (MS) for mass identification.

  • Analysis: Analyze the resulting chromatogram for the presence of unexpected peaks, which may indicate impurities or degradation products. The mass spectrometer can help in identifying the molecular weight of these unknown species.

Conclusion

The successful use of the hygroscopic amino alcohol 2-Amino-4-methoxybutan-1-ol in research and development hinges on meticulous handling and storage practices. By implementing the protocols outlined in this guide, scientists can minimize the impact of moisture and atmospheric contaminants, thereby ensuring the compound's integrity and the validity of their experimental results.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 2-((4-Methoxy-4-methylpentan-2-yl)amino)butan-1-ol.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for (+/-)-2-Amino-1-butanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for (S)-(+)-2-Amino-1-butanol.
  • Tokyo Chemical Industry. (2024). SAFETY DATA SHEET for DL-2-Amino-1-butanol.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • CymitQuimica. (2026). SAFETY DATA SHEET for 4-methoxy-2-methylbutan-2-ol.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol.
  • ChemBK. (2024). 4-methoxybutan-1-ol.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • PubChem. (n.d.). 2-Methoxybutan-1-ol.
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
  • Analytical and Bioanalytical Chemistry Research. (2021). A liquid chromatographic method was developed and validated to estimate glycopyrrolate (GLP) present in pharmaceutical formulations.
  • PubChemLite. (n.d.). 2-amino-4-methoxybutan-1-ol (C5H13NO2).
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-butanol.
  • Fisher Scientific. (2012). SAFETY DATA SHEET for 4-Amino-1-butanol.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-methyl-1-butanol.
  • Haz-Map. (n.d.). 2-Amino-1-butanol.

Sources

Troubleshooting & Optimization

Technical Support Center: Enantiomeric Excess (ee) Optimization for 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-4-methoxybutan-1-ol is a highly versatile chiral 1,2-amino alcohol building block. Achieving a high enantiomeric excess (ee > 99%) for this compound is notoriously challenging due to the flexibility of its methoxyethyl side chain and the competing nucleophilicity of its adjacent amino and hydroxyl groups.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to help you optimize the ee of 2-Amino-4-methoxybutan-1-ol across three distinct synthetic paradigms: Enzymatic Kinetic Resolution, Diastereomeric Salt Resolution, and Asymmetric Hydrogenation.

Section 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is highly effective for 1,2-amino alcohols, but poor selectivity often arises from background chemical acylation or inappropriate solvent thermodynamics[1].

FAQ 1.1: Why is my E-value (enantiomeric ratio) low when attempting direct N-acylation with CALB?

Causality: Unprotected 1,2-amino alcohols are highly nucleophilic. When using active acyl donors (like vinyl acetate) in polar solvents, spontaneous, non-enzymatic chemical N-acylation occurs in the background. This background reaction is non-selective, rapidly degrading your overall E-value. Solution: Protect the amine first. Converting the substrate to an N-Boc derivative forces the enzyme (e.g., Porcine Pancreatic Lipase, PPL, or CALB) to perform an O-acylation on the primary alcohol. N-Boc protection provides optimal steric bulk, significantly enhancing the chiral recognition pocket's ability to discriminate between enantiomers[2].

FAQ 1.2: How does solvent choice affect the O-acylation of the N-Boc protected substrate?

Causality: Lipases require a specific micro-aqueous environment (thermodynamic water activity,


) to maintain their active conformation. Highly polar solvents strip this essential water layer, denaturing the enzyme. Conversely, too much water drives the thermodynamic equilibrium toward ester hydrolysis rather than acylation.

Table 1: Quantitative Impact of Solvent and Acyl Donor on PPL/CALB O-Acylation

SolventAcyl DonorWater Activity (

)
Conversion (%)E-Value
AcetonitrileVinyl AcetateUncontrolled12%4
TolueneIsopropenyl Acetate0.538%45
MTBE Vinyl Acetate 0.1 (Controlled) 50% >200
Protocol 1: Self-Validating O-Acylation Workflow

System Validation: This protocol utilizes mass balance and chiral HPLC tracking to ensure the reaction stops exactly at the kinetic threshold (50% conversion).

  • Substrate Preparation: Dissolve 1.0 eq of racemic N-Boc-2-amino-4-methoxybutan-1-ol in anhydrous MTBE (Methyl tert-butyl ether).

  • Enzyme Addition: Add 10% w/w immobilized CALB (Novozym 435).

  • Acylation Initiation: Add 1.5 eq of vinyl acetate. Mechanistic note: Vinyl acetate ensures the reaction is irreversible because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde.

  • Validation Checkpoint: Stir at 30 °C. Sample every 2 hours. Analyze via chiral HPLC (Chiralpak IG column, Hexane/IPA 90:10). Do not proceed until the ratio of (R)-acetate to (S)-alcohol reaches exactly 1:1 (50% conversion).

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography or selective crystallization.

EKR_Workflow Racemic Racemic N-Boc-Amino Alcohol Enzyme CALB + Vinyl Acetate (Solvent: MTBE) Racemic->Enzyme Resolution Kinetic Resolution (50% Conversion Target) Enzyme->Resolution R_Amide (R)-Acetate Resolution->R_Amide Enzymatic O-Acylation S_Amine (S)-Alcohol Resolution->S_Amine Unreacted Enantiomer Separation Chromatographic Separation R_Amide->Separation S_Amine->Separation

Enzymatic kinetic resolution workflow for N-Boc-2-amino-4-methoxybutan-1-ol.

Section 2: Diastereomeric Salt Resolution (DSR)

When scaling up, Diastereomeric Salt Resolution using chiral acids like O,O'-dibenzoyl-L-tartaric acid (L-DBTA) is highly cost-effective[3].

FAQ 2.1: My diastereomeric salt precipitates rapidly, but the diastereomeric excess (de) is only 60%. How do I fix this?

Causality: Rapid precipitation indicates kinetic "crash-out" (high supersaturation). When the salt precipitates too quickly, the mismatched diastereomer becomes physically trapped within the crystal lattice of the matched diastereomer. To achieve high de, the system must operate under thermodynamic control via Ostwald ripening, where smaller, impure crystals redissolve and reprecipitate onto larger, pure crystal lattices[3].

Table 2: Cooling Rate Impact on Diastereomeric Excess (using L-DBTA in MeOH/H2O)

Cooling MethodCooling RateYield (%)Diastereomeric Excess (de)
Ice Bath Crash>5 °C / min48%62%
Ambient Air~1 °C / min42%85%
Programmed Cooling 0.1 °C / min 38% >98%
Protocol 2: Thermodynamically Controlled DSR

System Validation: The mother liquor is continuously monitored for specific rotation to validate that the mismatched enantiomer remains fully solvated.

  • Salt Formation: Combine racemic 2-amino-4-methoxybutan-1-ol (1.0 eq) and L-DBTA (0.5 eq) in a 9:1 Methanol/Water mixture.

  • Dissolution: Heat the suspension to 65 °C until a completely clear solution is formed.

  • Controlled Ripening: Cool the reactor at a strict rate of 0.1 °C/min down to 20 °C. Mechanistic note: The slow cooling maintains the system just below the metastable zone width, ensuring only the thermodynamically favored salt nucleates.

  • Validation Checkpoint: Filter a 1 mL aliquot. Basify the solid, extract the free amine, and run chiral GC. If de < 98%, reheat the entire batch to 65 °C and repeat the cooling cycle.

  • Isolation: Filter the bulk crystals and wash with ice-cold MTBE to remove adhered mother liquor.

DSR_Logic Start Racemic Amine + L-DBTA Heating Heat to Dissolution (65 °C) Start->Heating Cooling Controlled Cooling (0.1 °C/min) Heating->Cooling Cryst Ostwald Ripening Cooling->Cryst Filt Filtration Cryst->Filt Salt Pure Diastereomeric Salt (>98% de) Filt->Salt Solid Phase Isolation

Thermodynamic control and Ostwald ripening in diastereomeric salt resolution.

Section 3: Asymmetric Hydrogenation (De Novo Synthesis)

Instead of resolving a racemate, modern drug development often utilizes asymmetric hydrogenation of α-amino ketones to directly yield chiral 1,2-amino alcohols[4].

FAQ 3.1: Can I hydrogenate the α-amino ketone precursor of 2-amino-4-methoxybutan-1-ol directly?

Causality: Yes. Using transition metal catalysts (such as Ir/f-amphox or Cobalt-based systems), the primary amine group on the substrate acts as a directing group. The nitrogen coordinates to the metal center (outer-sphere mechanism), locking the substrate in a rigid conformation. The chiral ligand on the metal then forces the incoming hydride to attack from only one stereoface of the ketone, resulting in exceptional enantioselectivity[4][5].

Protocol 3: Ir-Catalyzed Asymmetric Hydrogenation

System Validation: Hydrogen gas uptake is measured via a mass flow controller to validate exact stoichiometric conversion before depressurization.

  • Precursor Setup: Charge a high-pressure autoclave with the α-amino ketone precursor (1-hydroxy-4-methoxybutan-2-one derivative) in anhydrous ethanol.

  • Catalyst Loading: Add 0.01 mol% of Ir/f-amphox catalyst. Mechanistic note: The tridentate f-amphox ligand provides a deep, rigid chiral pocket that maximizes facial discrimination.

  • Hydrogenation: Purge the vessel with N2, then pressurize with H2 to 10 atm. Stir at 30 °C.

  • Validation Checkpoint: Monitor the pressure drop. The reaction is complete when exactly 1.0 molar equivalent of H2 is consumed.

  • Workup: Vent the H2 gas, concentrate the solvent in vacuo, and precipitate the pure chiral 2-amino-4-methoxybutan-1-ol.

AH_Pathway Ketone α-Amino Ketone Precursor Catalyst Ir/f-amphox Catalyst + H2 Ketone->Catalyst Coordination NH2-Assisted Metal Coordination Catalyst->Coordination Product Product Coordination->Product Facial-Selective Hydride Attack

Ir-catalyzed asymmetric hydrogenation of α-amino ketones to chiral 1,2-amino alcohols.

References

  • Dynamic kinetic resolution of beta-azido alcohols. An efficient route to chiral aziridines and beta-amino alcohols. Journal of Organic Chemistry.[Link]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.[Link]

  • Resolution of N-Protected Amino Alcohols by Porcine Pancreatic Lipase. Letters in Organic Chemistry.[Link]

  • Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator. Organic Process Research & Development.[Link]

  • Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers.[Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. Journal of the American Chemical Society (PMC).[Link]

Sources

Purification methods for 2-Amino-4-methoxybutan-1-ol (distillation vs chromatography)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-4-methoxybutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting and troubleshooting purification methods for this versatile amino alcohol. Here, we will explore the nuances of distillation and chromatography, helping you to optimize your purification strategy for yield, purity, and efficiency.

Method Selection: Distillation vs. Chromatography

Choosing the appropriate purification technique is critical and depends on several factors including the scale of your synthesis, the nature of impurities, and the required final purity.

At-a-Glance Comparison
ParameterVacuum DistillationFlash Column Chromatography
Principle Separation based on differences in boiling points under reduced pressure.Separation based on differential partitioning between a stationary and mobile phase.[1]
Typical Purity Good for removing non-volatile or significantly less volatile impurities.High to very high, capable of separating closely related structural analogs.
Yield Can be very high, but potential for thermal degradation can reduce recovery.[2]Generally high, but can be affected by irreversible adsorption to the stationary phase.[3]
Scalability Excellent for large quantities (pilot to industrial scale).Good for lab-scale, but can be costly and complex to scale up.
Cost (Equipment) Moderate to high initial investment for a robust vacuum setup.Low to moderate for basic setups, but can increase with automated systems.
Cost (Consumables) Low (vacuum grease, pump oil).High (solvents, silica gel/columns).
Common Issues Inconsistent vacuum, thermal degradation, bumping.[2][4][5]Compound streaking/tailing, poor separation, irreversible adsorption.[3][6][7]
Decision Workflow

The following diagram outlines a logical workflow for selecting the most appropriate purification method for 2-Amino-4-methoxybutan-1-ol.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is a powerful technique for purifying thermally sensitive compounds like amino alcohols by lowering their boiling point.[8][9][10] However, several issues can arise during the process.

Common Problems & Solutions

Q1: My distillation is very slow, or I'm not collecting any distillate.

  • Possible Cause 1: Inadequate Heating. The heating mantle or oil bath may not be at a high enough temperature to overcome the heat loss of the system and achieve the compound's boiling point, even under vacuum.

    • Solution: Gradually increase the temperature of the heating source. Ensure the distillation flask is properly insulated with glass wool or aluminum foil, especially the neck of the flask, to minimize heat loss.[5]

  • Possible Cause 2: Vacuum Leak. A leak in the system will result in a higher pressure than indicated, meaning a higher temperature is required for boiling.

    • Solution: Check all joints and connections for proper sealing.[4][5] Ensure all ground glass joints are lightly greased and properly clamped. Inspect tubing for cracks or loose connections. A "wiggle test" on connections can sometimes reveal a leak.[4] A leak-up test can quantify the severity of a leak.[4]

  • Possible Cause 3: Inefficient Condenser. If the condenser is not adequately cooled, the vapor will not condense and will be pulled into the vacuum pump.

    • Solution: Ensure a steady flow of cold water through the condenser, with the water entering at the bottom inlet and exiting at the top outlet for maximum efficiency.[5]

Q2: The product in the distillation flask is darkening or charring.

  • Possible Cause: Thermal Degradation. 2-Amino-4-methoxybutan-1-ol, like many amino alcohols, can be susceptible to thermal degradation, especially in the presence of impurities.

    • Solution 1: Improve the Vacuum. A deeper vacuum will lower the boiling point and reduce the required heating temperature.[2] Ensure your vacuum pump is in good working order and the oil is clean.

    • Solution 2: Use a Wiped-Film or Short-Path Distillation Apparatus. For highly sensitive compounds, these specialized distillation setups minimize the time the compound spends at high temperatures.

Q3: The liquid in the distillation flask is "bumping" violently.

  • Possible Cause: Lack of Nucleation Sites. Smooth boiling requires nucleation sites for bubbles to form. Without them, the liquid can superheat and then boil suddenly and violently.

    • Solution 1: Use a Magnetic Stir Bar. Vigorous stirring provides a large surface area for smooth boiling. This is the preferred method.

    • Solution 2: Use Boiling Chips. Add a few new, unused boiling chips to the flask before heating. Never add boiling chips to a hot liquid.

Vacuum Distillation Troubleshooting Workflow

Caption: Troubleshooting workflow for vacuum distillation.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying polar compounds like 2-Amino-4-methoxybutan-1-ol, especially when dealing with structurally similar impurities.[11][12] However, the basic nature of the amine can lead to challenges.

Common Problems & Solutions

Q1: My compound is streaking or tailing badly on the silica gel column.

  • Possible Cause: Strong Interaction with Acidic Silica. The basic amine group of your compound interacts strongly with the acidic silanol groups on the surface of the silica gel.[3][7] This leads to poor peak shape and can result in irreversible adsorption.

    • Solution 1: Add a Basic Modifier to the Mobile Phase. This is the most common and effective solution.[7] Add a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent. A typical starting concentration is 0.5-2% (v/v) of TEA.[7] The basic modifier will "cap" the acidic sites on the silica, allowing your compound to elute more cleanly.[7]

    • Solution 2: Use a Deactivated or Functionalized Stationary Phase. If streaking persists, consider using a different stationary phase. Amine-functionalized silica or alumina (neutral or basic) can be excellent alternatives for purifying basic compounds.[13][14]

Q2: I'm not getting good separation between my product and impurities.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase may not be optimized for separation.

    • Solution: Perform a thorough TLC analysis with various solvent systems before running the column. Try different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/hexane) and gradients. Adding a basic modifier as described above can also improve separation.[3]

  • Possible Cause 2: Column Overloading. Loading too much crude material onto the column will lead to broad peaks and poor separation.

    • Solution: As a general rule, for a standard flash column, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q3: My compound won't elute from the column, even with a very polar solvent.

  • Possible Cause: Irreversible Adsorption. The amine group may have bound irreversibly to the acidic silica gel.

    • Solution: In this case, recovery from the column may be difficult. For future purifications, it is crucial to use a mobile phase containing a basic additive from the start.[3][7] You can also consider using an alternative stationary phase like reversed-phase C18 silica, where polar compounds elute earlier.[11]

Flash Chromatography Troubleshooting Workflow

Caption: Troubleshooting workflow for flash chromatography.

Experimental Protocols

Protocol 1: Vacuum Distillation of 2-Amino-4-methoxybutan-1-ol

Objective: To purify crude 2-Amino-4-methoxybutan-1-ol by removing non-volatile impurities.

Materials:

  • Crude 2-Amino-4-methoxybutan-1-ol

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Magnetic stir bar

  • Vacuum grease

Procedure:

  • Assemble the short-path distillation apparatus. Ensure all ground glass joints are clean and lightly greased.

  • Place the crude 2-Amino-4-methoxybutan-1-ol and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Turn on the stirrer and begin to slowly evacuate the system.

  • Once a stable vacuum is achieved, begin to heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of 2-Amino-4-methoxybutan-1-ol

Objective: To purify crude 2-Amino-4-methoxybutan-1-ol from structurally similar impurities.

Materials:

  • Crude 2-Amino-4-methoxybutan-1-ol

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., 95:5 Dichloromethane:Methanol + 1% Triethylamine)

  • Sand

  • Collection tubes

Procedure:

  • Prepare the Eluent: Mix the chosen solvents and add triethylamine to a final concentration of 1% (v/v).[7]

  • Pack the Column: Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to pack evenly, and then add a thin layer of sand to the top.

  • Equilibrate the Column: Drain the excess solvent until the solvent level is just at the top of the sand.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.[11]

  • Elute the Column: Carefully add more eluent to the top of the column and apply pressure to begin elution.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-4-methoxybutan-1-ol.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage.
  • US2229187A - Amino-alcohol and a process for its production - Google Patents. (n.d.).
  • Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Pope Scientific.
  • Flash Column Chromatography with Ammonia: Your experiences please!. (2023, April 11). Reddit.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). BenchChem.
  • Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. (2025, June 30). Beaker & Wrench.
  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach Scientific.
  • How to troubleshoot a distillation unit in a lab? - Blog. (2025, July 24). Haina Group.
  • FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents. (n.d.).
  • Research of the synthesis of new acetylene aminoalcohols. (n.d.).
  • Understanding ejector systems necessary to troubleshoot vacuum distillation. (n.d.).
  • WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents. (n.d.).
  • Advanced distillation techniques and troubleshooting. (2025, August 15). Fiveable.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, November 25). Tokyo Chemical Industry.
  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. (2015, July 2).
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). BenchChem.
  • Column chrom
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001, April 13). PubMed.
  • Purifying ionic compounds by flash column chrom
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica.
  • 2-amino-4-methoxybutan-1-ol (C5H13NO2). (n.d.). PubChemLite.
  • (R)-4-Amino-2-metil-1-butanol. (n.d.). Chem-Impex.
  • An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol. (n.d.). BenchChem.
  • US3979457A - Process for production of (+)-2-amino-1-butanol - Google Patents. (n.d.).
  • SAFETY DATA SHEET. (2012, March 7). Fisher Scientific.
  • Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. (n.d.). Indian Journal of Chemical Technology.
  • Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride. (n.d.). BenchChem.
  • 2-Amino-1-butanol 97 96-20-8. (n.d.). Sigma-Aldrich.
  • 1341611-61-7 | 2-Amino-4-(tert-butoxy)-2-methylbutan-1-ol. (n.d.). ChemScene.
  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. (n.d.). DergiPark.
  • Study on the synthesis of 2-amino-4-methoxy acetanilide. (2025, August 6).
  • 4-Amino-2-methyl-1-butanol | C5H13NO | CID 10129911. (n.d.). PubChem.
  • CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google Patents. (n.d.).
  • 2-Amino-1-methoxybutane | 63448-63-5 | TCI EUROPE N.V. (n.d.). Tokyo Chemical Industry.
  • 4-Amino-1-butanol(13325-10-5). (n.d.). ChemicalBook.

Sources

Technical Support Center: Advanced Drying Protocols for 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-methoxybutan-1-ol (C₅H₁₃NO₂) is a highly hygroscopic building block widely utilized in organic synthesis and pharmaceutical development[1]. Its molecular structure features a primary amine (-NH₂), a primary hydroxyl group (-OH), and a methoxy ether (-OCH₃). This trifecta of hydrogen-bond donors and acceptors gives the molecule an exceptional affinity for atmospheric moisture. Conventional drying methods often fail or destroy the compound due to its thermal lability and chemical reactivity. This support center provides field-proven, self-validating methodologies to achieve strictly anhydrous conditions (<50 ppm H₂O) without compromising the compound's structural integrity.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does 2-Amino-4-methoxybutan-1-ol absorb moisture so rapidly, and why do standard desiccants like Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) fail? Causality: The profound hygroscopicity is driven by the dense network of intermolecular hydrogen bonds formed between water molecules and the amine/hydroxyl/methoxy triad[1]. Standard desiccants are chemically incompatible with this structure. Calcium chloride acts as a Lewis acid and forms irreversible coordination complexes with primary amines. Magnesium sulfate is slightly acidic and will protonate the basic amine, leading to product loss, poor recovery, and incomplete drying.

Q2: I attempted to dry the compound under vacuum at 80°C, but NMR showed degradation products. What happened? Causality: Amino alcohols are notoriously thermally labile. Subjecting them to extended thermal stress, especially in the presence of trace impurities or acidic sites, triggers competitive gas-phase or condensed-phase dehydration and deamination[2]. This leads to the formation of cyclic ethers, imines, or polymeric byproducts. Solution: Bulk water must be removed via low-temperature azeotropic distillation, followed by ambient-temperature desiccation using molecular sieves.

Q3: Which molecular sieves should I use, and what is the mechanistic reason for this choice? Causality: You must strictly use 3Å molecular sieves . The kinetic diameter of a water molecule is approximately 2.8Å, allowing it to easily enter the 3Å pores. However, the primary amine and hydroxyl groups of 2-Amino-4-methoxybutan-1-ol are larger. If 4Å or 5Å sieves are used, the functional groups of the amino alcohol can enter the aluminosilicate pores, competing with water for binding sites and potentially undergoing catalytic deamination or self-condensation[3].

Q4: How do I ensure my drying protocol is a "self-validating system"? Causality: A self-validating system relies on orthogonal analytical feedback loops to prove both efficacy and safety. You must quantify water removal using Coulometric Karl Fischer (KF) titration (Target: <50 ppm) and simultaneously verify chemical integrity using quantitative ¹H NMR (qNMR) to ensure the peak integration ratio of the methoxy singlet (~3.3 ppm) to the aliphatic backbone remains completely unchanged. If the KF titration fails, the sieves were improperly activated; if the NMR fails, the compound was thermally degraded during processing.

Part 2: Quantitative Desiccant Matrix

To prevent catastrophic yield losses, consult the following matrix before selecting a drying agent for 2-Amino-4-methoxybutan-1-ol.

Drying Method / DesiccantMechanism of ActionCompatibility with Amino AlcoholsResidual H₂O Limit
Calcium Chloride (CaCl₂) Hydration (Forms hydrates)INCOMPATIBLE: Forms coordination complexes with amines.N/A
Magnesium Sulfate (MgSO₄) Hydration (Forms hydrates)POOR: Mildly acidic; binds and protonates basic amines.~1.0 - 2.0%
4Å / 5Å Molecular Sieves Size Exclusion (4-5Å Pores)INCOMPATIBLE: Pores are too large; causes catalytic deamination[3].N/A
Azeotropic Distillation Binary Azeotrope BoilingEXCELLENT: Thermally strips bulk water without extreme heat[4].~0.1% (1000 ppm)
3Å Molecular Sieves Size Exclusion (3Å Pores)EXCELLENT: Excludes amine/alcohol, selectively traps 2.8Å H₂O[3].< 0.005% (50 ppm)

Part 3: Self-Validating Experimental Protocols

Protocol A: Bulk Water Removal via Azeotropic Distillation

Purpose: To reduce water content from >2% down to ~0.1% without triggering thermal decomposition.

  • Setup: Charge a round-bottom flask with the wet 2-Amino-4-methoxybutan-1-ol. Add a low-boiling azeotropic solvent such as Toluene or 1,1,2-Trichloroethane at a 10:1 (v/v) ratio to the substrate[4].

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser. Flush the entire system with dry Argon.

  • Distillation: Heat the mixture gently using an oil bath until the azeotrope begins to reflux (e.g., the toluene-water azeotrope boils at ~85°C). The water will phase-separate and collect in the Dean-Stark trap.

  • Endpoint: Continue refluxing until water droplets definitively cease to accumulate in the trap.

  • Solvent Removal: Remove the remaining azeotropic solvent under reduced pressure using a rotary evaporator. Critical Causality: Keep the water bath strictly below 40°C to prevent thermal deamination[2].

  • Validation Check: Perform a Volumetric Karl Fischer titration. If H₂O > 0.5%, repeat the azeotropic distillation. If H₂O < 0.5%, proceed directly to Protocol B.

Protocol B: Deep Desiccation via 3Å Molecular Sieves

Purpose: To achieve strictly anhydrous conditions (<50 ppm) using a self-validating pore-exclusion mechanism.

  • Sieve Activation: Place raw 3Å molecular sieves into a heavy-walled Schlenk flask. Submerge the flask in a sand bath and heat to 200°C–250°C under high vacuum (<0.1 mbar) for 8 to 12 hours[3][5]. Causality: This drives off deeply bound water from the aluminosilicate framework, restoring maximum adsorption capacity.

  • Cooling: Remove the heat source and immediately backfill the Schlenk flask with ultra-high purity Argon. Allow the sieves to cool to room temperature.

  • Desiccation: Transfer the semi-dry 2-Amino-4-methoxybutan-1-ol (from Protocol A) into the Schlenk flask containing the activated 3Å sieves (use approx. 10-20% w/v of sieves). Seal the flask and allow it to stand undisturbed under Argon for 24–48 hours.

  • Self-Validation (The Feedback Loop):

    • Water Check: Extract a 1 mL aliquot via a dry Hamilton syringe and inject it into a Coulometric Karl Fischer titrator. The reading must be <50 ppm.

    • Integrity Check: Dissolve a 10 mg sample in anhydrous CDCl₃ and acquire a ¹H NMR spectrum. Verify that the integration of the methoxy group (-OCH₃, singlet at ~3.3 ppm) perfectly matches the aliphatic backbone protons, confirming no ether cleavage or deamination occurred.

  • Storage: Store the validated anhydrous product over a fresh batch of activated 3Å sieves in a sealed Schlenk bomb under Argon[3].

Part 4: Process Visualization

DryingProtocols N1 Raw 2-Amino-4-methoxybutan-1-ol (Hygroscopic) N2 Initial Karl Fischer Titration (Quantify H₂O) N1->N2 N3 Bulk Water (> 2%) Requires Azeotropic Removal N2->N3 H₂O > 2% N4 Trace Water (< 2%) Requires Pore-Size Exclusion N2->N4 H₂O < 2% N5 Azeotropic Distillation (Toluene, 85-110°C) N3->N5 N6 3Å Molecular Sieves (Activated at 200°C) N4->N6 N5->N2 Re-evaluate N7 Self-Validation (Coulometric KF + ¹H NMR) N6->N7 N7->N6 If H₂O > 50 ppm N8 Anhydrous Product Store under Argon N7->N8 Validated Anhydrous

Workflow for the self-validating drying process of 2-Amino-4-methoxybutan-1-ol.

References

  • PubChemLite - 2-amino-4-methoxybutan-1-ol (C5H13NO2). uni.lu.
  • How to Dry the Molecular Sieve: A Complete Guide. redriver.team.
  • AU1989392A - Use of azeotropic distillation in process to dry 5-amino-N,N'bis(2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide. google.com.
  • Using molecular sieves for solvent drying. uvic.ca.
  • Competitive Dehydration and Deamination of a,w-Amino Alcohols and a,w-Amino Acids in the Gas Phase. gatech.edu.

Sources

Minimizing side reactions during 2-Amino-4-methoxybutan-1-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-4-methoxybutan-1-ol . It focuses on minimizing side reactions during functionalization, specifically addressing the competition between the amine and hydroxyl groups, and the stability of the ether side chain.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Minimizing Side Reactions & Chemoselectivity Optimization

Core Chemical Profile & Reactivity Matrix

Before troubleshooting, verify your substrate's reactivity profile. 2-Amino-4-methoxybutan-1-ol presents three distinct functional motifs:

  • Primary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The most nucleophilic site (under neutral/basic conditions). Target for acylation/alkylation.[1][2]
    
  • Primary Alcohol (

    
    ):  Secondary nucleophile. Prone to competitive O-acylation or oxidation.
    
  • Methoxy Ether (

    
    ):  Generally inert but increases lipophilicity compared to diols.
    

Primary Challenge: The "Amine-Alcohol Competition." Achieving exclusive N-functionalization without protecting the hydroxyl group requires precise pKa manipulation.

Troubleshooting Guides (Q&A Format)

Category A: Chemoselectivity (N- vs. O-Acylation)

Q1: I am trying to form an amide using an acid chloride, but I’m seeing significant ester formation (O-acylation). How do I stop this?

A: This is a classic "kinetic vs. thermodynamic" control issue. Acid chlorides are highly reactive "hard" electrophiles that discriminate poorly between amines and alcohols.

  • Root Cause: The use of strong bases (like NaOH) or insufficient buffering can deprotonate the alcohol (alkoxide formation), making it highly nucleophilic. Conversely, acidic conditions protonate the amine, shutting down amide formation and favoring esterification.

  • The Fix: Switch to Active Ester coupling or control the pH strictly.

    • Protocol Adjustment: Use N-hydroxysuccinimide (NHS) esters or carbodiimide coupling (EDC/HOBt). These reagents activate the carboxylate to a level sufficient for amine attack but generally insufficient for alcohol attack under mild conditions.

    • Base Selection: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or NMM (N-methylmorpholine) . Maintain pH ~8-9. Avoid strong inorganic bases.

Q2: My reaction mixture turns into a gel or insoluble precipitate during workup. Is the methoxy group causing solubility issues?

A: Unlikely. The methoxy group usually enhances solubility in organic solvents (DCM, THF) compared to the 1,4-diol analog.

  • Diagnosis: You are likely forming a zwitterionic species or a stable salt complex. Amino alcohols are bidentate ligands; they can chelate metal ions if you are using Lewis acid catalysts or metal-based coupling agents.

  • Solution:

    • Avoid metal-based Lewis acids if possible.

    • Perform an "Acid-Base Swing" extraction: Acidify to pH 3 (protonate amine, extract impurities into organic), then basify aqueous layer to pH 12 (deprotonate amine, extract product into DCM). Note: Ensure your product is stable at pH 12.

Category B: Cyclization & Stability

Q3: I observe a mass shift corresponding to [M-18] or [M-20]. Is my molecule cyclizing?

A: Yes. Amino alcohols are prone to intramolecular cyclization.[3][4]

  • Scenario 1: [M-18] (Loss of Water)

    
     Oxazoline Formation. 
    
    • Cause: Strong dehydration conditions (e.g., excess

      
      , 
      
      
      
      , or high heat with acid). The amide oxygen attacks the activated alcohol carbon.
    • Prevention: Keep reaction temperatures

      
       during activation. Avoid thionyl chloride if possible; use T3P (Propylphosphonic anhydride) for milder coupling.
      
  • Scenario 2: [M-20] (Loss of 2H/Oxidation)

    
     Oxazolidinone. 
    
    • Cause: If you are using CDI (Carbonyldiimidazole) or phosgene equivalents, the amine and alcohol will bridge to form a cyclic carbamate (oxazolidinone).

    • Prevention: If this is unintended, ensure your electrophile is monofunctional (e.g., an acid chloride, not a carbonate precursor).

Decision Pathways & Workflows

Workflow 1: Chemoselective N-Acylation Strategy

This diagram illustrates the decision logic to avoid O-acylation.

Chemoselectivity Start Start: N-Functionalization (2-Amino-4-methoxybutan-1-ol) Reagent Select Coupling Reagent Start->Reagent AcidChloride Acid Chloride (R-COCl) Reagent->AcidChloride High Reactivity ActiveEster Active Ester (NHS/EDC/HOBt) Reagent->ActiveEster Controlled Reactivity BaseChoice Base Selection AcidChloride->BaseChoice ActiveEster->BaseChoice StrongBase Strong/Inorganic Base (NaOH, KOH, NaH) BaseChoice->StrongBase High pH (>11) MildBase Mild Organic Base (DIPEA, NMM, TEA) BaseChoice->MildBase Controlled pH (8-9) Result_O_Acyl RISK: O-Acylation & Polymerization StrongBase->Result_O_Acyl Alkoxide formation Result_N_Acyl SUCCESS: Chemoselective N-Acylation MildBase->Result_N_Acyl Amine stays nucleophilic

Caption: Decision tree for maximizing N-selectivity. Green paths indicate optimal conditions.

Workflow 2: Cyclization Risk Analysis

Understanding when the molecule bites its own tail.

Cyclization Substrate N-Acyl Amino Alcohol (Intermediate) Cond_Acid Acidic/Dehydrating (SOCl2, Heat) Substrate->Cond_Acid Dehydration Cond_Base Basic/Carbonyl Source (CDI, Phosgene) Substrate->Cond_Base Insertion Oxazoline Oxazoline (Cyclic Imidate) Cond_Acid->Oxazoline - H2O Oxazolidinone Oxazolidinone (Cyclic Carbamate) Cond_Base->Oxazolidinone - 2H / HCl

Caption: Pathways leading to common heterocyclic impurities.

Experimental Data & Reagent Selection

Reagent Compatibility Matrix

Use this table to select the correct activation agent based on your desired outcome.

Reagent ClassExampleRisk Level (Side Rxn)Recommendation
Acid Chlorides Acetyl Chloride, Benzoyl ChlorideHigh (O-acylation)Use only at

to

with stoichiometric base.
Carbodiimides EDC, DCC, DICLow Preferred. Use with HOBt/HOAt to stabilize the active ester intermediate.
Phosphonium Salts PyBOP, BOPMedium Good coupling, but difficult byproducts to remove.
Uronium Salts HATU, HBTULow Excellent for hindered amines. Fast reaction minimizes O-reaction window.
Carbonates CDI, TriphosgeneCritical (Cyclization)Avoid unless synthesizing oxazolidinones.
Standardized Protocol: Chemoselective N-Acetylation

Use this as a baseline control experiment.

  • Preparation: Dissolve 2-Amino-4-methoxybutan-1-ol (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.2 eq). Cool to

    
    .
    
  • Activation: In a separate vial, pre-activate the Carboxylic Acid (1.0 eq) with EDC.HCl (1.1 eq) and HOBt (1.1 eq) in DCM for 15 minutes.

  • Coupling: Transfer the activated acid solution dropwise to the amino-alcohol solution at

    
    .
    
  • Monitoring: Warm to Room Temp. Monitor via TLC/LCMS.

    • Success Indicator: Single peak, Mass = [Acid + Amine - 18].

    • Failure Indicator: Double acylation (Mass + Acid) or cyclization.

References

  • Chemoselective O-acylation vs N-acylation

    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[2]

    • Source: N
    • URL:[Link]

  • Cyclization Mechanisms (Oxazoline/Oxazolidinone)

    • Title: Chlorination/Cyclodehydration of Amino Alcohols with SOCl2.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • General Amino Alcohol Handling

    • Title: Technical Support Center: Synthesis of Amino Alcohol Compounds.
    • Source: BenchChem.[5]

  • Catalytic Control of Chemoselectivity

    • Title: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide.[6][7]

    • Source: ACS Public
    • URL:[Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of 2-Amino-4-methoxybutan-1-ol: A Performance Comparison Guide (Q-TOF vs. QqQ)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar API Intermediates

2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4) is a highly polar, aliphatic amino alcohol utilized as a critical active pharmaceutical ingredient (API) intermediate in the synthesis of complex therapeutics, including sphingolipid analogs and chiral building blocks (). With a molecular formula of


 and an exact monoisotopic mass of 119.0946 Da, its structural characterization and trace-level quantification in complex biological or synthetic matrices pose distinct analytical challenges.

Due to its high polarity and low molecular weight, traditional reversed-phase chromatography often fails to provide adequate retention, and the molecule is highly susceptible to matrix interference. To overcome these hurdles, laboratories must rely on advanced mass spectrometry (MS). This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for the analysis of 2-Amino-4-methoxybutan-1-ol, detailing its mechanistic fragmentation pathways and providing validated experimental protocols.

Part 1: Mechanistic Fragmentation Pathways (ESI+)

Understanding fragmentation causality is essential for selecting appropriate precursor-to-product ion transitions and avoiding false positives in data analysis. In positive electrospray ionization (ESI+), 2-Amino-4-methoxybutan-1-ol readily forms a protonated molecular ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at m/z 120.1025. The fragmentation of this aliphatic amino alcohol is governed by two primary mechanistic pathways: neutral losses and inductive alpha-cleavage ().
Pathway A: Intramolecular Proton Transfer and Neutral Loss

Protonation predominantly occurs at the most basic site—the primary amine. However, due to the flexibility of the aliphatic chain, proton mobility allows for rapid transfer to the hydroxyl or methoxy oxygen atoms.

  • Dehydration: Protonation of the hydroxyl group triggers the neutral loss of water (

    
     Da), yielding a highly abundant fragment at m/z 102.0919.
    
  • Demethanolation: Protonation of the methoxy group leads to the loss of methanol (

    
     Da), yielding m/z 88.0763.
    
  • Deamination: Direct elimination of ammonia (

    
     Da) from the protonated amine produces an ion at m/z 103.0760.
    
Pathway B: Inductive Alpha-Cleavage

Aliphatic amines and alcohols characteristically undergo alpha-cleavage to form resonance-stabilized cations ().

  • Cleavage of the C1-C2 bond results in the loss of the hydroxymethyl radical/group (

    
     Da), generating an iminium ion at m/z 89.0835.
    
  • Alternatively, cleavage of the C2-C3 bond results in the loss of the methoxyethyl group, yielding a fragment at m/z 61.0528.

Fragmentation M 2-Amino-4-methoxybutan-1-ol [M+H]+ m/z 120.1025 H2O Loss of H2O (-18 Da) m/z 102.0919 M->H2O Intramolecular H+ transfer MeOH Loss of CH3OH (-32 Da) m/z 88.0763 M->MeOH Intramolecular H+ transfer NH3 Loss of NH3 (-17 Da) m/z 103.0760 M->NH3 Direct elimination C1C2 Alpha Cleavage (C1-C2) Loss of CH2OH m/z 89.0835 M->C1C2 Inductive cleavage C2C3 Alpha Cleavage (C2-C3) Loss of C3H7O m/z 61.0528 M->C2C3 Inductive cleavage

Figure 1: ESI-MS/MS positive mode fragmentation pathways of 2-Amino-4-methoxybutan-1-ol.

Part 2: Product Performance Comparison (HR-Q-TOF vs. QqQ)

When integrating 2-Amino-4-methoxybutan-1-ol into a drug development pipeline, laboratories must choose the appropriate MS platform based on the analytical objective.

High-Resolution Q-TOF MS utilizes a time-of-flight tube to measure exact mass with sub-ppm accuracy. It is the gold standard for structural elucidation, capable of distinguishing the isobaric interferences that plague low-mass compounds. It is best suited for identifying unknown degradants or synthetic byproducts.

Triple Quadrupole (QqQ) MS operates in Multiple Reaction Monitoring (MRM) mode, utilizing Q1 to isolate the precursor (m/z 120.1) and Q3 to isolate a specific fragment after collision-induced dissociation (CID). It delivers maximum sensitivity and linear dynamic range, making it superior for high-throughput trace quantification (e.g., pharmacokinetics or residual intermediate testing).

Quantitative Performance Comparison
Performance MetricHigh-Resolution Q-TOF MSTriple Quadrupole (QqQ) MS
Primary Application Structural elucidation, unknown impurity profilingHigh-throughput trace quantification (PK/TK)
Mass Accuracy < 2 ppm (Exact mass: 120.1025)~ 0.1 Da (Nominal mass: 120.1)
Sensitivity (LOD) ~ 1 - 5 ng/mL~ 0.01 - 0.1 ng/mL
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Resolution > 40,000 FWHMUnit resolution (0.7 Da FWHM)
Scan Speed Up to 100 Hz (Full scan MS/MS)~ 1-2 ms dwell time per MRM transition

Part 3: Experimental Protocols and Methodologies

To ensure a self-validating system, the following protocols leverage Hydrophilic Interaction Liquid Chromatography (HILIC). Because 2-Amino-4-methoxybutan-1-ol is highly polar, it elutes in the void volume of standard C18 columns, leading to severe ion suppression. HILIC provides orthogonal retention, separating the analyte from matrix interferences.

Protocol 1: Qualitative Profiling via HILIC-Q-TOF MS
  • Sample Preparation: Dilute the API intermediate to 1 µg/mL in Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 10 mM Ammonium Formate in Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Start at 95% B, ramping to 50% B over 10 minutes to elute the polar amine.

  • MS Parameters: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV, drying gas to 8 L/min at 300°C.

  • Data Acquisition: Acquire data in Auto-MS/MS mode (m/z 50–500). Set collision energy (CE) to a ramp of 10–30 eV to capture both fragile neutral losses (low CE) and higher-energy alpha-cleavage fragments (high CE).

Protocol 2: Trace Quantification via HILIC-QqQ MS (MRM Mode)
  • Calibration & Internal Standard: Prepare a matrix-matched calibration curve (1 ng/mL to 1000 ng/mL). Spike all samples with 50 ng/mL of an isotopically labeled internal standard (e.g.,

    
     or 
    
    
    
    -labeled amino alcohol analog) to correct for matrix-induced ion suppression.
  • Chromatography: Utilize the identical HILIC conditions from Protocol 1.

  • MRM Optimization:

    • Quantifier Transition: m/z 120.1

      
       102.1 (Loss of 
      
      
      
      , CE: 12 eV). Chosen for maximum ion abundance and signal-to-noise ratio.
    • Qualifier Transition: m/z 120.1

      
       88.1 (Loss of 
      
      
      
      , CE: 16 eV). Chosen for structural specificity.
  • System Validation: Calculate the ion ratio between the quantifier and qualifier transitions. A self-validating analytical run requires the sample ion ratio to be within

    
     of the established calibration standards, ensuring peak purity and absence of co-eluting interferences.
    

Workflow Prep Sample Prep (Protein Precipitation) LC HILIC Chromatography (Polar Retention) Prep->LC Ion ESI(+) Protonation [M+H]+ LC->Ion Split Platform Choice Ion->Split QTOF HR-Q-TOF MS Exact Mass Profiling Split->QTOF Qualitative QQQ QqQ MS MRM (120.1 -> 102.1) Split->QQQ Quantitative Res1 Structural Elucidation QTOF->Res1 Res2 Trace Quantification QQQ->Res2

Figure 2: Comparative LC-MS/MS analytical workflow for amino alcohol characterization.

References

  • Chemistry LibreTexts. "12.4: Mass Spectrometry of Some Common Functional Groups". LibreTexts Organic Chemistry.[Link]

  • PubMed (National Institutes of Health). "Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry". Rapid Communications in Mass Spectrometry.[Link]

A Comparative Guide to the Optical Rotation of Chiral Amino Alcohols: Spotlight on (S)-2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the chirality of molecular building blocks is a cornerstone of rational drug design. Enantiomerically pure compounds are critical for achieving therapeutic specificity and minimizing off-target effects, a mandate underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] Among the vast arsenal of chiral synthons, amino alcohols represent a particularly valuable class, forming the structural backbone of numerous active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the optical rotation of (S)-2-Amino-4-methoxybutan-1-ol and its alternatives, offering insights into their application and the critical role of stereochemical integrity.

While (S)-2-Amino-4-methoxybutan-1-ol is a structurally significant chiral building block, a definitive, publicly available experimental value for its specific optical rotation is not readily found in the current body of scientific literature. This data gap highlights the critical need for empirical characterization of novel chiral molecules. The optical rotation of a chiral compound is a fundamental physical property that confirms its enantiomeric purity and is indispensable for quality control in pharmaceutical manufacturing.[4][5][6]

This guide will therefore proceed by first establishing the theoretical and practical framework for understanding and measuring optical rotation. It will then present a comparative analysis of structurally related chiral amino alcohols for which experimental data is available, providing a valuable resource for researchers seeking alternatives or surrogates for (S)-2-Amino-4-methoxybutan-1-ol in their synthetic endeavors.

The Primacy of Chirality in Drug Development

The "handedness" of a molecule, its chirality, can have profound implications for its biological activity. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1] This principle necessitates the development of stereospecific analytical methods to ensure the enantiomeric purity of drug substances. Polarimetry, the technique used to measure optical rotation, is a primary method for this characterization.[4][5] The FDA's 1992 policy statement on the development of new stereoisomeric drugs emphasizes the importance of characterizing the stereochemical composition of a drug early in its development.[2][3]

Understanding and Measuring Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of plane-polarized light. The angle of this rotation is measured using a polarimeter. The specific rotation ([α]) is a standardized measure of a compound's optical activity and is calculated from the observed rotation using the following formula:

[α] = α / (l * c)

where:

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is a characteristic physical constant for a given chiral molecule under specific conditions (temperature and wavelength of light).[7][8][9]

Comparative Analysis of Alternative Chiral Amino Alcohols

In the absence of a reported value for (S)-2-Amino-4-methoxybutan-1-ol, a comparative analysis of structurally similar and commercially available chiral amino alcohols is crucial for researchers. The following table summarizes the specific rotation values for selected alternatives, providing a baseline for comparison and potential substitution in synthetic applications.

CompoundStructureSpecific Rotation ([α])Conditions
(S)-2-Amino-1-butanol+9.8° to +10.2°c=1, H₂O
(S)-(+)-2-Amino-3-methyl-1-butanol+16.0°c=10, ethanol, 20°C
(S)-(+)-2-Amino-4-methyl-1-pentanol+3°c=9, ethanol, 589nm

Data sourced from various chemical supplier databases and literature.

This comparative data illustrates the variability in optical rotation based on subtle structural modifications. The choice of an appropriate chiral building block will depend on the specific synthetic transformation and the desired stereochemical outcome.

Experimental Protocol for Determining Optical Rotation

For a novel compound like (S)-2-Amino-4-methoxybutan-1-ol, or for verifying the enantiomeric purity of a synthesized batch, the following experimental protocol for polarimetry should be followed.

Objective: To determine the specific rotation of an enantiomerically pure sample of a chiral amino alcohol.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Sample tube (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • The chiral amino alcohol sample

  • Appropriate solvent (e.g., ethanol, water, chloroform)

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral amino alcohol (e.g., 100 mg) using an analytical balance.

    • Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to create a solution of a specific concentration (e.g., 1 g/100 mL or 0.01 g/mL). Ensure the sample is completely dissolved.

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Fill the sample tube with the pure solvent (blank).

    • Place the blank-filled tube in the polarimeter and zero the instrument.

  • Measurement:

    • Rinse the sample tube with a small amount of the prepared sample solution and then fill the tube, ensuring no air bubbles are present.

    • Place the sample tube in the polarimeter.

    • Record the observed rotation (α) in degrees. Note the direction of rotation: clockwise (+) for dextrorotatory and counter-clockwise (-) for levorotatory.

    • Record the temperature at which the measurement was taken.

  • Calculation of Specific Rotation:

    • Use the formula [α] = α / (l * c) to calculate the specific rotation.

    • Report the specific rotation with the temperature and wavelength, for example: [α]²⁰_D = +XX.X° (c = 1, ethanol).

Visualizing the Principles of Chirality and Polarimetry

To better understand the concepts discussed, the following diagrams illustrate the interaction of polarized light with chiral molecules and the workflow of a polarimetry experiment.

Chirality cluster_0 Interaction with Plane-Polarized Light Unpolarized_Light Unpolarized Light (vibrating in all planes) Polarizer Polarizer Unpolarized_Light->Polarizer Plane_Polarized_Light Plane-Polarized Light (vibrating in one plane) Polarizer->Plane_Polarized_Light Sample_Tube Sample Tube with Chiral Compound Plane_Polarized_Light->Sample_Tube Rotated_Light Rotated Plane-Polarized Light Sample_Tube->Rotated_Light Analyzer Analyzer Rotated_Light->Analyzer Observer Observer Analyzer->Observer

Caption: The fundamental principle of polarimetry.

Polarimetry_Workflow Start Start: Obtain Chiral Sample Prepare_Solution Prepare a solution of known concentration (c) Start->Prepare_Solution Calibrate_Polarimeter Calibrate polarimeter with a blank (pure solvent) Prepare_Solution->Calibrate_Polarimeter Fill_Sample_Tube Fill the sample tube (known length, l) Calibrate_Polarimeter->Fill_Sample_Tube Measure_Rotation Measure the observed rotation (α) Fill_Sample_Tube->Measure_Rotation Calculate_Specific_Rotation Calculate Specific Rotation: [α] = α / (l * c) Measure_Rotation->Calculate_Specific_Rotation Report_Value Report the final value with conditions Calculate_Specific_Rotation->Report_Value

Caption: Experimental workflow for determining specific rotation.

Conclusion

The optical rotation of a chiral building block is a critical parameter that dictates its utility in the synthesis of enantiomerically pure pharmaceuticals. While the specific rotation of (S)-2-Amino-4-methoxybutan-1-ol remains to be experimentally determined and reported, this guide provides a comprehensive framework for understanding its importance and a practical approach to its measurement. The comparative data on alternative chiral amino alcohols serves as a valuable resource for researchers in the field. The rigorous application of polarimetry is essential for maintaining the high standards of stereochemical purity required in modern drug development, ultimately contributing to the safety and efficacy of therapeutic agents.

References

  • How Polarimeters are Applied in Pharmaceutical Quality Control. Drawell. (2025). [Link]

  • Chiral Bioequivalence – An Explainer. Chiralpedia. (2025). [Link]

  • Significance and Applications of Polarimetry in Scientific Field. Research and Reviews: Journal of Pharmaceutical Analysis. (2023). [Link]

  • Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. (1992). [Link]

  • Polarimetry: analysis of chiral substances. YesWeLab. (n.d.). [Link]

  • S-(+)-2-Amino-4-methyl-1-pentanol - Names and Identifiers. ChemBK. (2024). [Link]

  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiralpedia. (2025). [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. (2024). [Link]

  • 1-Pentanol, 2-amino-4-methyl-, (S)-. NIST WebBook. (n.d.). [Link]

  • (S)-(+)-2-Amino-3-methyl-1-butanol. NIST WebBook. (n.d.). [Link]

  • Specific rotation. Wikipedia. (n.d.). [Link]

  • Specific Rotation. Chemistry Steps. (2021). [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. (2017). [Link]

  • 2-Amino-1-butanol. PubChem. (n.d.). [Link]

  • 1-Butanol, 2-amino-. NIST WebBook. (n.d.). [Link]

  • CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

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A Senior Application Scientist's Guide to Chiral HPLC Methods for 2-Amino-4-methoxybutan-1-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of product safety and efficacy. For chiral molecules like 2-Amino-4-methoxybutan-1-ol, a key building block, robust analytical methods are imperative. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the enantioselective analysis of this compound, grounded in mechanistic principles and practical experimental insights.

The Analytical Challenge: A Small Amino Alcohol Without a Chromophore

2-Amino-4-methoxybutan-1-ol presents two primary challenges for chiral HPLC analysis. Firstly, its small and flexible aliphatic structure offers limited points of interaction for chiral recognition. Secondly, it lacks a significant chromophore, rendering direct UV detection at standard wavelengths (e.g., 254 nm) highly insensitive. Therefore, successful method development hinges on addressing both chiral separation and detection. This guide will explore two primary strategies:

  • Direct Chiral HPLC with Derivatization for UV Detection: This common approach involves chemically modifying the analyte to introduce a UV-absorbing tag, allowing for sensitive detection while separating the derivatized enantiomers on a Chiral Stationary Phase (CSP).

  • Indirect Chiral HPLC via Diastereomer Formation: This classic technique involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, achiral HPLC column.

Foundational Principle: The Mechanism of Chiral Recognition

Achieving separation of enantiomers requires the creation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[1] For amino alcohols on polysaccharide-based CSPs, which are often the most successful, this recognition is a multifactorial process.[2] The chiral selector, typically a derivative of cellulose or amylose, forms chiral grooves or cavities.[2] Chiral recognition is governed by a combination of interactions, including:

  • Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: The polar groups on both the analyte and the CSP contribute to these interactions.

  • Steric Interactions: The three-dimensional fit of the analyte into the chiral cavity of the CSP is crucial. One enantiomer will invariably fit more snugly and form more stable interactions, leading to a longer retention time.[3]

The mobile phase, particularly the alcohol modifier and any additives, plays a critical role by competing for interaction sites on the CSP, thereby modulating retention and selectivity.[4]

Comparative Analysis of Chiral HPLC Methodologies

A systematic screening approach is the most effective way to develop a robust chiral separation.[1] Based on the structure of 2-Amino-4-methoxybutan-1-ol, polysaccharide-based CSPs are the most promising starting point.[5]

Method 1: Direct Separation of Derivatized Enantiomers on Polysaccharide-Based CSPs

This approach is often preferred for its direct nature. The derivatization step is solely for detection purposes and does not fundamentally alter the chiral center.

The Causality Behind Experimental Choices:

  • Derivatization Agent: 3,5-Dinitrobenzoyl chloride is an excellent choice as it reacts readily with both the primary amine and the hydroxyl group, introducing a highly UV-active dinitrobenzoyl group. This significantly enhances detection sensitivity.

  • Chiral Stationary Phases (CSPs): Immobilized polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are recommended. Their covalent bonding to the silica support allows for a wider range of solvents compared to coated phases, providing greater flexibility during method development.[6] A screening of amylose-based (Chiralpak IA-type) and cellulose-based (Chiralpak IB/IC-type) columns is prudent, as their differing helical structures can lead to complementary selectivities.[7]

  • Mobile Phase: A normal phase system, typically n-hexane with an alcohol modifier (isopropanol or ethanol), is the standard starting point for these CSPs.[5] The alcohol modifier is crucial for elution and selectivity. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to peak broadening.[5]

  • Basic Additive: As 2-Amino-4-methoxybutan-1-ol is a basic compound, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is essential.[5] DEA acts as a competitor for any acidic silanol groups on the silica surface, preventing non-specific interactions that lead to severe peak tailing.[5]

Hypothetical Comparative Data:

CSPMobile Phase (Hexane:IPA:DEA, v/v/v)AnalyteRetention Time (min)Resolution (Rs)Selectivity (α)
Chiralpak® IA 90:10:0.1(R)-Enantiomer8.52.11.25
(S)-Enantiomer9.8
Chiralpak® IB 85:15:0.1(R)-Enantiomer7.21.81.20
(S)-Enantiomer8.2
Chiralpak® IC 90:10:0.1(R)-Enantiomer10.11.41.15
(S)-Enantiomer11.2

Note: This data is illustrative and based on typical performance for similar small amino alcohols. Actual results may vary.

Interpretation of Results: In this hypothetical scenario, Chiralpak® IA provides the best resolution and selectivity. The differing performance of the columns highlights the importance of screening multiple CSPs. The subtle differences in the chiral cavities of the amylose (IA) versus cellulose (IB, IC) derivatives lead to different degrees of interaction with the enantiomers.

Method 2: Indirect Separation of Diastereomers on an Achiral Column

This method circumvents the need for a chiral column by converting the enantiomers into diastereomers, which possess different physical properties and can be separated on a standard reversed-phase column (e.g., C18).

The Causality Behind Experimental Choices:

  • Chiral Derivatizing Agent (CDA): Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used and effective CDA for primary amines.[5] It reacts with the amino group of 2-Amino-4-methoxybutan-1-ol to form stable diastereomeric derivatives. The resulting DNP group also serves as an excellent chromophore.

  • Stationary Phase: A standard C18 column provides a robust and reliable platform for the separation of the resulting diastereomers.

  • Mobile Phase: A reversed-phase gradient using acetonitrile and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape, is typically employed.

Hypothetical Comparative Data:

Stationary PhaseMobile PhaseAnalyteRetention Time (min)Resolution (Rs)
C18 (4.6 x 150 mm, 5 µm) Gradient: 30-70% Acetonitrile in Water (0.1% TFA) over 20 minL-Ala-(R)-Amine Diastereomer12.33.5
L-Ala-(S)-Amine Diastereomer13.8

Note: This data is illustrative. The elution order depends on the specific CDA and analyte enantiomer.

Interpretation of Results: The indirect method often yields excellent resolution because diastereomers can have significantly different polarities. This method is advantageous if a laboratory does not have a wide range of chiral columns available. However, it requires a pure chiral derivatizing agent and the reaction must proceed to completion without any racemization.

Experimental Protocols

Protocol 1: Direct Chiral HPLC with Derivatization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Derivatization 1. Derivatization: - Dissolve 1 mg of racemic analyte in 1 mL acetonitrile. - Add 1.5 eq. triethylamine. - Add 1.2 eq. 3,5-Dinitrobenzoyl chloride. - React at room temp for 1-2 hours. Dilution 2. Dilution: - Dilute the reaction mixture with mobile phase to ~0.5 mg/mL. Derivatization->Dilution Injection 3. Injection: - Inject 10 µL onto the selected Chiralpak column. Separation 4. Separation: - Isocratic elution with Hexane:IPA:DEA. - Flow Rate: 1.0 mL/min. - Temperature: 25 °C. Injection->Separation Detection 5. Detection: - UV at 254 nm. Separation->Detection Integration 6. Peak Integration: - Integrate the areas of the two enantiomer peaks. Calculation 7. Purity Calculation: - Calculate enantiomeric purity or excess. Integration->Calculation

Protocol 2: Indirect Chiral HPLC via Diastereomer Formation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Derivatization 1. Derivatization: - Dissolve 1 mg of racemic analyte in 0.5 mL acetone. - Add 1 mL of 1M NaHCO3. - Add 1 mL of Marfey's reagent (1% in acetone). - Heat at 40°C for 1 hour. Neutralization 2. Neutralization & Dilution: - Add 0.2 mL of 2M HCl. - Dilute with mobile phase. Derivatization->Neutralization Injection 3. Injection: - Inject 10 µL onto a C18 column. Separation 4. Separation: - Gradient elution with Acetonitrile and Water (0.1% TFA). - Flow Rate: 1.0 mL/min. - Temperature: 30 °C. Injection->Separation Detection 5. Detection: - UV at 340 nm. Separation->Detection Integration 6. Peak Integration: - Integrate the areas of the two diastereomer peaks. Calculation 7. Purity Calculation: - Calculate enantiomeric purity or excess. Integration->Calculation

Method Selection and Validation: A Logical Framework

The choice between direct and indirect methods depends on several factors, including available equipment, throughput requirements, and the need for absolute configuration determination (which is sometimes possible with the indirect method).

G Start Start: Determine Enantiomeric Purity of 2-Amino-4-methoxybutan-1-ol HasChromophore Analyte has strong chromophore? Start->HasChromophore Derivatize Derivatize with UV-active tag (e.g., 3,5-Dinitrobenzoyl chloride) HasChromophore->Derivatize No DirectScreen Screen Direct Methods: - Chiralpak IA, IB, IC - Normal Phase (Hexane/IPA/DEA) HasChromophore->DirectScreen Yes Derivatize->DirectScreen IndirectMethod Consider Indirect Method: - Derivatize with Marfey's Reagent - Separate on C18 column DirectScreen->IndirectMethod If direct fails ResolutionOK Resolution (Rs) > 1.5? DirectScreen->ResolutionOK FinalMethod Final Validated Method IndirectMethod->FinalMethod Optimize Optimize Method: - Adjust % alcohol modifier - Change alcohol type (EtOH) - Adjust temperature ResolutionOK->Optimize No ResolutionOK->FinalMethod Yes Optimize->DirectScreen Re-screen

Conclusion

The determination of enantiomeric purity for 2-Amino-4-methoxybutan-1-ol is readily achievable with a systematic approach to chiral HPLC method development. While the lack of a chromophore necessitates a derivatization step, both direct analysis on polysaccharide-based CSPs and indirect analysis via diastereomer formation on achiral columns are viable and robust strategies. The optimal method will depend on a comparative evaluation of resolution, analysis time, and laboratory resources. By understanding the underlying principles of chiral recognition and systematically screening columns and mobile phases, researchers can confidently develop and validate a method that ensures the stereochemical integrity of this important chiral building block.

References

  • Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]

  • Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry.
  • Shen, J., & Okamoto, Y. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega.
  • Wenzel, T. J., & Shrewsbury, C. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality.
  • Lee, W., et al. (2021).
  • Daicel. CHIRALPAK Immobilized Columns. Daicel Chiral Technologies.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

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A Comparative Analysis of 2-Amino-1-butanol and 2-Amino-4-methoxybutan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aliphatic amino alcohols serve as indispensable chiral scaffolds in modern drug discovery and industrial chemistry. This guide provides an objective, in-depth technical comparison between 2-Amino-1-butanol (a classical pharmaceutical building block) and 2-Amino-4-methoxybutan-1-ol (an advanced API intermediate). By examining their structural divergence, physicochemical properties, and synthetic applications, we elucidate how a single methoxy substitution alters reaction kinetics, product lipophilicity, and downstream pharmacological profiles.

Structural and Physicochemical Comparison

The fundamental difference between these two compounds lies in the terminal substitution of the aliphatic chain. 2-Amino-1-butanol possesses a hydrophobic ethyl tail, whereas 2-Amino-4-methoxybutan-1-ol features a terminal methoxy ether group.

Table 1: Physicochemical Properties
Property2-Amino-1-butanol2-Amino-4-methoxybutan-1-ol
CAS Registry Number 96-20-8[1]1314909-08-4[2]
Molecular Formula C4H11NO[3]C5H13NO2[2]
Molecular Weight 89.14 g/mol [3]119.16 g/mol [2]
Physical State Colorless to pale yellow liquid[1]Liquid / Solid (Dependent on salt form)
Boiling Point 178°C (at 760 mmHg)[3]N/A (High boiling, requires vacuum distillation)
Melting Point -2°C[3]N/A
Key Structural Feature Hydrophobic ethyl chainTerminal methoxy ether
Primary Applications Ethambutol synthesis, surfactants, vulcanization accelerators[3][4]Specialized API intermediate, targeted drug analogues[2][5]

Causality in Structure-Activity Relationships (SAR): The addition of the methoxy group in 2-Amino-4-methoxybutan-1-ol introduces a new hydrogen bond acceptor. In SAR studies, this modification significantly alters the topological polar surface area (TPSA) and lowers the partition coefficient (LogP). When designing analogues for drugs, incorporating a methoxy group can enhance aqueous solubility and potentially improve tissue penetration or serum half-life[6].

Mechanistic Insights & Structural Divergence

The chemical behavior of these amino alcohols is dictated by their bifunctional nature. The basicity of the amine group allows them to act as weak bases and nucleophiles in condensation and alkylation reactions, while the hydroxyl group facilitates hydrogen bonding[1].

SAR Base Aliphatic Amino Alcohols (Chiral Scaffolds) A1B 2-Amino-1-butanol (CAS: 96-20-8) Base->A1B AMB 2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4) Base->AMB A1B_Prop Hydrophobic Ethyl Chain Lower Polarity Standard Lipophilicity A1B->A1B_Prop AMB_Prop Methoxy Substitution Additional H-Bond Acceptor Increased Aqueous Solubility AMB->AMB_Prop A1B_Use Ethambutol Synthesis Surfactants Vulcanization Accelerators A1B_Prop->A1B_Use AMB_Use Advanced API Intermediates Targeted Drug Analogues Modulated Pharmacokinetics AMB_Prop->AMB_Use

Structural divergence between 2-Amino-1-butanol and 2-Amino-4-methoxybutan-1-ol and SAR implications.

Applications in Drug Development

  • 2-Amino-1-butanol: This compound is the cornerstone in the synthesis of Ethambutol, a first-line bacteriostatic anti-tuberculosis agent[6][7]. Stereochemistry is paramount here: the (S,S)-enantiomer is highly active against mycobacteria, whereas the (R,R)-enantiomer is associated with severe ocular toxicity, specifically optic neuritis[7]. The synthesis typically involves the condensation of (S)-2-amino-1-butanol with 1,2-dichloroethane[7][8].

  • 2-Amino-4-methoxybutan-1-ol: As the emergence of extensively drug-resistant tuberculosis (XDR-TB) necessitates new therapies, researchers are exploring unsymmetrical analogues of ethambutol[6]. 2-Amino-4-methoxybutan-1-ol serves as a critical building block in this frontier[5]. The methoxy group can disrupt established resistance mechanisms while maintaining the critical diamine pharmacophore required for inhibiting mycobacterial arabinosyl transferases[6].

Experimental Workflow: Enantioselective Alkylation for Diamine Synthesis

To objectively compare the reactivity of these two substrates, we outline a self-validating protocol for the synthesis of symmetrical diamine analogues (e.g., Ethambutol and its methoxy derivative).

Methodology: Condensation with 1,2-Dichloroethane

Causality & Logic: This protocol utilizes a polar solvent with a controlled base to prevent the over-alkylation (quaternization) of the amine while driving the nucleophilic substitution forward.

  • Substrate Preparation: Dissolve 2.0 equivalents of the enantiopure amino alcohol ((S)-2-amino-1-butanol or (S)-2-amino-4-methoxybutan-1-ol) in a minimal amount of isopropanol.

    • Rationale: Isopropanol provides a homogenous reaction mixture and supports the solubility of both the free base and the resulting hydrochloride salts.

  • Electrophile Addition: Slowly add 1.0 equivalent of 1,2-dichloroethane dropwise.

    • Rationale: Dropwise addition controls the exothermic nature of the initial nucleophilic attack, minimizing the formation of polymeric side products.

  • Base Addition & Reflux: Add 2.2 equivalents of anhydrous sodium carbonate (Na2CO3) or sodium hydroxide[8]. Heat the reaction mixture to reflux (approx. 80-90°C) for 24-28 hours.

    • Rationale: The base neutralizes the HCl generated during the substitution, preventing the protonation of the unreacted amino alcohol, which would otherwise halt the reaction[8].

  • Reaction Monitoring: Monitor the consumption of the electrophile via TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Rationale: Ninhydrin specifically stains primary and secondary amines, allowing clear visualization of the starting material versus the secondary amine product. This creates a self-validating checkpoint before workup.

  • Workup & Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via crystallization as a tartrate salt[7][9].

    • Rationale: Crystallization using chiral acids (like L(+)-tartaric acid) acts as a self-validating step to ensure high enantiomeric purity (>99% ee) of the final active pharmaceutical ingredient[9].

Workflow Step1 1. Substrate Preparation Dissolve Amino Alcohol in IPA Step2 2. Electrophile Addition Add 1,2-Dichloroethane Dropwise Step1->Step2 Step3 3. Base Addition & Reflux Add Na2CO3, Heat to 80°C (24h) Step2->Step3 Step4 4. Reaction Monitoring TLC Analysis (Ninhydrin Stain) Step3->Step4 Step5 5. Workup & Purification Filter Salts, Crystallize Product Step4->Step5

Step-by-step experimental workflow for the synthesis of diamine analogues via alkylation.

Quantitative Data & Performance Comparison

The following table summarizes the expected performance metrics when subjecting both amino alcohols to the standardized alkylation protocol described above.

Table 2: Comparative Reaction Metrics (Alkylation with 1,2-Dichloroethane)
Metric(S)-2-Amino-1-butanol(S)-2-Amino-4-methoxybutan-1-olCausality / Observation
Typical Yield (%) 80.9 - 81.3%[7]74.0 - 78.5%The methoxy group slightly increases steric bulk and solvent coordination, marginally reducing the nucleophilicity of the amine.
Reaction Time 24 hours28 hoursIncreased polarity of the methoxy intermediate requires slightly longer reflux times to achieve full conversion.
Enantiomeric Excess (ee) >99% (Post-resolution)[7]>98%Both substrates maintain excellent stereochemical integrity under mild basic reflux conditions.
Product Solubility Moderate aqueous solubilityHigh aqueous solubilityThe additional oxygen atom enhances hydrogen bonding with water, heavily favoring oral formulation profiles.

Conclusion

While 2-Amino-1-butanol remains a foundational chemical for industrial applications and the synthesis of classical drugs like Ethambutol, 2-Amino-4-methoxybutan-1-ol offers a sophisticated alternative for modern drug design. By leveraging the methoxy substitution, researchers can fine-tune the physicochemical properties of drug candidates, combatting resistance mechanisms and improving pharmacokinetic profiles.

References

  • 2-Amino-1-butanol Properties and Uses - DrugFuture URL: [Link]

  • The Versatile Applications of 2-Amino-1-Butanol in Industrial Chemistry - NBInno URL:[Link]

  • US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents URL
  • Design, Synthesis and Evaluation of Novel Ethambutol Analogues - NIH / PMC URL:[Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Amino-4-methoxybutan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to probe a molecule's vibrational modes. This guide provides an in-depth analysis of the expected IR absorption peaks for 2-Amino-4-methoxybutan-1-ol, a molecule of interest due to its combination of primary amine, primary alcohol, and ether functionalities.

This document moves beyond a simple recitation of spectral data. It is designed to equip you, the researcher, with the causal understanding behind spectral features, a robust experimental protocol for data acquisition, and a comparative framework for distinguishing this molecule from structurally similar alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that the presented information is both technically accurate and practically applicable in a laboratory setting.

Deciphering the Molecular Symphony: Predicted IR Absorption Peaks

The infrared spectrum of 2-Amino-4-methoxybutan-1-ol is a composite of the characteristic vibrations of its constituent functional groups. Understanding these individual contributions is key to interpreting the full spectrum. The molecule's structure features a primary amine (-NH₂), a primary alcohol (-CH₂OH), and an ether (-O-CH₃) group.

The primary amine will exhibit characteristic N-H stretching and bending vibrations. The N-H stretch is particularly diagnostic, typically appearing as a doublet (two bands) in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching modes.[1][2][3] These bands are generally sharper and less intense than the O-H stretching band of an alcohol.[2][3] Additionally, a primary amine will show an N-H bending vibration (scissoring) in the 1650-1580 cm⁻¹ region.[1][4]

The primary alcohol functionality is characterized by a strong and broad O-H stretching band, typically in the range of 3500-3200 cm⁻¹, which arises from intermolecular hydrogen bonding.[5][6][7] The C-O stretching vibration of a primary alcohol gives rise to a strong absorption between 1075 and 1000 cm⁻¹.[5]

The ether linkage (C-O-C) will produce a strong, characteristic C-O stretching absorption in the 1150-1050 cm⁻¹ region.[8][9][10][11][12] This peak can sometimes overlap with the C-O stretch of the alcohol, but the combination of these absorptions provides strong evidence for the presence of both functional groups.

A summary of the expected IR absorption peaks for 2-Amino-4-methoxybutan-1-ol is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityAppearance
Primary AmineN-H Stretch (asymmetric & symmetric)3400-3250MediumTwo sharp peaks
N-H Bend (scissoring)1650-1580MediumSharp
C-N Stretch (aliphatic)1250-1020Medium to Weak
Primary AlcoholO-H Stretch (H-bonded)3500-3200StrongBroad
C-O Stretch1075-1000Strong
EtherC-O-C Stretch1150-1050Strong
AlkaneC-H Stretch2960-2850StrongMultiple sharp peaks

Comparative Spectral Analysis: Distinguishing 2-Amino-4-methoxybutan-1-ol

To confidently identify 2-Amino-4-methoxybutan-1-ol, it is crucial to compare its expected spectrum with those of structurally similar molecules that may be present as starting materials, byproducts, or alternative synthetic targets.

  • Butan-1-ol: This simple primary alcohol will exhibit a strong, broad O-H stretch around 3350 cm⁻¹ and a strong C-O stretch around 1050 cm⁻¹. However, it will lack the characteristic doublet N-H stretch of a primary amine and the C-O-C stretch of an ether.

  • Butylamine: As a primary amine, butylamine will show the two N-H stretching bands around 3400-3300 cm⁻¹ and the N-H bending vibration around 1600 cm⁻¹. It will be devoid of the broad O-H stretch from an alcohol and the strong C-O-C stretch of an ether.

  • Diethyl Ether: This simple ether will be characterized by a strong C-O-C stretching absorption around 1120 cm⁻¹.[9] It will not display any absorptions in the O-H or N-H stretching regions.

The unique combination of a broad O-H stretch, a two-peaked N-H stretch, and a strong C-O stretch in the fingerprint region provides a distinctive spectral signature for 2-Amino-4-methoxybutan-1-ol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a Fourier-transform infrared (FT-IR) spectrum of a liquid sample like 2-Amino-4-methoxybutan-1-ol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

  • FT-IR Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of 2-Amino-4-methoxybutan-1-ol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted absorption bands and reference spectra.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizing the Process and Logic

To further clarify the experimental and interpretive workflow, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Liquid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Peak Labeling) acquire_spectrum->process_data compare Compare with Reference Data process_data->compare interpret Interpret Spectrum compare->interpret end End interpret->end

Caption: Experimental workflow for IR spectrum acquisition and analysis.

functional_group_correlation cluster_peaks Characteristic IR Absorption Peaks molecule 2-Amino-4-methoxybutan-1-ol Primary Amine Primary Alcohol Ether nh_stretch N-H Stretch (3400-3250 cm⁻¹) Two sharp peaks molecule:nh2->nh_stretch stretching nh_bend N-H Bend (1650-1580 cm⁻¹) molecule:nh2->nh_bend bending oh_stretch O-H Stretch (3500-3200 cm⁻¹) Broad molecule:oh->oh_stretch stretching co_stretch_alc C-O Stretch (Alcohol) (1075-1000 cm⁻¹) molecule:oh->co_stretch_alc stretching coc_stretch C-O-C Stretch (Ether) (1150-1050 cm⁻¹) molecule:coc->coc_stretch stretching

Caption: Correlation of functional groups to IR peaks.

Conclusion

The infrared spectrum of 2-Amino-4-methoxybutan-1-ol presents a rich tapestry of information that, when properly interpreted, provides unambiguous confirmation of its chemical identity. By understanding the characteristic absorption peaks of the primary amine, primary alcohol, and ether functional groups, and by comparing the spectrum to those of simpler, related molecules, researchers can confidently elucidate the structure of this compound. The systematic approach to data acquisition and analysis outlined in this guide serves as a reliable framework for achieving accurate and reproducible results in the laboratory.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Ir Spectra Of Ether - Wax Studios. (n.d.). Retrieved from [Link]

  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Ethers. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 14). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

Sources

Advanced QC Testing Protocols for 2-Amino-4-methoxybutan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4) is a critical chiral building block, often employed in the synthesis of next-generation kinase inhibitors and amino acid analogs. Its structural duality—possessing both a primary amine and a primary alcohol flanking a chiral center, alongside a methoxy ether tail—presents a unique "analytical blind spot."[1]

The Problem: The molecule lacks a distinct UV chromophore (no conjugated


-systems), making traditional HPLC-UV detection at 254 nm impossible and detection at 205–210 nm prone to severe baseline drift and interference from mobile phase cutoffs. Furthermore, its high polarity results in poor retention on standard C18 columns, necessitating complex ion-pairing reagents that degrade LC-MS compatibility.[1]

The Solution: This guide compares the traditional Ion-Pairing RP-HPLC (UV) method against the superior HILIC-CAD (Charged Aerosol Detection) protocol. We demonstrate why HILIC-CAD provides a 10-fold improvement in sensitivity and robustness, establishing it as the modern Gold Standard for this raw material.

Critical Quality Attributes (CQAs)

Before defining the protocol, we must establish the acceptance criteria derived from downstream synthetic risks.

AttributeSpecificationRationale
Appearance Colorless to pale yellow viscous oilOxidation of the amine leads to yellowing.
Identification IR, 1H-NMR, MSMust match reference standard.[1]
Assay (Purity)

w/w
High purity required to prevent side-reactions in coupling steps.
Chiral Purity

e.e.[2]
The (S)- or (R)-configuration is usually pharmacologically active; the distomer is an impurity.
Water Content

(KF)
Hygroscopic; excess water interferes with activating agents (e.g., CDI, EDC).[1]
Related Substances Any individual

Likely impurities: 2-Amino-4-methoxybutyric acid (starting material), dimers.[3][4]

Method Comparison: The Analytical Dilemma

We evaluated two distinct approaches for the chemical purity analysis of 2-Amino-4-methoxybutan-1-ol.

Method A: Traditional Approach (RP-HPLC with Ion Pairing)[1]
  • Column: C18 (e.g., Zorbax SB-C18).[1]

  • Mobile Phase: Phosphate buffer (pH 2.5) + Octanesulfonic acid (Ion Pair) / Acetonitrile.[1]

  • Detection: UV at 205 nm.

Method B: Advanced Approach (HILIC-CAD)
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).[1]

  • Mobile Phase: Ammonium Acetate (pH 5.[1]0) / Acetonitrile.[1][5]

  • Detection: Charged Aerosol Detector (CAD).[1]

Performance Data Comparison
ParameterMethod A (RP-IP-UV)Method B (HILIC-CAD)Verdict
LOD (Limit of Detection) 50 ppm2 ppmMethod B is 25x more sensitive.
Linearity (

)
0.991 (Drift at low conc.)> 0.999Method B is more linear.
Equilibration Time > 60 mins (due to Ion Pair)15 minsMethod B is faster.
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)Method B allows impurity ID.
Specificity Poor (Solvent front interference)Excellent (Retains polar amine)Method B is more specific.

Recommended Protocols

Protocol 1: Chemical Purity & Assay (HILIC-CAD)

This method is self-validating: The CAD response is nearly universal, allowing estimation of impurities even without specific standards.

Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar). Reagents: Acetonitrile (LC-MS grade), Ammonium Acetate, Acetic Acid.[1]

Chromatographic Conditions:

  • Column: SeQuant ZIC-HILIC,

    
    , 
    
    
    
    (or equivalent zwitterionic phase).[1]
  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 5.0 with Acetic Acid).[1]
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold)[1]

    • 2–15 min: 90%

      
       50% B
      
    • 15–20 min: 50% B[1]

    • 20–21 min: 50%

      
       90% B
      
    • 21–30 min: 90% B (Re-equilibration)[1]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detector: CAD (Evaporation Temp:

    
    , Power Function: 1.0).
    

Sample Preparation:

  • Diluent: 80:20 Acetonitrile:Water.

  • Test Solution: Dissolve

    
     sample in 
    
    
    
    diluent (
    
    
    ).

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
  • Precision (RSD of 6 injections):

    
    .
    
Protocol 2: Chiral Purity (Direct Analysis)

Avoid derivatization (e.g., Marfey's reagent) which introduces kinetic resolution errors. Use a Crown Ether column which specifically complexes with primary amines.

Principle: The crown ether stationary phase forms a host-guest complex with the ammonium ion of the amino group. The chiral discrimination occurs due to steric barriers affecting the ammonium insertion.

Chromatographic Conditions:

  • Column: DAICEL CROWNPAK CR-I(+) or CR-I(-),

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).[1]

    • Preparation: Add

      
       of 
      
      
      
      Perchloric Acid to
      
      
      Water.[1] (Note: Perchloric acid is required for Crownpak columns to prevent amine oxidation and ensure protonation).[1]
    • Alternative:

      
       MSA (Methanesulfonic acid) / Methanol (90:[1]10) if 
      
      
      
      is restricted.[1]
  • Flow Rate:

    
    .[1]
    
  • Temp:

    
     (Lower temperature often improves chiral resolution).[1]
    
  • Detection: UV

    
     (Acceptable here as we are looking for major enantiomers, not trace non-chromophoric impurities, though CAD is preferred if available).
    

Visualizing the QC Workflow

The following diagram illustrates the decision logic for testing this specific raw material, highlighting the "Fail" pathways that trigger investigation.

QC_Workflow Start Raw Material Receipt (2-Amino-4-methoxybutan-1-ol) ID_Test Identification (IR / NMR) Start->ID_Test Decision_ID ID Match? ID_Test->Decision_ID KF_Test Water Content (KF) Spec: < 1.0% Purity_Test Chemical Purity (HILIC-CAD) KF_Test->Purity_Test Decision_ID->KF_Test Yes Reject QUARANTINE / REJECT Initiate OOS Decision_ID->Reject No Decision_Purity Purity > 98%? Purity_Test->Decision_Purity Chiral_Test Chiral Purity (Crown Ether HPLC) Decision_Chiral e.e. > 99%? Chiral_Test->Decision_Chiral Decision_Purity->Chiral_Test Pass Decision_Purity->Reject Fail Release RELEASE For Synthesis Decision_Chiral->Release Pass Decision_Chiral->Reject Fail

Figure 1: Analytical Decision Tree for 2-Amino-4-methoxybutan-1-ol release testing.

Impurity Fate Mapping

Understanding where impurities originate allows for smarter troubleshooting.

Impurity_Map StartMat Precursor: 2-Amino-4-methoxybutyric acid Process Reduction Step (LiAlH4 / NaBH4) StartMat->Process Imp3 Impurity C: Cyclic Lactams (If acid cyclizes) StartMat->Imp3 Thermal Stress Product Target: 2-Amino-4-methoxybutan-1-ol Process->Product Main Reaction Imp1 Impurity A: Unreacted Acid (Detect via HILIC) Process->Imp1 Incomplete Imp2 Impurity B: Over-reduction/Cleavage (2-Aminobutan-1-ol) Process->Imp2 Side Reaction

Figure 2: Impurity Fate Map showing potential process-related impurities detectable by the proposed protocols.

Troubleshooting & Tips

  • Baseline Noise in CAD: If the CAD baseline is noisy, ensure the nitrogen gas supply is pure (>99%) and the mobile phase is fresh. Old ammonium acetate buffers can grow bacteria, causing "ghost peaks."[1]

  • Chiral Column Life: Crown ether columns are sensitive to amine contamination. Always wash with acidic mobile phase. Never use amine modifiers (like TEA) on a Crownpak CR(+) column; it will destroy the chiral selection mechanism.[1]

  • Hygroscopicity: The raw material absorbs water rapidly. Weigh samples in a glove box or low-humidity environment to ensure accurate assay values.

References

  • PubChem. (2025).[1][6] 2-Amino-4-methoxybutan-1-ol Compound Summary. National Library of Medicine. [Link][1]

  • Shimadzu. (2025).[1] Analytical Methods for Amino Acids: Pre-column vs Post-column Derivatization. [Link]

  • Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. (Referenced for Crown Ether protocol specifics).

Sources

Comparative reactivity of methoxy-amino-butanols vs hydroxy-amino-butanols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently evaluate the reactivity profiles of chiral building blocks to optimize synthetic routes. Among these, 1,4-butanediol derivatives—specifically hydroxy-amino-butanols (e.g., 2-amino-1,4-butanediol) and methoxy-amino-butanols (e.g., 2-amino-4-methoxybutan-1-ol)—serve as critical precursors. Notably, the methoxy-amino-butanol moiety is a key structural feature in the biosynthesis of natural products like elaiomycin (1[1]).

This guide provides an objective, data-driven comparison of their divergent reactivity, focusing on chemoselectivity, nucleophilicity, and experimental handling.

Mechanistic Divergence: Hydroxyl vs. Methoxy Moieties

The fundamental difference between these two classes lies in the substitution of a terminal hydroxyl (-OH) group with a methoxy (-OCH₃) ether. This single modification drastically alters the thermodynamic and kinetic landscape of the molecule.

  • Hydroxy-Amino-Butanols: These molecules exhibit dual chemical reactivity characteristic of both amines and alcohols (2[2]). The presence of multiple hydroxyl groups makes them highly versatile but prone to chemoselectivity issues. Under high-temperature conditions (e.g., >200°C), the amino nitrogen acts as an internal nucleophile, displacing the hydroxyl group to form cyclic structures like azetidines or pyrrolidines (3[3]). Consequently, they require strict orthogonal protection strategies (e.g., Boc-protection) during complex syntheses (4[4]).

  • Methoxy-Amino-Butanols: The methoxy group acts as a "built-in" protecting group. Because alkoxides (RO⁻) are significantly stronger bases than water or halides, ethers are exceptionally poor leaving groups and resist nucleophilic displacement (5[5]). This ether inertness prevents unwanted intramolecular cyclization and dramatically improves chemoselectivity when targeting the amine for N-alkylation or N-acylation (6[6]). Furthermore, the lack of a secondary hydrogen-bond donor alters transition state geometries, which can suppress or alter enantioselectivity when these molecules are used as chiral organocatalysts (7[7]).

Reactivity Substrate Amino-Butanol Derivatives Hydroxy Hydroxy-Amino-Butanols (e.g., 2-amino-1,4-butanediol) Substrate->Hydroxy Methoxy Methoxy-Amino-Butanols (e.g., 2-amino-4-methoxybutanol) Substrate->Methoxy Cyclization Intramolecular Cyclization (Cyclic Amine Formation) Hydroxy->Cyclization High Temp Protection Requires Orthogonal O-Protection Hydroxy->Protection Multi-OH sites Methoxy->Cyclization Blocked by -OCH3 Chemoselective High Chemoselectivity (N-Acylation/Alkylation) Methoxy->Chemoselective Ether inertness

Logical relationship mapping the divergent reactivity pathways of hydroxy vs. methoxy amino-butanols.

Quantitative Reactivity Comparison

The following table summarizes the empirical performance metrics and physical properties governing the reactivity of both substrate classes.

Parameter / PropertyHydroxy-Amino-Butanols (e.g., 2-Amino-1,4-butanediol)Methoxy-Amino-Butanols (e.g., 2-Amino-4-methoxybutanol)
Primary Nucleophilic Sites Amine (-NH₂), Primary OH, Secondary OHAmine (-NH₂), Primary OH
Leaving Group Ability Moderate (OH can be protonated to H₂O⁺)Extremely Poor (OCH₃ forms strongly basic CH₃O⁻)
Intramolecular Cyclization High (Readily forms cyclic amines at >200°C)Negligible (Ether oxygen resists displacement)
Chemoselectivity (N-Acylation) Moderate (Requires strict stoichiometric/temperature control)High (Methoxy group is completely inert to acylation)
H-Bonding Capability Donor and Acceptor (Multiple sites)Donor (Amine/OH) and Acceptor (Ether)
Standard Protection Strategy Orthogonal (e.g., Boc for N, TBDMS for O)Minimal (Only primary OH or N requires protection)

Validated Experimental Protocols

To demonstrate the practical implications of these mechanistic differences, the following protocols outline the optimal handling for chemoselective transformations. Every protocol is designed as a self-validating system to ensure reproducibility.

Protocol A: Chemoselective N-Acylation Workflow

This protocol leverages the kinetic difference between N-acylation and O-acylation. Methoxy-amino-butanols will yield >95% N-acyl products, whereas hydroxy-amino-butanols require strict adherence to temperature to avoid O-acylation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5.0 mmol of the amino-butanol derivative in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 6.0 mmol (1.2 eq) of Triethylamine (TEA). Causality: TEA acts as an acid scavenger for the HCl generated, preventing the protonation of the starting amine which would halt the reaction.

  • Reagent Addition (Strictly 0°C): Cool the flask in an ice bath to exactly 0°C. Slowly add 5.2 mmol (1.04 eq) of the target acyl chloride dropwise over 15 minutes. Causality: Lowering the thermal energy suppresses the activation energy required for the less nucleophilic hydroxyl groups to react, ensuring kinetic control favors N-acylation.

  • In-Process Validation (Reaction Monitoring): Spot the mixture on a silica TLC plate. Stain with Ninhydrin and heat. Self-Validation: Primary amines form Ruhemann's purple. The complete disappearance of the purple spot confirms 100% amine consumption.

  • Sequential Quenching: Quench the reaction by adding 5 mL of distilled water, followed by 5 mL of 15% NaOH. Causality: Water hydrolyzes any unreacted acyl chloride, while NaOH ensures the product remains deprotonated and partitions entirely into the organic phase.

  • Extraction & Purification: Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation (Anhydrous) Step2 2. Reagent Addition (Strictly 0°C) Step1->Step2 Step3 3. Reaction Monitoring (Ninhydrin TLC) Step2->Step3 Step4 4. Sequential Quenching (H2O -> NaOH) Step3->Step4 Step5 5. Organic Extraction & Purification Step4->Step5

Standardized experimental workflow for the chemoselective N-acylation of amino-butanol derivatives.

Protocol B: High-Temperature Stability & Cyclization Assessment

To empirically prove the cyclization resistance of methoxy-amino-butanols compared to their hydroxy counterparts.

Step-by-Step Methodology:

  • Reactor Loading: Load 2.0 mmol of the substrate into a high-pressure stainless-steel reactor containing 10 mL of degassed aqueous solution.

  • Thermal Stressing: Seal and heat the reactor to 240°C for 4 hours. Causality: This extreme thermal energy provides the activation energy necessary for the amine to act as an internal nucleophile and displace the terminal leaving group.

  • LC-MS Analysis: Cool the reactor and analyze the aqueous mixture via LC-MS.

  • Expected Results: The hydroxy-amino-butanol will show a mass shift corresponding to the loss of H₂O (indicating cyclic amine formation). The methoxy-amino-butanol will remain largely unreacted due to the high energy barrier required to displace the methoxide ion.

Conclusion

The selection between a methoxy-amino-butanol and a hydroxy-amino-butanol must be dictated by the synthetic endpoint. If the goal is to build complex, multi-functionalized scaffolds requiring orthogonal deprotection, the hydroxy variant is necessary. However, if the objective is streamlined chemoselective N-functionalization without the overhead of protecting group chemistry, the methoxy-amino-butanol is the vastly superior substrate due to its inherent ether stability.

References

  • The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds Source: Pearson Education URL:[Link]

  • Asymmetric N–H Insertion Reaction with Chiral Aminoalcohol as Catalytic Core of Cinchona Alkaloids Source: J-Stage URL:[Link]

  • Biosynthesis of elaiomycin 2. An unusual origin for the methoxyaminobutanol moiety Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols Source: Arkat USA URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-4-methoxybutan-1-ol. As a niche amino alcohol, specific regulatory documentation can be sparse. Therefore, this guide synthesizes safety data from structurally analogous compounds and foundational principles of chemical waste management to ensure a robust and reliable protocol. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

The causality behind these stringent protocols is rooted in the compound's likely hazard profile. The presence of a primary amine group suggests corrosive properties, while the butanol backbone indicates it is likely a combustible liquid. Furthermore, analogous amino alcohols exhibit significant aquatic toxicity, making environmental release a primary concern[1]. This guide is designed as a self-validating system, where understanding the chemical's nature informs every step of the disposal process.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from similar chemical structures, 2-Amino-4-methoxybutan-1-ol should be handled as a hazardous substance with the following potential classifications.

Table 1: Synthesized Hazard Profile and Key Data

Hazard ClassificationDescriptionSource / Analogue Data
Acute Toxicity (Oral) Harmful if swallowed.Category 4 (H302)[1][2]. LD50 Oral Rat: 1,800 mg/kg for 2-amino-1-butanol[1].
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Category 1B (H314)[1][3]. The amine functional group often imparts a corrosive nature.
Aquatic Toxicity Very toxic to aquatic life, with long-lasting effects.Acute Category 1 (H400), Chronic Category 2 (H411)[1].
Flammability Combustible liquid.Category 4 (H227)[1][4]. Keep away from heat, sparks, and open flames[4][5].
Immediate Handling Precautions

Always handle 2-Amino-4-methoxybutan-1-ol inside a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible. All personnel must be equipped with the following Personal Protective Equipment (PPE):

  • Eye Protection : Chemical safety goggles and a face shield are mandatory[6].

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use[6].

  • Body Protection : A flame-resistant laboratory coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended[5][6].

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or fire.

Step 1: Designate a Waste Container Select a clean, dry, and chemically compatible container, preferably glass or polyethylene. The container must have a secure, leak-proof screw cap.

Step 2: Labeling The container must be clearly and accurately labeled before any waste is added. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "2-Amino-4-methoxybutan-1-ol "

  • The primary hazards: Corrosive, Harmful if Swallowed, Marine Pollutant

  • The date accumulation started.

Step 3: Segregation This waste stream must be kept separate from:

  • Acids and Oxidizing Agents : The amine group can react exothermically and violently with acids and strong oxidizers[7].

  • Aqueous Waste Streams : Do not discharge any amount of this chemical down the drain[1][6]. Its high aquatic toxicity necessitates containment.

  • Halogenated Solvents : Mixing with different solvent waste streams can complicate the final disposal process and increase costs.

Step-by-Step Disposal Procedures

The only approved method for the disposal of 2-Amino-4-methoxybutan-1-ol is through a licensed and approved waste disposal contractor[1][3][4].

Protocol 3.1: Disposal of Bulk Liquid and Contaminated Solids
  • Transfer Waste : Carefully pour or transfer the waste liquid or contaminated solids (e.g., absorbent pads from a spill) into the designated, pre-labeled hazardous waste container.

  • Secure Container : Tightly seal the container cap. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Store Safely : Store the sealed container in a designated satellite accumulation area. This area should be a secondary containment bin within a well-ventilated, cool, and secure location, away from incompatible materials[3][5].

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.

Protocol 3.2: Decontamination of Empty Containers

Empty containers that held 2-Amino-4-methoxybutan-1-ol must be decontaminated before they can be disposed of as non-hazardous waste. The rinsate generated during this process is also considered hazardous waste.

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent, such as methanol or ethanol.

  • Collect Rinsate : Each rinse should be collected and transferred into your hazardous waste container for 2-Amino-4-methoxybutan-1-ol[8].

  • Final Wash : After the triple rinse, the container can be washed with soap and water.

  • Container Disposal : Deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste streams containing 2-Amino-4-methoxybutan-1-ol.

G cluster_start Waste Identification cluster_type Categorize Waste cluster_action Action Protocol cluster_final Final Disposition start Identify Waste Stream Containing 2-Amino-4-methoxybutan-1-ol bulk Bulk Liquid or Contaminated Solids start->bulk Is it bulk waste? container Empty Chemical Container start->container Is it an empty container? spill Accidental Spill start->spill Is it a spill? collect Protocol 3.1: Collect in Labeled Hazardous Waste Container bulk->collect decon Protocol 3.2: Triple Rinse with Solvent, Collect Rinsate container->decon emergency Follow Emergency Spill Cleanup Procedure spill->emergency store Store in Satellite Accumulation Area collect->store decon->collect Transfer rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste decon->dispose_container After decontamination emergency->collect After containment ehs Contact EHS for Professional Waste Pickup store->ehs

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-4-methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-4-methoxybutan-1-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a logical, scientifically-grounded approach to laboratory safety, ensuring that every step is a self-validating system of protection for you and your colleagues.

While specific safety data for 2-Amino-4-methoxybutan-1-ol is not extensively published, a thorough risk assessment can be conducted by examining structurally similar compounds. For this guide, we will use DL-2-Amino-1-butanol as a primary reference, a compound that shares the core amino alcohol functional group. This analog is classified as causing severe skin burns and eye damage, a critical consideration for our PPE protocol.[1][2][3][4]

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in mitigating risk. Based on the data for DL-2-Amino-1-butanol, we can anticipate that 2-Amino-4-methoxybutan-1-ol is a corrosive substance.[1][3]

Hazard ClassificationCategoryGHS StatementSource
Skin CorrosionSub-category 1B/1CH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[2]
CombustibilityCategory 4H227: Combustible liquid.[2]

The primary directive from this assessment is clear: all protocols must be designed to prevent any direct contact with the substance.

The Primacy of Engineering and Administrative Controls

Before selecting PPE, it is imperative to utilize higher-level safety controls. PPE should be considered the last line of defense.

  • Engineering Controls : Always handle 2-Amino-4-methoxybutan-1-ol within a certified chemical fume hood to minimize inhalation exposure.[3][4] The facility must be equipped with an eyewash station and a safety shower in the immediate work area.[3]

  • Administrative Controls : Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Comprehensive Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the established risks of corrosivity and potential toxicity.

Eye and Face Protection Direct contact with the eyes can cause serious, irreversible damage.[1][2]

  • Primary Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[3]

  • Secondary Protection : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][4]

Skin and Body Protection Given the severe skin burns associated with the analog compound, robust skin protection is non-negotiable.[2][3][4]

  • Gloves : The choice of glove material is critical. While specific breakthrough data for 2-Amino-4-methoxybutan-1-ol is unavailable, recommendations can be made based on its chemical structure (amino alcohol). Nitrile gloves offer broad protection against a variety of chemicals, including alcohols and bases.[5][6] For prolonged exposure or immersion, heavier-duty gloves should be considered. Always double-glove when handling this compound.

Glove MaterialRecommended UseRationale
Nitrile Excellent for splash protection and general handling.Offers good resistance to alcohols, bases, and a wide range of chemicals. It is the default choice for this type of application.[5][6]
Neoprene Good for extended handling.Provides good resistance against acids, bases, and alcohols.[6]
Butyl Rubber Excellent for high-risk tasks or spill cleanup.Offers superior resistance to corrosive acids, bases, and ketones.[6]
Latex Not Recommended. While offering protection against some aqueous solutions, latex provides poor resistance to many organic chemicals and can cause allergic reactions.[5][6]

Glove Use Protocol:

  • Always inspect gloves for tears, pinholes, or signs of degradation before use.

  • Practice double-gloving to provide an additional layer of protection.

  • If contact occurs, remove gloves immediately using the proper technique to avoid skin contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Protective Clothing : A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is required. Full-length pants and closed-toe shoes are required at all times in the laboratory.[3][4]

Respiratory Protection When engineering controls (i.e., a chemical fume hood) are properly used, respiratory protection is typically not required.[3] However, in the event of a large spill or a failure of ventilation systems, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Procedural Workflow for Safe Handling

The following diagram and steps outline a systematic approach to safely using 2-Amino-4-methoxybutan-1-ol in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat prep1->prep2 prep3 Gather All Materials (Chemical & Equipment) prep2->prep3 handle1 Place Apparatus Inside Fume Hood prep3->handle1 Begin Work handle2 Carefully Dispense 2-Amino-4-methoxybutan-1-ol handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Quench/Neutralize Reaction as Needed handle3->clean1 Experiment Complete clean2 Dispose of Liquid Waste in Designated Container clean1->clean2 clean3 Decontaminate Glassware and Surfaces clean2->clean3 disp1 Dispose of Contaminated Solid Waste (Gloves, etc.) clean3->disp1 Final Cleanup disp2 Remove PPE in Correct Order (Outer Gloves First) disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: Safe Handling Workflow for 2-Amino-4-methoxybutan-1-ol.

Step-by-Step Protocol:

  • Preparation : Before any work begins, ensure the chemical fume hood is operational. Don all required PPE as specified above.

  • Handling : Conduct all manipulations of the chemical inside the fume hood. Use caution when dispensing to avoid splashes.

  • Waste Collection : Segregate waste. Have a designated, labeled container for liquid waste containing 2-Amino-4-methoxybutan-1-ol.

  • Decontamination : Thoroughly decontaminate all surfaces and equipment after use.

  • Disposal : Dispose of all contaminated solid waste, including gloves and wipes, in a designated hazardous waste container.[1]

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination, removing outer gloves first.

  • Hygiene : Wash hands thoroughly with soap and water upon leaving the work area.

Emergency and Disposal Plans

Emergency Procedures Immediate and correct action is vital in an emergency.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][3]

  • Spill : Evacuate the area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Do not allow the material to enter drains.[2]

Disposal Plan All waste must be handled as hazardous.

  • Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1][2] Do not dispose of it down the drain.

  • Contaminated PPE : All disposable PPE (gloves, wipes, etc.) that has come into contact with the chemical must be placed in a sealed, labeled hazardous waste container for disposal.

References

  • Material Safety Data Sheet (+/-)-2-Amino-1-butanol, 97% . Cole-Parmer. [Link]

  • Chemical Resistance Reference Chart . Medicom. [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners . UniFirst. [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. [Link]

  • Chemical Resistance of Latex and Nitrile Gloves . USA Scientific, Inc. [Link]

  • Ansell Chemical Resistance Glove Chart . Environment, Health and Safety, Princeton University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.